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  • Product: Methyl 2-(aminomethyl)isonicotinate
  • CAS: 94413-69-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(aminomethyl)isonicotinate is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of a multitude of ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)isonicotinate is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of a multitude of pharmacologically active compounds. Its unique structure, featuring a primary amine and a methyl ester on a pyridine core, presents a valuable scaffold for medicinal chemists. This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, offering a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The two principal routes discussed are the amination of a halogenated intermediate derived from methyl 2-methylisonicotinate and the reduction of a nitrile precursor, methyl 2-cyanoisonicotinate. This document is intended to be a practical resource for laboratory-scale preparation and to facilitate the development of robust and scalable synthetic strategies.

Introduction

The pyridine nucleus is a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. The strategic functionalization of this heterocyclic system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Methyl 2-(aminomethyl)isonicotinate, with its strategically placed aminomethyl and methyl ester functionalities, represents a key intermediate in the construction of more complex molecular architectures. The primary amine offers a nucleophilic center for a variety of coupling reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups. This guide delves into the established synthetic methodologies for obtaining this valuable compound, providing the necessary detail for practical application in a research and development setting.

Synthetic Pathways

Two predominant synthetic strategies have emerged for the preparation of Methyl 2-(aminomethyl)isonicotinate. The selection of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and safety considerations.

Route 1: Synthesis via Halogenation and Amination of Methyl 2-Methylisonicotinate

This pathway commences with the readily available methyl 2-methylisonicotinate and proceeds through a two-step sequence involving the halogenation of the benzylic methyl group, followed by nucleophilic substitution with an amine source.

Conceptual Workflow for Route 1

Start Methyl 2-Methylisonicotinate Intermediate Methyl 2-(halomethyl)isonicotinate (chloro or bromo) Start->Intermediate Halogenation (e.g., NCS, NBS) Product Methyl 2-(aminomethyl)isonicotinate Intermediate->Product Amination (e.g., NH3, Gabriel Synthesis)

Caption: Synthetic workflow for Route 1, proceeding through a halogenated intermediate.

The initial and critical step is the selective halogenation of the methyl group at the 2-position of the pyridine ring. This transformation is typically achieved using free-radical halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The choice between chlorination and bromination can influence the reactivity of the subsequent amination step, with the bromo derivative generally being more reactive.

A protocol for the synthesis of the analogous methyl 2-(chloromethyl)nicotinate involves the use of m-chloroperbenzoic acid (m-CPBA) followed by phosphorus oxychloride (POCl3)[1]. A similar approach can be envisioned for the isonicotinate isomer.

Experimental Protocol: Synthesis of Methyl 2-(chloromethyl)isonicotinate (Hypothetical, based on analogous procedures)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methylisonicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide. The filtrate is then washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValueReference
Starting MaterialMethyl 2-methylisonicotinateCommercially Available
Halogenating AgentN-Chlorosuccinimide (NCS)Standard Reagent
InitiatorBenzoyl PeroxideStandard Reagent
SolventCarbon TetrachlorideStandard Reagent
PurificationColumn ChromatographyStandard Technique

The resulting methyl 2-(halomethyl)isonicotinate is a reactive intermediate that can undergo nucleophilic substitution with various nitrogen nucleophiles to introduce the aminomethyl group.

Direct Amination with Ammonia:

A straightforward approach involves the reaction of the halide with an excess of ammonia, typically as a solution in an alcohol like methanol. This method can sometimes lead to the formation of secondary and tertiary amine byproducts due to the primary amine product being nucleophilic itself.

Experimental Protocol: Synthesis of Methyl 2-(aminomethyl)isonicotinate Hydrochloride via Direct Amination [2] (Adapted for the isonicotinate isomer)

  • Amination: Dissolve methyl 2-(bromomethyl)isonicotinate (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath. Add a 7N solution of ammonia in methanol (excess, e.g., 10 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using TLC.[2]

  • Work-up and Extraction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Purification and Salt Formation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 2-(aminomethyl)isonicotinate free base. Dissolve the crude free base in a minimal amount of diethyl ether and slowly add a solution of hydrochloric acid in diethyl ether dropwise while stirring until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-(aminomethyl)isonicotinate hydrochloride.[2]

Gabriel Synthesis:

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled alternative. This method utilizes potassium phthalimide as the nitrogen source, which, after alkylation, is cleaved to release the primary amine.

Experimental Protocol: Gabriel Synthesis of Methyl 2-(aminomethyl)isonicotinate [1] (Adapted for the isonicotinate isomer)

  • Alkylation: In a suitable flask, dissolve methyl 2-(chloromethyl)isonicotinate in a polar aprotic solvent such as DMF. Add potassium phthalimide to the solution and heat the mixture. Monitor the reaction's progress by TLC.[1]

  • Hydrazinolysis: Once the alkylation is complete, remove the solvent under reduced pressure. Dissolve the resulting N-alkylated phthalimide in ethanol or methanol. Add hydrazine hydrate to the solution and reflux the mixture. The phthalhydrazide byproduct will precipitate and can be removed by filtration.[1]

  • Work-up and Purification: Concentrate the filtrate. Subject the residue to an appropriate work-up, which may include an acid-base extraction to isolate the amine. Further purify the crude product by column chromatography or crystallization.[1]

Route 2: Reduction of Methyl 2-Cyanoisonicotinate

An alternative and often more direct pathway to Methyl 2-(aminomethyl)isonicotinate involves the reduction of the corresponding nitrile precursor, methyl 2-cyanoisonicotinate. This method avoids the handling of lachrymatory halogenated intermediates.

Conceptual Workflow for Route 2

Start Methyl 2-Cyanoisonicotinate Product Methyl 2-(aminomethyl)isonicotinate Start->Product Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic workflow for Route 2, a direct reduction of the nitrile.

The reduction of the nitrile group to a primary amine can be accomplished using various reducing agents. Catalytic hydrogenation is a common and effective method.

Catalytic Hydrogenation:

This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). The reaction is typically carried out in a suitable solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

Experimental Protocol: Catalytic Hydrogenation of Methyl 2-Cyanoisonicotinate [1] (Adapted for the isonicotinate isomer)

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve methyl 2-cyanoisonicotinate in methanol containing ammonia.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Pd/C to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level. Stir the reaction mixture vigorously at a specific temperature until the uptake of hydrogen ceases.[1]

  • Work-up and Purification: Carefully remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the product by column chromatography or by formation and subsequent recrystallization of a salt, such as the hydrochloride salt.[1]

ParameterValueReference
Starting MaterialMethyl 2-cyanoisonicotinateCommercially Available
Reducing AgentH₂ gasStandard Reagent
CatalystRaney Nickel or Pd/CStandard Catalyst
SolventMethanol/AmmoniaStandard Solvent System
PurificationColumn Chromatography or Salt RecrystallizationStandard Technique

Characterization

The identity and purity of the synthesized Methyl 2-(aminomethyl)isonicotinate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Expected signals would include those for the aromatic protons, the aminomethyl protons, and the methyl ester protons.[2]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and confirm the molecular formula of the synthesized compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.[2]

Conclusion

The synthesis of Methyl 2-(aminomethyl)isonicotinate can be effectively achieved through two primary pathways: the halogenation and subsequent amination of methyl 2-methylisonicotinate, or the direct reduction of methyl 2-cyanoisonicotinate. The choice of synthetic route will depend on factors such as starting material availability, scalability, and safety considerations. The protocols outlined in this guide, based on established chemical principles and analogous transformations, provide a solid foundation for the successful laboratory preparation of this important synthetic intermediate. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate - Benchchem.
  • Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride - Benchchem.

Sources

Exploratory

"Methyl 2-(aminomethyl)isonicotinate" chemical properties

An In-Depth Technical Guide to Methyl 2-(aminomethyl)isonicotinate for Drug Discovery Professionals Abstract Methyl 2-(aminomethyl)isonicotinate is a bifunctional heterocyclic compound of significant interest to the medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-(aminomethyl)isonicotinate for Drug Discovery Professionals

Abstract

Methyl 2-(aminomethyl)isonicotinate is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Possessing a pyridine core functionalized with both a nucleophilic primary amine and a modifiable methyl ester, it serves as a versatile scaffold and a crucial intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic routes, reactivity profile, and spectroscopic characteristics. The content herein is structured to provide senior researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in discovery programs.

Core Chemical Properties & Identifiers

Methyl 2-(aminomethyl)isonicotinate is structurally defined by a pyridine ring substituted at the C4 position with a methyl ester group and at the C2 position with an aminomethyl group. This arrangement provides two distinct points for chemical elaboration, making it a valuable building block for creating libraries of compounds.

PropertyValueSource
IUPAC Name methyl 2-(aminomethyl)pyridine-4-carboxylate
Synonyms 4-Pyridinecarboxylic acid, 2-(aminomethyl)-, methyl ester[1]
CAS Number 94413-69-1 (for free base)[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol
Structure Pyridine ring with a COOCH₃ group at C4 and a CH₂NH₂ group at C2

Physicochemical Characteristics

While extensive experimental data for the free base is not widely published, data for its hydrochloride salt and related isomers provide valuable context for its handling and use.

PropertyValueSource/Rationale
Physical Form Solid (as hydrochloride salt)[2]
Solubility Expected to be soluble in polar organic solvents like methanol and DMSO. The hydrochloride salt should exhibit aqueous solubility.General chemical principles
Storage Conditions 2-8°C, under an inert atmosphere.[2]
Purity Commercially available at ≥97%[2]

Synthesis & Purification

The synthesis of Methyl 2-(aminomethyl)isonicotinate can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired scale of production. The following protocols are based on established chemical principles and analogous transformations reported for related isomers.[2][3]

Route 1: Synthesis via Halogenation and Amination

This is a robust, two-step approach that begins with the commercially available Methyl 2-methylisonicotinate. The causality behind this method lies in the selective free-radical halogenation of the benzylic-like methyl group, creating a reactive intermediate that is readily converted to the desired amine.

Synthesis_Route_1 Start Methyl 2-methylisonicotinate Intermediate Methyl 2-(halomethyl)isonicotinate (e.g., X = Br, Cl) Start->Intermediate NBS or SO₂Cl₂ Radical Initiator (AIBN) CCl₄, reflux Product Methyl 2-(aminomethyl)isonicotinate Intermediate->Product 1. Gabriel Synthesis (Potassium Phthalimide) 2. Hydrazine (N₂H₄) OR Direct Amination (NH₃ solution)

Caption: Workflow for the Halogenation-Amination Synthesis Route.

Experimental Protocol (Illustrative):

  • Halogenation: To a solution of Methyl 2-methylisonicotinate (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN). Heat the mixture to reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(bromomethyl)isonicotinate.

  • Amination (via Gabriel Synthesis for high purity): Dissolve the crude brominated intermediate in DMF. Add potassium phthalimide (1.2 eq) and heat the mixture to facilitate the SN2 displacement.[3]

  • Hydrazinolysis: Once the phthalimide intermediate is formed (monitored by TLC), remove the DMF under vacuum. Dissolve the residue in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture, during which the phthalhydrazide byproduct will precipitate.[3]

  • Work-up and Purification: Filter off the precipitate and concentrate the filtrate. Perform an acid-base extraction to isolate the primary amine. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.[3]

Route 2: Reduction of a Nitrile Precursor

This pathway offers a more direct conversion, starting from Methyl 2-cyanoisonicotinate. The nitrile group is a stable precursor that can be cleanly reduced to the primary amine using various established methods.

Synthesis_Route_2 Start Methyl 2-cyanoisonicotinate Product Methyl 2-(aminomethyl)isonicotinate Start->Product Catalytic Hydrogenation H₂ (g), Pd/C or Raney Ni Methanol or Ethanol OR Chemical Reduction (e.g., LiAlH₄)

Caption: Workflow for the Nitrile Reduction Synthesis Route.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a high-pressure hydrogenation vessel, charge a solution of Methyl 2-cyanoisonicotinate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Palladium on Carbon (10% Pd/C, ~5 mol%) or Raney Nickel under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of Methyl 2-(aminomethyl)isonicotinate stems from the orthogonal reactivity of its functional groups.

Reactivity_Hub cluster_amine Amine (CH₂NH₂) Reactivity cluster_ester Ester (COOCH₃) Reactivity Core Methyl 2-(aminomethyl)isonicotinate Amide Amide Formation Core->Amide R-COCl or Ac₂O, Base Sulfonamide Sulfonamide Formation Core->Sulfonamide R-SO₂Cl, Base Alkylation N-Alkylation Core->Alkylation R-X, Base Acid Hydrolysis to Acid Core->Acid LiOH or NaOH H₂O/THF EsterAmide Amidation Core->EsterAmide R₂NH, Heat

Caption: Reactivity map showing the key functional group transformations.

  • Primary Amine: As a potent nucleophile, the aminomethyl group readily participates in acylation with acid chlorides or anhydrides to form amides, reacts with sulfonyl chlorides to yield sulfonamides, and undergoes alkylation with electrophiles. This site is the primary handle for building out molecular complexity.

  • Methyl Ester: The ester group can be saponified under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid, introducing a new functional handle for amide coupling (e.g., EDC/HOBt) or other carboxylate chemistry. It can also be converted directly to amides via aminolysis, typically requiring heat.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient, which influences its reactivity in electrophilic aromatic substitution, though conditions must be carefully chosen to avoid side reactions with the existing functional groups.

Spectroscopic Profile & Characterization

Technique Predicted Key Features
¹H NMR ~8.6-8.8 ppm (d, 1H, H6-pyridine), ~7.8-8.0 ppm (s, 1H, H3-pyridine), ~7.6-7.8 ppm (d, 1H, H5-pyridine), ~3.9-4.1 ppm (s, 2H, -CH₂-NH₂), ~3.9 ppm (s, 3H, -OCH₃), ~1.8-2.5 ppm (br s, 2H, -NH₂)
¹³C NMR ~165 ppm (C=O, ester), ~155-160 ppm (C2-pyridine), ~148-150 ppm (C6-pyridine), ~140-145 ppm (C4-pyridine), ~120-125 ppm (C3, C5-pyridine), ~52 ppm (-OCH₃), ~45 ppm (-CH₂-NH₂)
IR (cm⁻¹) 3300-3400 (N-H stretch, two bands for primary amine), 2850-3000 (C-H stretch), 1720-1740 (C=O stretch, ester), 1580-1610 (C=C/C=N stretch, aromatic), 1200-1300 (C-O stretch, ester)
Mass Spec (EI) M⁺ at m/z = 166. Key fragments: m/z = 135 ([M-OCH₃]⁺), m/z = 151 ([M-NH]⁺), m/z = 136 ([M-CH₂NH₂]⁺)

Applications in Medicinal Chemistry & Drug Development

The true value of Methyl 2-(aminomethyl)isonicotinate lies in its role as a strategic intermediate.

  • Scaffold for Library Synthesis: The distinct reactivity of the amine and ester groups allows for sequential or orthogonal derivatization, enabling the rapid generation of diverse compound libraries for screening.

  • Introduction of a Key Pharmacophore: The pyridine ring is a common motif in pharmaceuticals, acting as a bioisostere for phenyl rings but with improved solubility and metabolic properties. The aminomethyl group provides a basic center, which is often crucial for target engagement (e.g., forming salt bridges with acidic residues in a protein binding pocket).

  • Modulation of Physicochemical Properties: As an integral part of a larger molecule, this fragment can influence key drug-like properties. The methyl ester can act as a placeholder, to be hydrolyzed later in a synthesis or to act as a prodrug moiety. The strategic placement of methyl groups is a known tactic in drug design to enhance metabolic stability or modulate conformation.[6]

Safety, Handling, & Storage

No specific safety data sheet (SDS) is available for Methyl 2-(aminomethyl)isonicotinate. However, based on data for structurally similar compounds like Methyl isonicotinate and other aminopyridines, the following precautions are advised.[7][8][9][10]

  • Hazard Classification (Anticipated):

    • Causes skin irritation.[7][9]

    • Causes serious eye irritation.[7][9]

    • May cause respiratory irritation.[7][9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[8][11][12]

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][11]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[7]

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • PubChem. Methyl 2-amino-6-(aminomethyl)isonicotinate.
  • BenchChem. Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride. BenchChem Technical Guides.
  • Guidechem.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Conier Chem&Pharma Limited. Buy methyl 2-(aminomethyl)
  • ChemicalBook.
  • Wikipedia.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Chem 117 Reference Spectra Spring 2011.
  • ChemicalBook.
  • Yao Xue Xue Bao. (2013).
  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Rose-Hulman.

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(aminomethyl)isonicotinate (CAS 94413-69-1)

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Building Block Methyl 2-(aminomethyl)isonicotinate, identified by the CAS number 94413-69-1, represents a fasc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Building Block

Methyl 2-(aminomethyl)isonicotinate, identified by the CAS number 94413-69-1, represents a fascinating yet sparsely documented bifunctional molecule. Its structure, featuring a primary amine and a methyl ester appended to an isonicotinate (pyridine-4-carboxylate) core, positions it as a valuable building block in the complex tapestry of medicinal chemistry and drug discovery. The strategic placement of a nucleophilic amine and an electrophilic ester on a pyridine scaffold—a privileged heterocycle in pharmaceuticals—offers a versatile platform for the synthesis of diverse and complex molecular architectures.[1]

This guide is conceived from a perspective of scientific integrity and practical application. Given the limited publicly available data specific to Methyl 2-(aminomethyl)isonicotinate, this document synthesizes information from closely related structural analogs, established chemical principles, and extensive experience in synthetic and medicinal chemistry. We will explore plausible synthetic routes, predict physicochemical and spectroscopic properties, discuss potential reactivity and applications, and provide guidance on safe handling. It is imperative for the practicing scientist to recognize that while the principles discussed are robust, the experimental details for this specific molecule may require optimization. This guide, therefore, serves as both a foundational resource and a catalyst for further investigation.

Section 1: Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in Methyl 2-(aminomethyl)isonicotinate dictates its chemical behavior and potential applications. The primary aminomethyl group at the 2-position is a potent nucleophile and a site for hydrogen bonding, while the methyl ester at the 4-position is susceptible to nucleophilic acyl substitution. The pyridine nitrogen introduces a degree of basicity and can also participate in hydrogen bonding or metal coordination.

Table 1: Predicted Physicochemical Properties of Methyl 2-(aminomethyl)isonicotinate

PropertyPredicted Value/InformationRationale/Comparison
Molecular Formula C₈H₁₀N₂O₂Based on structural analysis.
Molecular Weight 166.18 g/mol Calculated from the molecular formula.
Physical State Likely a solid or high-boiling liquid at room temperature.Similar aminopyridine esters are often solids or high-boiling liquids.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. May have some water solubility, especially in acidic conditions due to protonation of the amine and pyridine nitrogen.General solubility trends for polar organic molecules.
pKa The primary amine is expected to have a pKa around 8-9, and the pyridine nitrogen a pKa around 4-5.Based on typical pKa values for benzylic amines and pyridines.

Section 2: Plausible Synthetic Pathways

While specific literature detailing the synthesis of Methyl 2-(aminomethyl)isonicotinate is scarce, several logical and established synthetic strategies can be proposed based on the synthesis of its isomers and other related pyridines.

Pathway A: Reduction of a Nitrile Precursor

A common and effective method for the introduction of an aminomethyl group is the reduction of a corresponding nitrile. This pathway would commence with the commercially available 2-methylisonicotinic acid.

Workflow for Pathway A:

Pathway_A A 2-Methylisonicotinic Acid B Methyl 2-methylisonicotinate A->B Esterification (MeOH, H+) C Methyl 2-(bromomethyl)isonicotinate B->C Radical Bromination (NBS, AIBN) D Methyl 2-cyanoisonicotinate C->D Cyanation (NaCN or KCN) E Methyl 2-(aminomethyl)isonicotinate (Target Molecule) D->E Reduction (e.g., H2/Raney Ni, LiAlH4)

Caption: Synthetic workflow for Pathway A.

Experimental Protocol (Hypothetical):

  • Esterification: 2-Methylisonicotinic acid is esterified to Methyl 2-methylisonicotinate using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

  • Radical Bromination: The methyl group of Methyl 2-methylisonicotinate is brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux.

  • Cyanation: The resulting Methyl 2-(bromomethyl)isonicotinate is then reacted with sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF to yield Methyl 2-cyanoisonicotinate.

  • Reduction: The nitrile group is reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Catalytic hydrogenation is often preferred for its milder conditions and higher functional group tolerance.

Pathway B: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding over-alkylation issues.[2][3][4][5]

Workflow for Pathway B:

Pathway_B cluster_0 Alkylation cluster_1 Deprotection A Methyl 2-(bromomethyl)isonicotinate C N-Protected Intermediate A->C SN2 Reaction B Potassium Phthalimide B->C D Methyl 2-(aminomethyl)isonicotinate (Target Molecule) C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic workflow for Pathway B.

Experimental Protocol (Hypothetical):

  • Alkylation: Methyl 2-(bromomethyl)isonicotinate (prepared as in Pathway A, steps 1-2) is reacted with potassium phthalimide in a polar aprotic solvent such as DMF. The reaction proceeds via an Sₙ2 mechanism to form the N-alkylated phthalimide intermediate.

  • Hydrazinolysis: The intermediate is then treated with hydrazine hydrate in a protic solvent like ethanol. This cleaves the phthalimide group, releasing the desired primary amine and forming a stable phthalhydrazide byproduct, which can be filtered off.

Section 3: Predicted Spectroscopic Data

The characterization of Methyl 2-(aminomethyl)isonicotinate would rely on standard spectroscopic techniques. The following are predicted spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for Methyl 2-(aminomethyl)isonicotinate

TechniquePredicted Key SignalsInterpretation
¹H NMR Singlet, ~3.9 ppm (3H) Singlet, ~3.8 ppm (2H) Singlet, ~2.0 ppm (2H, broad) Aromatic signals, ~7.5-8.7 ppm (3H)Methyl ester protons. Methylene (-CH₂-) protons adjacent to the amine. Amine (-NH₂) protons (exchangeable with D₂O). Protons on the pyridine ring.
¹³C NMR ~165 ppm ~52 ppm ~45 ppm Aromatic signals, ~120-150 ppmCarbonyl carbon of the ester. Methyl carbon of the ester. Methylene (-CH₂-) carbon. Carbons of the pyridine ring.
IR (Infrared) ~3300-3400 cm⁻¹ (two bands) ~1720 cm⁻¹ (strong) ~1600, 1550 cm⁻¹ ~1250 cm⁻¹N-H stretching of the primary amine. C=O stretching of the ester. C=C and C=N stretching of the pyridine ring. C-O stretching of the ester.
MS (Mass Spec) M⁺ peak at m/z = 166Molecular ion peak corresponding to the molecular weight.

Section 4: Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of Methyl 2-(aminomethyl)isonicotinate makes it a versatile scaffold for building more complex molecules.

Key Reactions
  • N-Acylation/Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse substituents and modulating the physicochemical properties of a molecule.

  • N-Alkylation/Reductive Amination: The amine can be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(aminomethyl)isonicotinic acid. This provides a handle for further modifications, such as amide bond formation with other amines.

  • Ester Transamidation: The ester can be converted directly to an amide by heating with an amine, sometimes with the aid of a catalyst.

Potential Applications in Medicinal Chemistry

Pyridine carboxylic acid derivatives are prevalent in a wide range of pharmaceuticals, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1][6] The isonicotinic acid scaffold, in particular, is a key component of several approved drugs.[7]

The aminomethyl substituent provides a key vector for diversification. By modifying this group, medicinal chemists can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This molecule could serve as a key intermediate in the synthesis of:

  • Enzyme Inhibitors: The pyridine ring can engage in π-π stacking and hydrogen bonding interactions within enzyme active sites, while the aminomethyl and carboxylate groups can form key hydrogen bonds or salt bridges.[1]

  • Receptor Ligands: The nitrogen atoms in the pyridine ring and the primary amine can act as hydrogen bond donors and acceptors, crucial for binding to biological receptors.

  • Metal Chelating Agents: The arrangement of the pyridine nitrogen and the aminomethyl group could potentially chelate metal ions, a property that can be exploited in various therapeutic strategies.

Section 5: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

Methyl 2-(aminomethyl)isonicotinate (CAS 94413-69-1) is a promising but under-explored chemical entity. While direct experimental data is limited, a thorough understanding of its structure and the established chemistry of its constituent functional groups allows for the rational design of synthetic routes and the prediction of its properties and reactivity. This guide provides a solid foundation for researchers and drug development professionals to unlock the potential of this versatile building block in the quest for novel therapeutics. The proposed synthetic pathways offer practical starting points for its preparation, and the discussion of its potential applications should inspire further investigation into its utility in medicinal chemistry. As with any niche chemical, careful and systematic experimental work will be key to fully elucidating its properties and realizing its potential.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]

  • Gabriel Synthesis. (n.d.). Master Organic Chemistry. [Link]

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. (n.d.). ChemRxiv. [Link]

  • Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Ch22: Gabriel synthesis of RNH2. (n.d.). University of Calgary. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). MDPI. [Link]

  • Gabriel, S. (1951-1924). Gabriel Synthesis. (n.d.). [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-(aminomethyl)isonicotinate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(aminomethyl)isonicotinate is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)isonicotinate is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a primary amine and a methyl ester on a pyridine scaffold, renders it a versatile building block for synthesizing a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, scientifically vetted synthetic pathways, detailed characterization protocols, and potential applications in drug discovery. The content is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations necessary for its effective utilization in a research and development setting.

Introduction: The Strategic Importance of Methyl 2-(aminomethyl)isonicotinate in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in numerous approved pharmaceuticals. The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of physicochemical properties and biological activity. Methyl 2-(aminomethyl)isonicotinate emerges as a particularly valuable intermediate due to the orthogonal reactivity of its primary amine and methyl ester functionalities. The primary amine serves as a key nucleophile or a handle for amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in various coupling reactions. This dual functionality allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel therapeutic agents.[1] The introduction of a methyl group can also modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties, which is a key strategy in lead compound optimization.[2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of Methyl 2-(aminomethyl)isonicotinate is paramount for its effective use in synthesis and drug design.

Molecular Structure

The core of the molecule is an isonicotinate framework, which is a pyridine ring with a substituent at the 4-position. In this case, the substituent is a methyl ester. At the 2-position of the pyridine ring, an aminomethyl group is attached.

Diagram 1: Molecular Structure of Methyl 2-(aminomethyl)isonicotinate

Caption: 2D representation of Methyl 2-(aminomethyl)isonicotinate.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 94413-69-1[3]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol Calculated
Physical Form Solid[4]
Storage Conditions 2-8°C, Inert atmosphere[4]

Synthetic Strategies: Pathways to Methyl 2-(aminomethyl)isonicotinate

Several synthetic routes to Methyl 2-(aminomethyl)isonicotinate have been reported, each with its own advantages and considerations. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent and reliable methods are detailed below.

Route 1: Synthesis via Chlorination and Amination of 2-Methylnicotinate Methyl Ester

This two-step approach begins with the commercially available 2-methylnicotinate methyl ester.[1] The core of this strategy lies in the functionalization of the methyl group at the 2-position.

Diagram 2: Workflow for Synthesis Route 1

G start 2-Methylnicotinate Methyl Ester step1 Chlorination (e.g., POCl3) start->step1 intermediate Methyl 2-(chloromethyl)nicotinate step1->intermediate step2 Amination (e.g., Gabriel Synthesis or Ammonia) intermediate->step2 product Methyl 2-(aminomethyl)isonicotinate step2->product

Caption: Synthetic workflow for Route 1: Chlorination and Amination.

Step 1: Chlorination of 2-Methylnicotinate Methyl Ester

The initial step involves the chlorination of the benzylic methyl group.[1]

  • Protocol:

    • To a solution of 2-methylnicotinate methyl ester in a suitable solvent (e.g., CCl₄), add N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.

    • Reflux the mixture under inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Methyl 2-(chloromethyl)nicotinate.[1]

Step 2: Amination of Methyl 2-(chloromethyl)nicotinate

The subsequent amination can be achieved through various methods, with the Gabriel synthesis being a common choice to avoid over-alkylation.[1]

  • Protocol (Gabriel Synthesis):

    • Dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent like DMF.

    • Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction.[1]

    • Monitor the reaction by TLC.

    • Once the alkylation is complete, remove the solvent under reduced pressure.

    • Dissolve the resulting N-alkylated phthalimide in ethanol or methanol.

    • Add hydrazine hydrate and reflux the mixture. The phthalhydrazide byproduct will precipitate.[1]

    • Filter to remove the precipitate.

    • Concentrate the filtrate and perform an acid-base extraction to isolate the desired amine.

    • Further purify the product by column chromatography or crystallization.[1]

Route 2: Synthesis via Reduction of a Nitrile Precursor

An alternative pathway involves the reduction of a nitrile group, which offers a more direct route to the aminomethyl functionality.[1]

Diagram 3: Workflow for Synthesis Route 2

G start Methyl 2-cyanonicotinate step1 Reduction (e.g., Catalytic Hydrogenation) start->step1 product Methyl 2-(aminomethyl)isonicotinate step1->product

Caption: Synthetic workflow for Route 2: Reduction of a Nitrile.

  • Protocol (Catalytic Hydrogenation):

    • In a high-pressure vessel, dissolve Methyl 2-cyanonicotinate in a suitable solvent (e.g., methanol or ethanol) containing an acid catalyst (e.g., HCl).

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at a specific temperature until hydrogen uptake ceases.[1]

    • Carefully filter the catalyst through a pad of celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification can be achieved by column chromatography or by forming and recrystallizing a salt, such as the hydrochloride salt.[1]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized Methyl 2-(aminomethyl)isonicotinate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the aminomethyl protons (CH₂), and a singlet for the methyl ester protons (CH₃). The chemical shifts and coupling patterns provide definitive structural confirmation.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbons of the pyridine ring, the aminomethyl carbon, the ester carbonyl carbon, and the methyl ester carbon.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=O stretching for the ester (around 1730-1750 cm⁻¹), and C-N and C-O stretching bands.

  • Mass Spectrometry (MS):

    • Mass spectrometry, often using a soft ionization technique like Electrospray Ionization (ESI-MS), is used to determine the molecular weight of the compound. The observed molecular ion peak should correspond to the calculated molecular weight of Methyl 2-(aminomethyl)isonicotinate.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final compound. A suitable column and mobile phase should be developed to achieve good separation of the product from any impurities or starting materials. Purity is typically reported as a percentage based on the peak area.

Applications in Drug Development

The unique structural features of Methyl 2-(aminomethyl)isonicotinate make it a valuable building block in the synthesis of a wide range of potential therapeutic agents.[1] Its application spans various therapeutic areas.[1]

  • Scaffold for Library Synthesis: The bifunctional nature of the molecule allows for its use as a scaffold in combinatorial chemistry to generate libraries of compounds for high-throughput screening.

  • Synthesis of Bioactive Molecules: The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the ester can be hydrolyzed to a carboxylic acid for further modifications. This versatility has been exploited in the synthesis of compounds with potential anti-inflammatory, antifungal, and cardiovascular effects, although specific data for this isomer is not extensively published.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of Methyl 2-(aminomethyl)isonicotinate.

  • Storage Conditions: The compound should be stored at 2-8°C under an inert atmosphere.[4] It is important to protect it from moisture and light.

Conclusion

Methyl 2-(aminomethyl)isonicotinate is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis is achievable through well-established chemical transformations, and its structure allows for diverse derivatization. A thorough understanding of its synthesis, characterization, and handling is essential for its successful application in the discovery and development of new medicines.

References

  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate - Benchchem. (n.d.).
  • Methyl 2-amino-6-(aminomethyl)isonicotinate | C8H11N3O2 | CID 72216012 - PubChem. (n.d.).
  • Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride - Benchchem. (n.d.).
  • Buy methyl 2-(aminomethyl)isonicotinate hydrochloride from Conier Chem&Pharma Limited. (n.d.).
  • [Application of methyl in drug design] - PubMed. (2013). Yao Xue Xue Bao, 48(8), 1195-208.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. (2008). BMC Research Notes, 1, 86.

Sources

Foundational

"Methyl 2-(aminomethyl)isonicotinate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 2-(aminomethyl)isonicotinate Authored by a Senior Application Scientist Abstract Molecular Structure and Predicted Spectroscopic Overview The s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 2-(aminomethyl)isonicotinate

Authored by a Senior Application Scientist

Abstract

Molecular Structure and Predicted Spectroscopic Overview

The structure of Methyl 2-(aminomethyl)isonicotinate features a pyridine ring substituted at the C2 position with an aminomethyl group (-CH₂NH₂) and at the C4 position with a methyl ester group (-COOCH₃). This arrangement dictates a unique electronic environment that will be reflected in its spectroscopic signatures.

Caption: Molecular structure of Methyl 2-(aminomethyl)isonicotinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift theory and data from analogous structures like methyl isonicotinate and substituted benzylamines.[1][2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The pyridine ring protons are anticipated to be in the downfield region due to the deshielding effect of the aromatic system.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
1 ~8.7 Doublet (d) ~5.0 1H H6 Alpha to ring nitrogen, deshielded.
2 ~7.8 Singlet (s) or narrow doublet < 2.0 1H H3 Meta to ring nitrogen.
3 ~7.6 Doublet of doublets (dd) ~5.0, ~1.5 1H H5 Ortho and meta coupling.
4 ~4.0 Singlet (s) - 2H C7-H₂ Benzylic-type protons adjacent to an amine.
5 ~3.9 Singlet (s) - 3H C9-H₃ Methyl ester protons.

| 6 | ~1.8 | Broad Singlet (br s) | - | 2H | N2-H₂ | Primary amine protons, exchangeable. |

Expertise & Causality:

  • Pyridine Protons (H3, H5, H6): The chemical shifts for the parent compound, methyl isonicotinate, show protons at approximately 8.78 ppm (H2/H6) and 7.84 ppm (H3/H5).[1] The introduction of the aminomethyl group at C2 will break this symmetry. H6, being alpha to the nitrogen, remains the most deshielded. H3 and H5 will have distinct shifts, influenced by the C2 substituent.

  • Aminomethyl Protons (C7-H₂): Protons on a carbon adjacent to both an aromatic ring and a nitrogen atom typically appear in the δ 3.5-4.5 ppm range.[5]

  • Amine Protons (N2-H₂): The chemical shift of N-H protons is highly variable and depends on concentration, solvent, and temperature. They often appear as a broad singlet and may not couple with adjacent protons due to rapid exchange.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display eight signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165 C8 (C=O) Ester carbonyl carbon.[5]
~158 C2 Aromatic carbon bearing the aminomethyl group, deshielded by nitrogen.
~150 C6 Aromatic carbon alpha to the ring nitrogen.
~142 C4 Aromatic carbon bearing the ester group.
~122 C5 Aromatic CH carbon.
~120 C3 Aromatic CH carbon.
~52 C9 (OCH₃) Methyl ester carbon.[6]

| ~48 | C7 (CH₂NH₂) | Aliphatic carbon adjacent to an amine and aromatic ring. |

Expertise & Causality:

  • The chemical shifts are predicted based on the principles of substituent effects on aromatic rings and known ranges for functional groups.[7] The electron-withdrawing nature of the ring nitrogen and the ester group significantly influences the chemical shifts of the pyridine carbons.[8] The carbonyl carbon (C8) is expected at the lowest field, typical for ester carbonyls.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Methyl 2-(aminomethyl)isonicotinate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted spectrum for Methyl 2-(aminomethyl)isonicotinate will be dominated by vibrations from the amine, ester, and aromatic pyridine moieties.[10]

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3300 Medium, Sharp (two bands) N-H asymmetric & symmetric stretch Primary Amine (-NH₂)
3100 - 3000 Medium to Weak C-H aromatic stretch Pyridine Ring
2980 - 2850 Medium to Weak C-H aliphatic stretch -CH₂- and -CH₃
~1725 Strong, Sharp C=O stretch Ester (-COOCH₃)
1640 - 1580 Medium N-H bend (scissoring) Primary Amine (-NH₂)
1600, 1550, 1480 Medium to Strong C=C and C=N ring stretching Pyridine Ring
1300 - 1200 Strong C-O stretch (asymmetric) Ester

| 1250 - 1180 | Medium | C-N stretch | Aliphatic Amine |

Expertise & Causality:

  • N-H Vibrations: The presence of a primary amine is strongly indicated by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[11][12][13] A characteristic N-H bending vibration is also expected around 1600 cm⁻¹.[12]

  • C=O Vibration: The most intense and easily identifiable peak will be the C=O stretch of the methyl ester, typically found around 1725 cm⁻¹.[14]

  • Aromatic Vibrations: The pyridine ring will give rise to several C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, which are characteristic of aromatic systems.[15]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet). Place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For Methyl 2-(aminomethyl)isonicotinate (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Key Ions in ESI-MS Spectrum

Predicted m/z Ion Fragmentation Pathway
167.08 [M+H]⁺ Protonated molecular ion.
150.05 [M+H - NH₃]⁺ Loss of ammonia from the protonated aminomethyl group.
136.06 [M+H - CH₂NH₂]⁺ Cleavage of the C2-C7 bond (benzylic cleavage).
106.04 [M+H - NH₃ - CO₂]⁺ Subsequent loss of carbon dioxide from the m/z 150 ion.

| 91.05 | [C₆H₅N]⁺ | Potential rearrangement and fragmentation ion. |

Expertise & Causality: The fragmentation of protonated benzylamines, a structurally related class, often proceeds via the loss of ammonia (NH₃) or through cleavage of the benzylic C-N or C-C bond.[16][17][18] For Methyl 2-(aminomethyl)isonicotinate, the most likely fragmentation pathways under ESI-MS/MS conditions would involve:

  • Loss of Ammonia: A common fragmentation for primary amines is the neutral loss of 17 Da (NH₃).[16]

  • Benzylic Cleavage: The bond between the pyridine ring (C2) and the aminomethyl carbon (C7) is a weak point. Cleavage at this bond would be a major fragmentation pathway, leading to a stable pyridyl-cation fragment.[19]

cluster_0 cluster_1 M [M+H]⁺ m/z = 167.08 Frag1 [M+H - NH₃]⁺ m/z = 150.05 M->Frag1 - NH₃ Frag2 [M+H - CH₂NH₂]⁺ m/z = 136.06 M->Frag2 - •CH₂NH₂

Caption: Predicted primary fragmentation pathways for protonated Methyl 2-(aminomethyl)isonicotinate.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[20]

  • Data Acquisition:

    • Full Scan MS: Infuse the sample solution into the ESI source. Acquire a full scan spectrum in positive ion mode over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 167.1) for collision-induced dissociation (CID). Apply collision energy to induce fragmentation and record the resulting product ion spectrum.[20]

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for Methyl 2-(aminomethyl)isonicotinate. By synthesizing information from foundational spectroscopic principles and data from analogous compounds, we have constructed a detailed and scientifically grounded profile. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a robust framework for researchers to confirm the identity, purity, and structure of this valuable synthetic intermediate. The causality-driven explanations for the predicted spectral features are intended to empower scientists in their interpretation of experimental results and to facilitate the compound's application in drug discovery and development.

References

  • Audisio, M. C., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(6), 615-626. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1399-1408. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

  • ResearchGate. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

  • Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. Available at: [Link]

  • ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(10), 12155-12168. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of (4). ResearchGate. Available at: [Link]

  • Gucinski, A. C., & Turecek, F. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(8), 1368-1377. Available at: [Link]

  • Labcompare. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-amino-6-(aminomethyl)isonicotinate. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249). HMDB. Available at: [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Wikipedia. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • University of Puget Sound. (n.d.). Signal Areas. Available at: [Link]

  • ResearchGate. (2015). structural nmr analysis of triazolic compounds derived from isonicotinic acid. ResearchGate. Available at: [Link]

  • ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra. Available at: [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive. HMDB. Available at: [Link]

  • Kaake, R. M., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(2), 1269–1280. Available at: [Link]

  • LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

The Strategic Deployment of Methyl 2-(aminomethyl)isonicotinate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Unassuming Power of a Bifunctional Pyridine Scaffold In the intricate tapestry of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a program's trajectory and u...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Power of a Bifunctional Pyridine Scaffold

In the intricate tapestry of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a program's trajectory and ultimate success. Among the vast arsenal of available scaffolds, the pyridine ring holds a privileged position due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its inherent aromaticity, hydrogen bonding capabilities, and ability to modulate physicochemical properties make it a highly sought-after motif. This guide delves into the technical nuances of a particularly versatile, yet perhaps under-celebrated, building block: Methyl 2-(aminomethyl)isonicotinate .

This molecule, possessing a primary amine and a methyl ester strategically positioned on an isonicotinate core, offers a rich playground for synthetic diversification. The orthogonal reactivity of its functional groups allows for a stepwise and controlled elaboration of molecular complexity, making it an ideal starting point for the construction of compound libraries aimed at a multitude of biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale to empower informed and innovative application of this valuable scaffold.

Physicochemical and Structural Profile

A comprehensive understanding of a building block's intrinsic properties is paramount for its effective utilization. While extensive public domain data for Methyl 2-(aminomethyl)isonicotinate is limited, we can extrapolate its likely characteristics from closely related analogs and its constituent functional groups.

Table 1: Predicted Physicochemical Properties of Methyl 2-(aminomethyl)isonicotinate

PropertyPredicted Value/RangeRationale & Significance in Drug Discovery
Molecular FormulaC8H10N2O2Provides the elemental composition.
Molecular Weight166.18 g/mol Falls within the desirable range for fragment-based and lead-like libraries.
pKa (Amine)7.5 - 8.5The primary amine is expected to be basic and protonated at physiological pH, offering a handle for salt formation to improve solubility and providing a key hydrogen bond donor.
pKa (Pyridine N)3.0 - 4.0The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the ester, influencing its role as a hydrogen bond acceptor.
logP~0.5 - 1.5The molecule is predicted to have a favorable balance of hydrophilicity and lipophilicity, a crucial starting point for developing orally bioavailable drugs.
Hydrogen Bond Donors1 (amine)The primary amine is a strong hydrogen bond donor, critical for target engagement.
Hydrogen Bond Acceptors3 (pyridine N, ester C=O, ester O)Multiple acceptors provide diverse opportunities for interaction with biological targets.
SolubilitySoluble in polar organic solvents (e.g., MeOH, DMSO). Hydrochloride salt is expected to be water-soluble.Good solubility is essential for handling, reaction setup, and biological screening.

Strategic Synthesis of the Scaffold

The synthetic accessibility of a building block is a key consideration for its widespread adoption. Several logical and scalable routes can be envisioned for the preparation of Methyl 2-(aminomethyl)isonicotinate, primarily adapting established methods for related pyridine derivatives.

Route A: From Methyl 2-methylisonicotinate via Halogenation and Amination

This is a robust and frequently employed pathway that proceeds in two key steps.

Workflow for Synthetic Route A

Route_A Start Methyl 2-methylisonicotinate Intermediate Methyl 2-(halomethyl)isonicotinate Start->Intermediate Halogenation (e.g., NBS, SO2Cl2) Product Methyl 2-(aminomethyl)isonicotinate Intermediate->Product Amination (e.g., Gabriel Synthesis, NH3)

Caption: Synthetic workflow for Route A, proceeding through a halogenated intermediate.

Step-by-Step Experimental Protocol (Illustrative):

  • Halogenation:

    • To a solution of Methyl 2-methylisonicotinate in a suitable solvent (e.g., CCl4 or dichlorobenzene), add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

    • Initiate the reaction with a radical initiator such as AIBN or benzoyl peroxide, and heat to reflux.

    • Monitor the reaction by TLC or GC-MS until consumption of the starting material.

    • Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude halide can be purified by column chromatography or used directly in the next step.

  • Amination (via Gabriel Synthesis):

    • Causality: The Gabriel synthesis is often preferred over direct amination with ammonia to prevent the formation of di- and tri-alkylated byproducts, ensuring a clean conversion to the primary amine.[4]

    • Dissolve the crude Methyl 2-(halomethyl)isonicotinate in a polar aprotic solvent like DMF.

    • Add potassium phthalimide and heat the mixture to facilitate the SN2 displacement of the halide.

    • Monitor the reaction by TLC. Once the alkylation is complete, cool the mixture and remove the solvent.

    • Treat the resulting N-alkylated phthalimide with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) at reflux. This cleaves the phthalimide group, precipitating phthalhydrazide and liberating the desired primary amine.

    • Filter to remove the precipitate, and concentrate the filtrate. An acid-base extraction can be performed to isolate the amine, which is then purified by column chromatography.

Route B: Reduction of a Nitrile Precursor

This alternative approach offers a more direct conversion to the aminomethyl group.

Workflow for Synthetic Route B

Route_B Start Methyl 2-cyanoisonicotinate Product Methyl 2-(aminomethyl)isonicotinate Start->Product Catalytic Hydrogenation (e.g., H2/Pd-C, Raney Ni)

Caption: Synthetic workflow for Route B, a direct reduction of a nitrile.

Step-by-Step Experimental Protocol (Illustrative):

  • Catalytic Hydrogenation:

    • Causality: Catalytic hydrogenation is a clean and efficient method for nitrile reduction, often providing high yields with minimal byproducts. The choice of catalyst can influence reaction conditions.

    • Dissolve Methyl 2-cyanoisonicotinate in a suitable solvent (e.g., methanol or ethanol) containing an acid such as HCl to prevent catalyst poisoning by the product amine.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

    • Subject the mixture to a hydrogen atmosphere (from balloon pressure to high-pressure hydrogenation, depending on catalyst and substrate reactivity) and stir vigorously.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully filter the catalyst through a pad of celite.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization of its salt or by column chromatography.

Reactivity and Key Transformations: The Medicinal Chemist's Toolkit

The synthetic utility of Methyl 2-(aminomethyl)isonicotinate stems from the distinct reactivity of its primary amine and methyl ester functional groups. This allows for selective transformations to build a diverse array of derivatives.

Logical Flow of Derivatization

Derivatization cluster_amine Amine-based Transformations cluster_ester Ester-based Transformations cluster_cyclization Cyclization Strategies BuildingBlock Methyl 2-(aminomethyl)isonicotinate Amide Amide Formation BuildingBlock->Amide R-COOH, Coupling Agent Alkylation N-Alkylation BuildingBlock->Alkylation R-X, Base ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination R-CHO, Reducing Agent Saponification Saponification to Acid BuildingBlock->Saponification LiOH or NaOH Cyclization Intramolecular Cyclization Amide->Cyclization Amidation_Ester Direct Amidation Saponification->Amidation_Ester R-NH2, Coupling Agent Saponification->Cyclization

Caption: Key reactive pathways available for the derivatization of Methyl 2-(aminomethyl)isonicotinate.

Amide Bond Formation

This is arguably the most common and powerful transformation for this building block, enabling the exploration of a vast chemical space through the coupling of diverse carboxylic acids.[5][6]

Step-by-Step Experimental Protocol (HATU Coupling):

  • Causality: HATU is a highly efficient coupling reagent that minimizes racemization of chiral carboxylic acids and often leads to high yields in short reaction times.[7]

  • To a solution of the desired carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 2-(aminomethyl)isonicotinate (1.0-1.1 eq) in DMF.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Alkylation

Introducing substituents on the nitrogen atom can modulate basicity, lipophilicity, and steric profile.

Step-by-Step Experimental Protocol (Reductive Amination):

  • Causality: Reductive amination is a mild and versatile method for N-alkylation that avoids the use of reactive alkyl halides and is tolerant of a wide range of functional groups on the aldehyde coupling partner.

  • Dissolve Methyl 2-(aminomethyl)isonicotinate (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Cyclization Reactions

The bifunctional nature of this building block makes it an excellent substrate for constructing fused heterocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity.[8][9] For instance, after amide coupling with a carboxylic acid bearing an additional electrophilic center, an intramolecular cyclization can be triggered.

Applications in Medicinal Chemistry: Case Studies and Strategic Value

The aminopyridine core is a well-established privileged scaffold in drug discovery.[1][10][11] Its derivatives have been explored as inhibitors of kinases, proteases, and other enzyme classes, as well as modulators of ion channels and GPCRs. The strategic value of Methyl 2-(aminomethyl)isonicotinate lies in its ability to serve as a versatile entry point into this rich chemical space.

Role in Structure-Activity Relationship (SAR) Studies

In a typical drug discovery campaign, Methyl 2-(aminomethyl)isonicotinate can be used to systematically probe a target's binding pocket.

SAR Exploration Workflow

SAR_Workflow Scaffold Methyl 2-(aminomethyl)isonicotinate Core AmideLib Amide Library (Varying R1) Scaffold->AmideLib Couple with R1-COOH AmineLib N-Alkyl Library (Varying R2) Scaffold->AmineLib Alkylate with R2-X EsterLib Ester Analog Library (Varying R3) Scaffold->EsterLib Modify Ester BioAssay Biological Assay (e.g., IC50) AmideLib->BioAssay AmineLib->BioAssay EsterLib->BioAssay SAR_Analysis SAR Analysis BioAssay->SAR_Analysis LeadOpt Lead Optimization SAR_Analysis->LeadOpt Identify key interactions and property modulators

Caption: A typical workflow illustrating how the scaffold is used to generate libraries for SAR analysis.

  • Vector 1 (Amide): By coupling a diverse set of carboxylic acids, the R1 group can be varied to explore interactions deep within a binding pocket. This allows for the optimization of potency and selectivity.

  • Vector 2 (Amine): Subsequent N-alkylation (R2) or acylation can be used to fine-tune physicochemical properties such as solubility and permeability, or to introduce additional vectors for target interaction.

  • Vector 3 (Ester): The methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with various amines (R3) to further expand the SAR. The ester itself can also be a key interaction point with the target.

Improving "Drug-like" Properties

The pyridine nitrogen and the flexible aminomethyl linker can significantly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyridine ring can lower the logP of a molecule, improving its solubility and reducing off-target lipophilic interactions.[1] The basic amine provides a handle for salt formation, which is often crucial for developing a viable oral formulation.

Conclusion: A Strategic Asset for Innovation

Methyl 2-(aminomethyl)isonicotinate is more than just another chemical reagent; it is a strategic building block that offers a blend of synthetic versatility, favorable physicochemical properties, and a direct lineage to the privileged aminopyridine scaffold. Its bifunctional nature provides medicinal chemists with a robust platform for the rapid and systematic exploration of chemical space. By understanding its synthesis, reactivity, and strategic applications as outlined in this guide, researchers can unlock its full potential to accelerate the discovery of the next generation of therapeutic agents.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • PubChem. (n.d.). Methyl 2-amino-6-(aminomethyl)isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride.
  • Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4053-4063. doi:10.1016/j.bmc.2018.04.059
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of Methyl 2-aminonicotinate for R&D. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Flow Chemistry for Amide Synthesis.
  • Desroches, J., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(15), 1335-1353. doi:10.4155/fmc-2023-0051
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Current Medicinal Chemistry, 30. doi:10.2174/0929867329666220705140846
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. doi:10.1021/ol201351a
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2003). CHIMIA International Journal for Chemistry, 57(5), 291-294. doi:10.2533/000942903777679803
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry, 67(17), 15220-15245. doi:10.1021/acs.jmedchem.4c00837
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. doi:10.2147/DDDT.S513461
  • Sharma, R., & Wuest, W. M. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 2046–2080. doi:10.3762/bjoc.10.213
  • Alkylation of methyl nicotinate or isonicotinate with alkyl bromide. (1993). New Journal of Chemistry, 17(3), 237-247.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4209. doi:10.3390/molecules28104209
  • Amino-zinc-enolate carbometalation reactions: application to ring closure of terminally substituted olefin for the asymmetric synthesis of cis- and trans-3-prolinoleucine. (2006). The Journal of Organic Chemistry, 71(13), 4884-4890. doi:10.1021/jo060506j
  • Debbarma, S., & Maji, M. S. (2020). Bioactive molecules containing amide functional groups and benzoxazinones.
  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767. doi:10.1021/ol403475v
  • Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. (2021). International Journal of Molecular Sciences, 22(21), 11588. doi:10.3390/ijms222111588
  • Andou, A., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & Medicinal Chemistry, 22(10), 2784-2794. doi:10.1016/j.bmc.2014.03.036
  • Krátký, M., et al. (2021). Structural motifs of known bioactive compounds used for design of targeted derivatives (aminoguanidine and 1,3-diaminoguanidine).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(13), 5171. doi:10.3390/molecules28135171
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances, 12(31), 20045-20049. doi:10.1039/d2ra03255d
  • A “building block triangle” representing building blocks for medicinal chemistry. (n.d.).
  • Bioactive molecules featuring the aminomethyl motif. (n.d.).
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). Molecules, 26(16), 4998. doi:10.3390/molecules26164998
  • Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds. (2021). Gels, 7(4), 180. doi:10.3390/gels7040180
  • Aminomethylenephosphonic Acids Syntheses and Applications (A Review). (n.d.). International Journal of Scientific & Engineering Research, 8(10).
  • Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships. (2012). Molecules, 17(12), 14758–14774. doi:10.3390/molecules171214758

Sources

Foundational

Methyl 2-(aminomethyl)isonicotinate: A Comprehensive Technical Guide for Synthetic Applications

Introduction In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, bifunctional heterocyclic compounds hold a place of distinction due to their inherent versatility. Methyl 2-(aminomethyl)isonicotinate is one such pivotal intermediate, featuring a pyridine scaffold functionalized with both a primary amine and a methyl ester. This unique arrangement allows for a diverse range of subsequent chemical modifications, making it an exceptionally valuable precursor for the synthesis of novel drug candidates and functional materials.[1][2]

The isonicotinate framework, with a substituent at the 4-position of the pyridine ring, is a key structural motif in numerous biologically active molecules.[3] The presence of the nucleophilic aminomethyl group at the 2-position, coupled with the electrophilic ester functionality, enables chemists to perform selective transformations, building molecular complexity in a controlled and predictable manner. This guide provides an in-depth technical overview of the synthesis, properties, reactivity, and applications of Methyl 2-(aminomethyl)isonicotinate, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's physical and spectroscopic properties is fundamental for its effective use in synthesis.

Quantitative Data Summary

The key physicochemical properties of Methyl 2-(aminomethyl)isonicotinate and its common hydrochloride salt are summarized below. The hydrochloride salt is often used to improve the compound's stability and handling characteristics.

PropertyValueSource
Compound Name Methyl 2-(aminomethyl)isonicotinate Hydrochloride[2]
CAS Number 151509-01-2[2]
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Conditions 2-8°C, Inert atmosphere[2]
Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions and solvent, the following provides an expert interpretation of the expected spectroscopic data for the free base form of Methyl 2-(aminomethyl)isonicotinate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be highly informative. Key signals would include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.[4]

    • A singlet for the aminomethyl protons (-CH₂NH₂) which would appear further downfield.

    • Distinct signals in the aromatic region for the three protons on the pyridine ring. The proton positions relative to the nitrogen and substituents will dictate their specific chemical shifts and coupling patterns.[5]

    • A broad singlet corresponding to the amine protons (-NH₂), the chemical shift of which can be highly variable and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would confirm the carbon framework, showing distinct peaks for the methyl ester carbon, the aminomethyl carbon, the ester carbonyl carbon, and the carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[6]

    • A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester.

    • N-H stretching vibrations for the primary amine would appear in the region of 3300-3500 cm⁻¹.

    • C-N stretching vibrations would be visible in the 1000-1200 cm⁻¹ region.

    • C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.

  • MS (Mass Spectrometry): Mass spectrometry, typically using a soft ionization technique like ESI-MS, would be used to confirm the molecular weight of the compound.[2] The molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the molecular formula C₈H₁₀N₂O₂ + 1.

Synthetic Pathways to Methyl 2-(aminomethyl)isonicotinate

The synthesis of this key intermediate can be approached via several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. Two of the most reliable and well-documented methods are detailed below.

Route 1: Synthesis via Halogenation and Amination

This robust, two-step pathway commences with a readily available starting material, such as a methyl-substituted isonicotinate. The core strategy involves the activation of the methyl group via halogenation, followed by nucleophilic substitution with an amine source.

Route 1: Halogenation and Amination Start Methyl 2-methylisonicotinate Intermediate Methyl 2-(chloromethyl)isonicotinate Start->Intermediate Step 1: Chlorination Product Methyl 2-(aminomethyl)isonicotinate Intermediate->Product Step 2: Amination Reagent1 Chlorinating Agent (e.g., m-CPBA, POCl₃) Reagent2 Amine Source (e.g., NH₃, Gabriel Reagents) Route 2: Nitrile Reduction Start Methyl 2-cyanonicotinate Product Methyl 2-(aminomethyl)isonicotinate Start->Product Catalytic Hydrogenation Reagent H₂ Gas Catalyst (e.g., Raney Ni, Pd/C) Reactivity Map cluster_amine Amine Reactions (Nucleophilic) cluster_ester Ester Reactions (Electrophilic) Core Methyl 2-(aminomethyl)isonicotinate Acylation Amide Formation (R-CO-Cl) Core->Acylation Sulfonylation Sulfonamide Formation (R-SO₂-Cl) Core->Sulfonylation Alkylation Secondary/Tertiary Amine (R-X) Core->Alkylation Urea Urea Formation (R-NCO) Core->Urea Hydrolysis Carboxylic Acid (H₂O, H⁺/OH⁻) Core->Hydrolysis Aminolysis Amide Formation (R₂NH) Core->Aminolysis

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-(aminomethyl)isonicotinate Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of Methyl 2-(aminomethyl)isonicotinate and its derivatives, a promising scaffold in modern medicinal chemistry. We will delve into the synthesis, chemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-(aminomethyl)isonicotinate and its derivatives, a promising scaffold in modern medicinal chemistry. We will delve into the synthesis, chemical properties, and biological potential of this class of compounds, offering field-proven insights for researchers and drug development professionals. While specific biological activity data for Methyl 2-(aminomethyl)isonicotinate is not extensively available in public literature, this guide will extrapolate from structurally related analogs to provide a robust framework for future research and development.

The Isonicotinate Scaffold: A Cornerstone in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are particularly significant, forming the core of drugs for a wide array of conditions, including tuberculosis, cancer, diabetes, and neurodegenerative diseases.[2] The versatility of the isonicotinate scaffold allows for fine-tuning of physicochemical and pharmacological properties through substitution at various positions of the pyridine ring.

Synthesis of Methyl 2-(aminomethyl)isonicotinate and its Analogs

The synthesis of Methyl 2-(aminomethyl)isonicotinate and its derivatives can be approached through several strategic pathways, leveraging the rich chemistry of the pyridine ring.

General Synthetic Strategies

A common approach to synthesizing isonicotinate esters involves the esterification of isonicotinic acid. This can be achieved by reacting isonicotinic acid with the corresponding alcohol in the presence of an acid catalyst.[3] For more complex derivatives, the use of isonicotinoyl chloride, generated by treating the acid with thionyl chloride, provides a more reactive intermediate for esterification or amidation.[4]

Modern synthetic methods also offer multi-component reactions and cross-coupling strategies for the efficient construction of highly substituted pyridine derivatives. For instance, the regioselective C-4 alkylation of pyridines can be achieved using a blocking group strategy followed by a Minisci-type reaction.[5]

Hypothetical Synthesis of Methyl 2-(aminomethyl)isonicotinate

A plausible synthetic route to the title compound, Methyl 2-(aminomethyl)isonicotinate, would likely start from a pre-functionalized pyridine derivative. One such conceptual pathway is outlined below:

Synthetic_Pathway 2-Methylisonicotinic_acid 2-Methylisonicotinic Acid Methyl_2-methylisonicotinate Methyl 2-methylisonicotinate 2-Methylisonicotinic_acid->Methyl_2-methylisonicotinate Esterification (MeOH, H+) Methyl_2-(bromomethyl)isonicotinate Methyl 2-(bromomethyl)isonicotinate Methyl_2-methylisonicotinate->Methyl_2-(bromomethyl)isonicotinate Radical Bromination (NBS, AIBN) Methyl_2-(azidomethyl)isonicotinate Methyl 2-(azidomethyl)isonicotinate Methyl_2-(bromomethyl)isonicotinate->Methyl_2-(azidomethyl)isonicotinate Nucleophilic Substitution (NaN3) Target_Compound Methyl 2-(aminomethyl)isonicotinate Methyl_2-(azidomethyl)isonicotinate->Target_Compound Reduction (e.g., H2/Pd, LiAlH4)

Caption: A potential synthetic route to Methyl 2-(aminomethyl)isonicotinate.

Step-by-Step Protocol:

  • Esterification: 2-Methylisonicotinic acid is refluxed with methanol and a catalytic amount of sulfuric acid to yield Methyl 2-methylisonicotinate.

  • Radical Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to give Methyl 2-(bromomethyl)isonicotinate.

  • Nucleophilic Substitution: The bromide is displaced with an azide group using sodium azide to form Methyl 2-(azidomethyl)isonicotinate.

  • Reduction: Finally, the azide is reduced to the primary amine using standard methods such as catalytic hydrogenation (H2/Pd) or a reducing agent like lithium aluminum hydride (LiAlH4) to afford the target compound.

Characterization and Physicochemical Properties

The structural confirmation and purity assessment of Methyl 2-(aminomethyl)isonicotinate and its derivatives are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Technique Purpose
NMR Spectroscopy (¹H and ¹³C) Elucidation of the chemical structure and confirmation of functional groups.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.
Infrared (IR) Spectroscopy Identification of key functional groups such as C=O (ester), N-H (amine), and C=N (pyridine).
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.
Elemental Analysis Determination of the elemental composition.

Biological Activities and Therapeutic Potential: Insights from Analogs

While direct biological data for Methyl 2-(aminomethyl)isonicotinate is scarce, the extensive research on its structural analogs provides a strong basis for predicting its therapeutic potential.

Antitubercular Activity

Isonicotinic acid hydrazide (isoniazid) is a first-line drug for tuberculosis.[2] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[6] Structure-activity relationship (SAR) studies have shown that the pyridine ring and the hydrazide moiety are critical for its activity.[7] The reactivity of the pyridine nitrogen atom is also considered essential for the biological action of 2-substituted isonicotinic acid hydrazides.[8] It is plausible that derivatives of Methyl 2-(aminomethyl)isonicotinate, particularly those that can be converted to hydrazides, may exhibit antitubercular properties.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Isonicotinamides have emerged as potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a range of diseases including Alzheimer's disease, type II diabetes, and some cancers.[9] The discovery of orally active isonicotinamides that can penetrate the brain highlights the potential of this scaffold in developing treatments for neurodegenerative disorders.[9] The aminomethyl group in Methyl 2-(aminomethyl)isonicotinate could serve as a key interaction point with the GSK-3 active site, making this class of compounds interesting candidates for GSK-3 inhibition.

GSK3_Inhibition cluster_0 Cellular Processes Metabolism Metabolism Differentiation Differentiation Proliferation Proliferation Apoptosis Apoptosis GSK3 GSK-3 GSK3->Metabolism regulates GSK3->Differentiation regulates GSK3->Proliferation regulates GSK3->Apoptosis regulates Isonicotinamide_Derivative Isonicotinamide Derivative Isonicotinamide_Derivative->GSK3 inhibits

Caption: Isonicotinamide derivatives as inhibitors of GSK-3.

Anti-inflammatory and Other Activities

Derivatives of nicotinic and isonicotinic acids have been investigated for their anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[8] The ability to modify the isonicotinate core allows for the development of compounds with a wide range of biological effects.

Structure-Activity Relationships (SAR)

The biological activity of isonicotinate derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • Position of Substituents: SAR studies on isonicotinic acid hydrazides have shown that substitution at the 2-position of the pyridine ring can be well-tolerated, whereas modifications at other positions often lead to a loss of activity.[7]

  • Nature of Substituents: The electronic and steric properties of the substituents play a crucial role. For antitubercular activity, the reactivity of the pyridine nitrogen is key.[8] For other targets, such as kinases, specific hydrogen bond donors and acceptors are necessary for potent inhibition.

  • The Amine Moiety: The primary amine in Methyl 2-(aminomethyl)isonicotinate provides a handle for further derivatization, allowing for the exploration of a wide chemical space. This group can be acylated, alkylated, or used in the formation of Schiff bases to generate a library of analogs for SAR studies.

Future Directions and Conclusion

The Methyl 2-(aminomethyl)isonicotinate scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data is limited, the wealth of information on related isonicotinic acid derivatives provides a strong rationale for its exploration in various disease areas, particularly in the fields of infectious diseases and neurology.

Future research should focus on:

  • The development and optimization of synthetic routes to Methyl 2-(aminomethyl)isonicotinate and its derivatives.

  • Systematic screening of these compounds against a panel of biological targets, including those implicated in tuberculosis and neurodegenerative diseases.

  • Detailed SAR studies to understand the key structural requirements for activity and selectivity.

References

  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

  • Cuny, G. D., Yu, P. B., Laha, J. K., Laha, J. K., He, H., & Yu, P. B. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 163–168. [Link]

  • Akishina, E. A., Kaukhanka, M. U., & Shcharbin, D. G. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(2), 195-202. [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Rev. Roum. Chim., 55(11-12), 859-871. [Link]

  • Khan, S., & Yadav, P. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 13, 991471. [Link]

  • Dherange, B. D., & Collins, K. D. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., & Pannecouque, C. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470. [Link]

  • Yang, J., Klaidman, L. K., & Adams, J. D. (2004). Update to Medicinal Chemistry of Nicotinamide in the Treatment of Ischemia and Reperfusion. Medicinal Chemistry Reviews-Online, 1(1), 1-10. [Link]

  • American Cyanamid Company. (1956). Preparation of isonicotinic acid esters. U.S.
  • Nielsen, J. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(12), 1133-1136. [Link]

  • Early, J. V., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. bioRxiv. [Link]

  • Franke, S. M., et al. (2019). Synthesis and Characterization of Isostructural Th(IV) and U(IV) Pyridine Dipyrrolide Complexes. Inorganic Chemistry, 58(15), 9637-9646. [Link]

  • Klaidman, L. K., & Adams, J. D. (2004). Medicinal chemistry of nicotinamide in the treatment of ischemia and reperfusion. Current Medicinal Chemistry, 11(7), 873-881. [Link]

  • Shirinian, V. Z., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Kim, H. S., et al. (1998). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research, 21(1), 1-8. [Link]

  • Sharma, R., & Singh, P. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(3), 113-120. [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(aminomethyl)isonicotinate

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(aminomethyl)isonicotinate, a key intermediate in pharmaceutical research and development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(aminomethyl)isonicotinate, a key intermediate in pharmaceutical research and development. In the absence of extensive publicly available stability data for this specific molecule, this guide synthesizes information from structurally analogous compounds, fundamental chemical principles, and established best practices for handling pyridine derivatives and active pharmaceutical ingredient (API) intermediates. It is intended to offer researchers, scientists, and drug development professionals a robust framework for maintaining the integrity and purity of this compound.

Introduction: The Chemical Identity and Importance of Methyl 2-(aminomethyl)isonicotinate

Methyl 2-(aminomethyl)isonicotinate is a bifunctional molecule featuring a pyridine ring, a primary aminomethyl group, and a methyl ester. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the discovery of novel therapeutic agents. The stability of such intermediates is paramount, as degradation can lead to the formation of impurities that may compromise the safety, efficacy, and manufacturability of the final drug substance.[1] Understanding and controlling the factors that affect the stability of Methyl 2-(aminomethyl)isonicotinate is therefore a critical aspect of its use in a research and development setting.

Inferred Physicochemical Properties and Potential Degradation Pathways

While specific experimental data on Methyl 2-(aminomethyl)isonicotinate is limited, its structure allows for the prediction of its key physicochemical properties and susceptibility to degradation.

Key Functional Groups and Their Reactivity
  • Primary Amine (-CH₂NH₂): The aminomethyl group is a primary nucleophile and a weak base. It is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or carboxylic acids.[2]

  • Methyl Ester (-COOCH₃): The methyl ester group is prone to hydrolysis, particularly in the presence of acid or base, yielding the corresponding carboxylic acid (2-(aminomethyl)isonicotinic acid) and methanol.[3][4]

  • Pyridine Ring: The pyridine ring is an aromatic heterocycle that can undergo oxidation, although it is generally more resistant than the aminomethyl group.[5]

Postulated Degradation Pathways

Based on the reactivity of its functional groups, the following degradation pathways are considered most probable for Methyl 2-(aminomethyl)isonicotinate:

  • Hydrolysis: The ester linkage is a likely point of degradation, especially in non-neutral aqueous environments or in the presence of moisture. This reaction would be catalyzed by both acidic and basic conditions.[3][4]

  • Oxidation: The primary amine of the aminomethyl group is susceptible to oxidative degradation, particularly in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. This could lead to a variety of degradation products.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While specific data is unavailable for the title compound, many organic molecules, including pyridine derivatives, are known to be light-sensitive.

Recommended Storage and Handling Conditions

To mitigate the potential degradation pathways, the following storage and handling conditions are recommended. These are based on general best practices for pyridine derivatives and other chemical intermediates.[4][6]

General Storage Recommendations
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Lower temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
Light Protect from light. Store in amber glass vials or other opaque containers.Prevents photodegradation initiated by UV or visible light.
Container Use tightly sealed containers made of inert materials such as glass.Prevents contamination and exposure to air and moisture. Opened containers should be carefully resealed.[7]
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.These substances can directly react with and degrade the compound.
Safe Handling Practices

Safe handling is crucial to maintain the integrity of the compound and ensure personnel safety.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

  • Spill Management: In case of a spill, use an absorbent material to contain it and dispose of it as hazardous chemical waste.[6]

Framework for a Stability Assessment Study

A formal stability study is the most reliable way to determine the shelf-life and optimal storage conditions for Methyl 2-(aminomethyl)isonicotinate.[8][9] A forced degradation (or stress testing) study is a crucial first step in this process.[10]

Objective of Forced Degradation

The purpose of a forced degradation study is to intentionally degrade the compound under more aggressive conditions than it would typically encounter during storage. This helps to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods.

Experimental Protocol for Forced Degradation

The following is a generalized protocol for a forced degradation study of Methyl 2-(aminomethyl)isonicotinate.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Methyl 2-(aminomethyl)isonicotinate of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

2. Application of Stress Conditions:

  • Acidic Hydrolysis:
  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
  • Incubate at a controlled elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
  • Basic Hydrolysis:
  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
  • Incubate at a controlled elevated temperature (e.g., 60 °C) for a defined period.
  • Oxidative Degradation:
  • To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.
  • Incubate at room temperature for a defined period.
  • Thermal Degradation:
  • Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period.
  • Dissolve the stressed solid sample in the chosen solvent for analysis.
  • Photodegradation:
  • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.
  • Identify and quantify the parent compound and any degradation products.
  • Propose structures for the major degradation products based on their chromatographic behavior and MS data.
Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome Stock Prepare Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Apply Stress Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidative Degradation (3% H₂O₂) Stock->Oxidation Apply Stress Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Apply Stress Photo Photodegradation (UV/Vis Light) Stock->Photo Apply Stress Analysis HPLC-UV/MS Analysis Acid->Analysis Collect Samples Base->Analysis Collect Samples Oxidation->Analysis Collect Samples Thermal->Analysis Collect Samples Photo->Analysis Collect Samples Deg_Pathways Identify Degradation Pathways Analysis->Deg_Pathways Method_Validation Validate Stability-Indicating Method Analysis->Method_Validation

Caption: Workflow for a forced degradation study of Methyl 2-(aminomethyl)isonicotinate.

Conclusion

Maintaining the stability of Methyl 2-(aminomethyl)isonicotinate is essential for its successful application in research and drug development. While specific stability data for this compound is not widely published, an understanding of its chemical structure and the principles of chemical stability allows for the formulation of robust storage and handling protocols. By storing the compound in a cool, dry, dark, and inert environment, and by following safe handling practices, researchers can minimize degradation and ensure the integrity of this valuable chemical intermediate. For definitive stability information, a well-designed forced degradation and long-term stability study is strongly recommended.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • XD BIOCHEMS. (n.d.). methyl 2-(aminomethyl)isonicotinate hydrochloride Cas: 1072438-54-0. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2019, October 18). Graphene Oxide-(Aminomethyl) Pyridine Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of Amines by Flavoproteins. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • National Center for Biotechnology Information. (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from [Link]

Sources

Exploratory

"Methyl 2-(aminomethyl)isonicotinate" solubility profile

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(aminomethyl)isonicotinate Abstract Methyl 2-(aminomethyl)isonicotinate is a bifunctional pyridine derivative of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(aminomethyl)isonicotinate

Abstract

Methyl 2-(aminomethyl)isonicotinate is a bifunctional pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for a range of complex molecular architectures.[1] An understanding of its solubility profile is paramount for its effective utilization, as solubility fundamentally influences reaction kinetics, purification strategies, and, critically, the biopharmaceutical properties of its downstream active pharmaceutical ingredients (APIs), such as bioavailability and in vivo efficacy.[2][3] This technical guide provides a comprehensive analysis of the physicochemical properties governing the solubility of Methyl 2-(aminomethyl)isonicotinate, explores its expected solubility in aqueous and organic media, and presents a validated, step-by-step protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important intermediate in their synthetic and therapeutic programs.

Introduction: The Critical Role of Solubility in Drug Discovery

In the trajectory of drug discovery and development, the solubility of a chemical entity is a foundational physicochemical parameter. Low aqueous solubility can precipitate a cascade of challenges, including unpredictable in vitro assay results, difficulties in formulation, and ultimately, poor oral bioavailability.[2][3] Methyl 2-(aminomethyl)isonicotinate, with its unique arrangement of a primary amine, a methyl ester, and a pyridine scaffold, presents a distinct solubility profile that is highly dependent on environmental conditions, most notably pH.[1] This guide dissects these dependencies to provide a predictive framework and an empirical methodology for accurately characterizing its solubility.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for Methyl 2-(aminomethyl)isonicotinate are summarized below. It is important to note that while specific experimental data for this exact isomer is sparse in public literature, these properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValue / PredictionSourceRationale & Implication on Solubility
Molecular Formula C₈H₁₀N₂O₂-The presence of nitrogen and oxygen atoms introduces polarity and sites for hydrogen bonding, suggesting at least moderate solubility in polar solvents.
Molecular Weight 166.18 g/mol -The relatively low molecular weight is favorable for solubility.
pKa (Predicted) ~7.5 (Aminomethyl group)~3.5 (Pyridine nitrogen)-The presence of two basic centers is the most critical determinant of aqueous solubility. Protonation at acidic pH will dramatically increase water solubility. The intrinsic (lowest) solubility will be observed at pH values >9.5.[4]
XLogP3 (Predicted) ~0.5 - 1.0PubChemThe positive LogP value suggests a slight preference for a lipophilic environment over water for the neutral form, but this is balanced by the polar functional groups.
Physical Form Solid or Oil[1]As a solid, the crystal lattice energy will need to be overcome for dissolution, a factor that does not apply if it is an oil.
Hydrogen Bond Donors 1 (from -NH₂)PubChemThe primary amine can donate hydrogen bonds, enhancing interaction with protic solvents like water and alcohols.
Hydrogen Bond Acceptors 4 (from N in ring, N in amine, 2xO in ester)PubChemMultiple sites are available to accept hydrogen bonds, further promoting solubility in polar protic solvents.

Comprehensive Solubility Profile

The "like dissolves like" principle provides a foundational framework for predicting solubility.[5] The polarity imparted by the pyridine ring, amine, and ester groups dictates the behavior of Methyl 2-(aminomethyl)isonicotinate in various solvent systems.

Aqueous Solubility: The Dominance of pH

The solubility of this compound in aqueous media is inextricably linked to pH due to its basic nature.

  • Acidic Conditions (pH < 3): Both the pyridine nitrogen (pKa ~3.5) and the aminomethyl group (pKa ~7.5) will be protonated, forming a dicationic species. This highly charged salt form is expected to be freely soluble in water.

  • Neutral Conditions (pH ~ 7.4): The pyridine nitrogen will be predominantly neutral, while the more basic aminomethyl group will be largely protonated. The resulting monocationic species will still exhibit good aqueous solubility. This is the most relevant condition for many biological assays.

  • Alkaline Conditions (pH > 9.5): At pH values more than two units above the pKa of the aminomethyl group, the compound will exist primarily as the neutral, free base. In this state, it will exhibit its lowest aqueous solubility, known as the intrinsic solubility.[4]

Organic Solvent Solubility

Based on its structure and data from analogous compounds like 3-(aminomethyl)pyridine and methyl isonicotinate, the following profile is anticipated.[6][7]

SolventSolvent TypeExpected SolubilityRationale
Water Polar ProticpH-dependent; high at acidic/neutral pH, low at alkaline pHFormation of soluble cationic salts at lower pH.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferGoodThe compound will be predominantly in its soluble monoprotonated form.
Methanol / Ethanol Polar ProticSoluble to Freely SolubleCapable of hydrogen bonding with the compound's amine, ester, and pyridine functionalities.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble to Freely SolubleStrong polar interactions facilitate dissolution; a common solvent for preparing stock solutions.[2]
Acetonitrile (ACN) Polar AproticModerately SolubleLess polar than DMSO, but should still be an effective solvent.
Ethyl Acetate (EtOAc) Moderately PolarSolubleThe ester functionality is compatible with this solvent.[6]
Dichloromethane (DCM) / Chloroform Nonpolar / Weakly PolarSolubleOften used in the synthesis and work-up of this compound, indicating good solubility.[8]
Hexanes / Heptane Nonpolar AliphaticSparingly Soluble to InsolubleThe high polarity of the compound is incompatible with nonpolar aliphatic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated state.[9][10][11]

Causality Behind the Protocol

This protocol is designed as a self-validating system. The use of excess solid ensures that the solution reaches its maximum saturation point. The extended equilibration period is critical to achieve a true thermodynamic equilibrium, moving beyond the potentially misleading, higher values of kinetic solubility.[9] Precise temperature control is essential as solubility is temperature-dependent.[5] Finally, robust phase separation and accurate analytical quantification ensure that only the dissolved analyte is measured, providing a true representation of its solubility.

Step-by-Step Methodology
  • Preparation of Reagents and Compound:

    • Prepare the desired solvent systems (e.g., pH 7.4 PBS, deionized water, ethanol). For aqueous buffers, filter through a 0.45 µm membrane.[2]

    • Weigh a sufficient amount of Methyl 2-(aminomethyl)isonicotinate (typically 2-5 mg) into appropriately sized glass vials (e.g., 2 mL HPLC vials). The amount should be in clear excess of its expected solubility.

  • Incubation and Equilibration:

    • Add a precisely known volume of the chosen solvent (e.g., 1.0 mL) to each vial containing the compound.

    • Seal the vials securely.

    • Place the vials in a temperature-controlled shaker or thermomixer set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the suspensions at a constant speed (e.g., 850 rpm) for a minimum of 24 hours to ensure equilibrium is reached.[2][3] A visual confirmation of remaining solid is necessary to ensure saturation.

  • Phase Separation:

    • After incubation, allow the vials to stand for a short period to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

    • Separate the dissolved compound from the undissolved solid by either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF syringe filter). The first few drops should be discarded to saturate the filter membrane.

  • Sample Preparation and Quantification:

    • Prepare a calibration curve by making serial dilutions of a known concentration stock solution of Methyl 2-(aminomethyl)isonicotinate in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

    • Dilute the clarified saturated solution (from step 3) with the analysis solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples via a validated analytical method, typically HPLC-UV or LC-MS/MS, for accurate quantification.[12]

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • The resulting value is the thermodynamic solubility of the compound in that specific solvent at the tested temperature, typically expressed in µg/mL or µM.

Visual Workflow and Logical Diagrams

A clear visualization of the experimental process ensures reproducibility and understanding of the critical steps.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep_solid Add Excess Solid Compound to Vial prep_solvent Add Precise Volume of Solvent prep_solid->prep_solvent Ensures Saturation equil Agitate at Constant Temp (24-48 hours) prep_solvent->equil sep Centrifuge or Filter to Remove Solid equil->sep quant_prep Dilute Saturated Solution sep->quant_prep quant_hplc Analyze via HPLC/LC-MS quant_prep->quant_hplc quant_calc Calculate Solubility vs. Calibration Curve quant_hplc->quant_calc

Caption: Workflow for the Shake-Flask Solubility Determination.

Conclusion

The solubility profile of Methyl 2-(aminomethyl)isonicotinate is governed by its bifunctional, polar nature. Its aqueous solubility is highly pH-dependent, a critical consideration for biological testing and formulation. While predictive data provides a strong directional understanding, the shake-flask method remains the definitive approach for generating precise, thermodynamic solubility data. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize this important chemical intermediate, thereby facilitating more efficient and successful drug discovery and development programs.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHmFv2CMDvDx4Pa6W5r3lcojvKp9XYyRQL4cGty-BsBFI_OYHVHHcEaGcEvNJLU2KgRC8P65xgwjC_4MUT-9iomzVQ8JxUEBPx7mUIAxIfKg48aZBTFXNkIc52umuQdoLC3fVPYFEZZiqr9txoYU31JXL-YD-yEvmYkouq-7TR_oyYBw94O8881W9fRp67mIxA9PCnlXofU96JVbdNwfQ3ga5ZmdTW_IKTgS4c]
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPJKOIEv4PueV3hbh5k37FOLO8-dnt5H-nDPeINWAF0Z4IaGbkUiU3so8pwc29FinN0sqrjrwyZD3_cJ8gHCb66GSd8MJbO5Jx2dbXhFKBXM969vMwIW4YEqN4xpDIKXftIoa3yOFzDvirwV6XO9iWm1ren1wRfH26hCMrK5mQx3cAPM5EdtnamftGRQcIKcZn16GlviwRY97fZQ==]
  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ2YoGP3vkbSEbKKUJJffv7pvTXhPevp2D2t4Qdvqz0rIjVoKmSFVEfZWl3XlOkb_yM3ffJkKplrYwxt4ONn1o8D17F45ATEHVAxSI-0vzGufDPdF3qegDBOOAHkYqw9PO1ZEEt4hlZK3j2InR7qnLjJUCjA==]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF896tJMv6zkc2aFXoFPGeoGSVDOsFvBFpTE1ezPInbTlB8hvWSUkWzKvspQRUyY8tqdiqN7S_whPDbzLSHpPdWjcvLmSVM4bM3YRKipe1iSbX3Eh-L3TRcMmOTihur8GsV31RDThdSXwxOs0dh0bCpd-DdZs=]
  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9IoDIrxnwKjAYKWGTmTyGS31DbMFaIhyxNYjzYAIA9ntwEd_Iwuq9Bnss734RrvwlHC3khdo6BWrZJgCv6IKOsIVXy38bEPx_fI98Rtp6ML3P_kSculgiKv_KFqcihFNKkC7tB1hYUg7KZ9eN_mVn]
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRrzlhFMkSFbBW0-32KzAdhUAw2ho3Pds-AX4K2adAfFjtGWKPX7RLR7nxMBMdQxxAtZmlssCLFngYxNBwcQhkR0gPXyZ4o5RXMWC_Mn8E_vtVX-DguaxOaOONQ0m_RIaceyM_5uLxVs_9tyOT7WFURSQGyA5S-pZfkunnTURgP-p9fksKlCv8aQVSgE7nwqOocSF2ekH8uZ5SSac=]
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4eGof_bxbj9F3cse1juRJJu8qn6uArwyGq3DYub0HLghXQmDjlk7Y9cWQ01KTEXBJpu0UfmHS4-JQKfGQNufG_xJBjlrH9fWUw_zJ8KAWrwhzhrNkPzvSBbQNgoTjOXNcIbN_xcQlGJkozbUlM2YjR5Hmv8umx4-PYzL-bMEwpOWv9RLlEdADykRSmUg0LdalPj1UUghxtFiATGGOdZ5EDmJLE6tTZ1tZ2gfqk4WxrfIcqzHXfv6q1jILaAGw0Cv_M6vCYkShCmMh]
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAmMEnZQPhzetj34UmJYYowQkdfSn7GEGjfHSD1o5NjYC-U1P_rHndgHOEnZNiIEfU3u7Pj3Ns5faWnrxZVtN0xy6UOOtPUnI1cK5rPaWRjum8fyXPig3LDLY2LiQNzehJaYQ_qsA0Paj6OB5GY44IvNIcNUNsPXZN1kAfXGXQ]
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0dqo8XhIvMnk_FL8g02ZkteSjPIRjWyGG09BiKMusL7aCGGEHHea3YBJ0pTbnz06-lCpn-ue3-jnMYi9ziko7mRkfo2mdpZR0fLx9vgHpzELcwDzfCk1bbvweTgRgzqwKZmOZCRpHwDOd9nn9KuyaY1skh25bysICYgyPS4xTnhhL86HvCcvZ7_02OteuaAsQvb38vBxe6OJZBXz2BCDhwcEPx_n8tmaxFTdGAMo5ufa3i-n6k6b9j05FAt_s1vA3sPf7VgninOvspG66KksZf41zKvIJR0afNE-VPTRL84J2ZFAsnnal798pCpF6L2qLtw==]
  • Enamine. Shake-Flask Solubility Assay. [URL: https://vertexaisearch.cloud.google.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj5Yv2WelEWnhiXSQudfK1QQnDjjIucyBRnqexU9rPhXi5_o-XObLCI8JgQcPJ5MW49sBXXor2nwlUsKBemnU01y0TuK_BYPBnsLt96iQjoXpCUUhfGv7iUxaU_1Q3DtDYZmOZOvf-OPTpg9ifgLVLMjrFiRqZC82fiaiQ]
  • Benchchem. Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXD_SvBqjM1o3DKgnvThKhyHSYxha66kGHZboZ07xLo5lND_aou108LLliolsGeKeeDboRw5yDwk_JSu00wtkEk1kQW2VYidxgkElT1EfdUbJk2H6HqVZ9s0OVDK1Wn_QoOuOKCHy8jxPGmgFsjnU9MDu9idMdU_owhRGKOh6hcz89JBufKFsii0cUCtChaG9ODGx6RrRKt5KsSoOh9-ipXDkV9sIGoLQKlw==]
  • PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTvWsuYL69aSac0TUgWPzjLq0mzsq6R1cBdER_KkqZS8MGARtCGX6T5KKQJqByDUwL-GdkUw3Buh9ewBAEU6fF1Zg2VWjD6gGnNVyW4HdcrsZYrsjN_a4Y2cZ2G8UX1BjOB4D5]
  • Thermo Scientific Chemicals. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTHZ42odBII3mDXRCw35IPHW7KRH_4PKeuzeWElFxE6lrxhKbyB_1d4u4HAgoMR5MYpjM4WkUYvApDzsH7T_ZpEV-Q40nNQuY-XbD3eo_qdZ2i0j5KNg1_esxLn9TScdvx2jhAM1IQ3D5a03qniQ0hcEZasBaODsAt7GOhcFq5V5r07mxDdvMafmwocnp-hVB2kY1IJTrKCvc=]
  • ChemicalBook. Methyl isonicotinate CAS#: 2459-09-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8PucMBgywDIvt7D4h_3JO2GG6Tby4zBKqDbVtIn6nB_yPi2zUa8eOmf8u2RrkAFgItI2O09jOGL6u-SIkSQXsa6a6fMq4sJwFcMF5SbvL83Ky4oCN8WoANP2nzUaISVu0jPIdvuoV9Z35kwa4EoPpDQMWFXwMHVbOsmKOE8pp]
  • Fisher Scientific. Methyl isonicotinate, 98%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJwsbK_G2c47z0sBAxyKCIK3Et0geKzHkpbNt7sBbgF2c3TaCeaJTYabJtJfHFlSo2yn5IPYliY226V7f8uYSwkp__qupvm7z9l_QueYdzqzeJUB45vUnrnrgIqUX_88PE48xzOSb_kpJSdfxCDqFQvKIpkFnqbZIxT99Au3P2RMhDC8qni5j2NXw2ITEUBc42bTfHa6Lf]
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3kn1AKU4x6bOjyBg3NJ3ScQZfE7BRwYFA-i8wQboFrzE2I7SwzkdSzAvj_g9N-zqh1OL55dV-_VxBORgt8R7qTAMMCbPZLTcCgMOfSoDSU27ZvCrunJKvROHuaGrFV1FWl2Dd0qgKFBM2Y_PshVhS7VM6YsVB38yjdXv1xLg8TICoqJCg98uENMnpKBTFT8GvKebIde0-7XM3Szzvsu7oeod8y_0Omj1JyR-sGzFGS1k6kUrATsspeqCzIhyktVSikTLVTBfjVEZBkbUgR_v7mj1b7HJUvOGyJ-AtLvem13G3pQooeFtiJSEfrQJqUs7L1ZM2iYsVrUi0FqNbZzwVeAJkj30vNRsBtrdiUn2v]
  • ChemicalBook. 3-(Aminomethyl)pyridine CAS#: 3731-52-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHezMF8gEr5BQ3E6DxUP704FR6AhkklyFqaQuqzurn8wCk2AIEpF8m-ozmIpKhAYmbhHY6UxGxY9_LUvtMkdSIYLbj2YP1yCk_ig4QC8Tl-x4QqvH_wrf4iu3zC0MXkxXafusx5O8FPOSSc-tqt5Ie9btH85aMmPGI-jeXmwbbm0Q==]

Sources

Protocols & Analytical Methods

Method

"Methyl 2-(aminomethyl)isonicotinate" synthesis from 2-methylnicotinate methyl ester

An In-depth Guide to the Synthesis of Methyl 2-(aminomethyl)isonicotinate from Methyl 2-methylnicotinate For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, tec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of Methyl 2-(aminomethyl)isonicotinate from Methyl 2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, technically-grounded guide for the synthesis of Methyl 2-(aminomethyl)isonicotinate, a critical building block in pharmaceutical research. The protocol begins with the commercially available starting material, methyl 2-methylnicotinate, and proceeds through a robust two-step synthetic sequence involving free-radical bromination and subsequent amination. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and expert insights necessary for successful execution and troubleshooting.

Introduction

Methyl 2-(aminomethyl)isonicotinate is a versatile bifunctional molecule featuring a primary amine and a methyl ester on an isonicotinate (pyridine-4-carboxylate) scaffold. This arrangement of functional groups makes it a highly valuable intermediate for constructing a diverse range of complex molecules and active pharmaceutical ingredients (APIs). Its utility in medicinal chemistry is significant, serving as a key component in the development of novel therapeutic agents. This guide details a reliable and reproducible synthetic pathway from methyl 2-methylnicotinate.

Overall Synthetic Pathway

The synthesis is achieved via a two-step process. The first step is the selective bromination of the benzylic-like methyl group of methyl 2-methylnicotinate to form the key intermediate, methyl 2-(bromomethyl)isonicotinate. The second step involves the conversion of this bromide into the desired primary amine.

Synthetic_Pathway Start Methyl 2-methylnicotinate Intermediate Methyl 2-(bromomethyl)isonicotinate Start->Intermediate Step 1: Wohl-Ziegler Bromination (NBS, AIBN) Product Methyl 2-(aminomethyl)isonicotinate Intermediate->Product Step 2: Amination (e.g., Gabriel Synthesis) Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat R• R• Br• Br• R•->Br• + HBr NBS NBS + HBr Br₂ Br₂ NBS->Br₂ → Succinimide + Br₂ 2 Br• 2 Br• Br₂->2 Br• Light/Heat Py-CH₃ Methyl 2-methylnicotinate Py-CH₂• Benzylic Radical (Resonance Stabilized) Py-CH₃->Py-CH₂• + Br• Py-CH₂•->Br• regenerates Py-CH₂Br Methyl 2-(bromomethyl)isonicotinate Py-CH₂•->Py-CH₂Br + Br₂ Gabriel_Synthesis cluster_alkylation Step 2a: Alkylation cluster_hydrazinolysis Step 2b: Hydrazinolysis Bromide Methyl 2-(bromomethyl) isonicotinate Intermediate N-Alkylated Phthalimide Derivative Bromide->Intermediate + Phthalimide Potassium Phthalimide Product Methyl 2-(aminomethyl) isonicotinate Intermediate->Product + Hydrazine Byproduct Phthalhydrazide (precipitate) Product->Byproduct &

Application

Synthesis of Methyl 2-(aminomethyl)isonicotinate via Nitrile Reduction: A Detailed Guide for Researchers

Introduction: The Significance of Methyl 2-(aminomethyl)isonicotinate Methyl 2-(aminomethyl)isonicotinate is a key bifunctional molecule, integrating a primary amine and a methyl ester onto a pyridine framework. This uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 2-(aminomethyl)isonicotinate

Methyl 2-(aminomethyl)isonicotinate is a key bifunctional molecule, integrating a primary amine and a methyl ester onto a pyridine framework. This unique structural arrangement makes it a highly valuable building block in the landscape of pharmaceutical research and drug development. The presence of two reactive sites—the nucleophilic amine and the electrophilic ester—allows for a diverse range of chemical modifications, enabling the construction of complex molecular architectures. Its utility is particularly noted in the synthesis of novel therapeutic agents, where it serves as a crucial scaffold for molecules targeting a variety of disease states. This guide provides an in-depth exploration of the synthesis of Methyl 2-(aminomethyl)isonicotinate, with a specific focus on the reduction of the nitrile precursor, methyl 2-cyanoisonicotinate.

Strategic Approaches to Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For the preparation of Methyl 2-(aminomethyl)isonicotinate from its nitrile precursor, several reductive strategies can be employed. The choice of method is critical and depends on factors such as substrate tolerance to reaction conditions, desired yield and purity, scalability, and safety considerations. This section will delve into three primary methods: catalytic hydrogenation using Raney® Nickel, and chemical reductions employing Lithium Aluminum Hydride (LAH) and borane reagents.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely utilized, efficient, and often cleaner method for nitrile reduction.[1] Raney® Nickel, a fine-grained, porous nickel catalyst, is particularly effective for this transformation due to its high surface area and pre-adsorbed hydrogen.

Mechanism of Action: The reaction occurs on the surface of the nickel catalyst. The nitrile group and hydrogen gas are adsorbed onto the catalyst surface, facilitating the stepwise addition of hydrogen across the carbon-nitrogen triple bond. This process typically proceeds through an imine intermediate which is further reduced to the primary amine.[2]

Causality of Experimental Choices: The choice of solvent is crucial; protic solvents like ethanol or methanol are commonly used as they can help to solvate the starting material and product, and also act as a proton source. The reaction is often carried out under a hydrogen atmosphere, with pressure influencing the reaction rate. The amount of catalyst is also a key parameter to optimize for efficient conversion.

Experimental Protocols

Synthesis of Starting Material: Methyl 2-cyanoisonicotinate

A common route to the precursor, methyl 2-cyanoisonicotinate, involves the cyanation of a suitable pyridine derivative. For instance, it can be synthesized from 2-chloro-nicotinic acid methyl ester.[3]

Protocol 1: Raney® Nickel Catalyzed Hydrogenation of Methyl 2-cyanoisonicotinate

This protocol is based on established procedures for the reduction of aromatic nitriles.[4]

Materials:

  • Methyl 2-cyanoisonicotinate

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

  • Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • In a suitable hydrogenation vessel, a slurry of Raney® Nickel (approximately 10-20% by weight of the starting material) in methanol is prepared.

  • Methyl 2-cyanoisonicotinate (1.0 eq) is dissolved in methanol and added to the vessel.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

  • The reaction mixture is agitated vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.

  • Reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet with solvent to prevent the pyrophoric catalyst from igniting upon exposure to air.

  • The filtrate is concentrated under reduced pressure to yield the crude Methyl 2-(aminomethyl)isonicotinate.

Workflow for Raney® Nickel Hydrogenation:

Caption: Workflow for Raney® Nickel hydrogenation.

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction of Methyl 2-cyanoisonicotinate

Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[5][6] Due to its high reactivity, it must be handled with extreme care under anhydrous conditions.[7]

Materials:

  • Methyl 2-cyanoisonicotinate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium sulfate, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of LAH (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of Methyl 2-cyanoisonicotinate (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LAH in grams. This is known as the Fieser workup.

  • The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

Mechanism of LAH Reduction of Nitriles: The reduction proceeds via nucleophilic attack of the hydride ion from the aluminohydride complex onto the electrophilic carbon of the nitrile, forming an intermediate imine-aluminate complex. A second hydride transfer then reduces the imine to the amine.[8]

LAH_Mechanism Nitrile Methyl 2-cyanoisonicotinate Intermediate1 Imine-aluminate complex Nitrile->Intermediate1 1. Hydride attack LAH LiAlH4 LAH->Intermediate1 Intermediate2 Amine-aluminate complex Intermediate1->Intermediate2 2. Hydride attack Product Methyl 2-(aminomethyl)isonicotinate Intermediate2->Product Protonation Workup Aqueous Workup

Caption: Simplified mechanism of LAH reduction.

Protocol 3: Borane Reduction of Methyl 2-cyanoisonicotinate

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LAH for the reduction of nitriles.[9][10] These reagents are generally more selective and easier to handle.[1]

Materials:

  • Methyl 2-cyanoisonicotinate

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (e.g., 2 M)

  • Sodium hydroxide (e.g., 2 M)

  • Ethyl acetate

Procedure:

  • To a solution of Methyl 2-cyanoisonicotinate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add borane-THF complex (2.0-3.0 eq) dropwise at 0 °C.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol.

  • The solvent is removed under reduced pressure.

  • The residue is treated with 2 M HCl and heated for 1 hour to hydrolyze the amine-borane complex.

  • The mixture is cooled and made basic with 2 M NaOH.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

Product Purification and Characterization

The crude Methyl 2-(aminomethyl)isonicotinate obtained from any of the above methods can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate.[11]

Characterization Data (Hypothetical): As explicit experimental data for Methyl 2-(aminomethyl)isonicotinate is not readily available in the searched literature, the following are predicted characteristic spectroscopic data based on its structure and data from similar compounds.[12]

Parameter Predicted Value
Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃) δ 8.7 (d, 1H), 8.0 (s, 1H), 7.8 (d, 1H), 4.0 (s, 2H), 3.9 (s, 3H), 1.8 (br s, 2H)
¹³C NMR (CDCl₃) δ 165.5, 150.0, 148.5, 138.0, 123.0, 121.0, 52.5, 47.0
MS (ESI+) m/z 167.08 [M+H]⁺

Safety and Handling Precautions

  • Raney® Nickel: Pyrophoric when dry. Always handle as a slurry in water or an appropriate solvent.[4] After filtration, the catalyst should be quenched by slowly adding it to a large volume of water and then can be treated with dilute acid for disposal.

  • Lithium Aluminum Hydride (LAH): Reacts violently with water and protic solvents to produce flammable hydrogen gas. All reactions must be conducted under a dry, inert atmosphere. Quenching must be done slowly and at low temperatures.[7]

  • Borane Reagents: Borane-THF and Borane-DMS are flammable and react with water. Handle under an inert atmosphere. The dimethyl sulfide byproduct from BH₃·SMe₂ has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[9]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Comparative Analysis of Reduction Methods

Method Advantages Disadvantages
Raney® Nickel High yields, clean reaction, catalyst is recyclable, milder conditions than LAH.Pyrophoric catalyst requires careful handling, may require pressure equipment.
Lithium Aluminum Hydride Very powerful and fast, reduces a wide range of functional groups.[5]Highly reactive and dangerous with water, not very selective, requires strictly anhydrous conditions.[7]
Boranes Milder than LAH, more selective, easier to handle.[13][14]Can be more expensive, may require heating, workup can be more involved to break the amine-borane complex.

Conclusion

The synthesis of Methyl 2-(aminomethyl)isonicotinate via nitrile reduction offers several viable pathways for the modern researcher. Catalytic hydrogenation with Raney® Nickel presents a robust and scalable option, while reductions with LAH and boranes provide powerful, albeit more hazardous or complex, alternatives. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely perform this important chemical transformation.

References

  • Ding, M., Chang, J., Mao, J. X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970.
  • Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354.
  • Organic Syntheses. (1941).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Ramachandran, P. V., & Alawaed, A. A. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 27(24), 8888.
  • Singaram, B., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.
  • Taylor & Francis Online. (2017). Synthesis and crystal structure of N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester zinc complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Borane–tetrahydrofuran complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Strem Catalog Blogs. (2025). Versatile Borane Complexes: BH3·THF and BH3·Me2S.
  • Taylor & Francis Online. (2017). Synthesis and crystal structure of N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester zinc complex.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses Procedure.
  • Organic Syntheses Procedure. (n.d.). hydrogen.
  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
  • Wikipedia. (n.d.).
  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4.
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
  • ChemicalBook. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Atlantis Press. (n.d.).
  • NCERT. (n.d.). Amines.
  • Organic Chemistry Portal. (n.d.). Borane Reagents.
  • Sigma-Aldrich. (n.d.). 4-Amino-pyridine-2-carboxylic acid methyl ester.
  • Wikipedia. (n.d.). Raney nickel.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Borane & Borane Complexes.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism.
  • Wikipedia. (n.d.). Borane–tetrahydrofuran.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • Organic Syntheses. (2025).
  • University of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • SciSpace. (n.d.). Raney nickel.
  • Chad's Prep®. (n.d.).
  • Veer-Chemie. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study.
  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 2-(aminomethyl)
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • Diva-Portal.org. (n.d.).

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of Methyl 2-(aminomethyl)isonicotinate via Automated Flash Column Chromatography

Introduction: The Critical Role of Purity for a Versatile Building Block Methyl 2-(aminomethyl)isonicotinate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

Methyl 2-(aminomethyl)isonicotinate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a primary amine, a methyl ester, and a pyridine scaffold, makes it a valuable intermediate for synthesizing a diverse range of complex molecular architectures with potential therapeutic applications. The presence of both a nucleophilic amine and an electrophilic ester on a rigid aromatic ring allows for sequential and site-selective modifications, rendering it a key component in the construction of novel drug candidates.

The successful synthesis of downstream compounds and the reliability of biological assay data are critically dependent on the purity of this starting material. Common synthetic routes can introduce impurities such as starting materials, reaction by-products, and reagents. Therefore, a robust and efficient purification method is paramount. This application note provides a detailed protocol for the purification of Methyl 2-(aminomethyl)isonicotinate using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.

Foundational Principles: Chromatographic Behavior and Method Development

The purification strategy for Methyl 2-(aminomethyl)isonicotinate is dictated by its distinct physicochemical properties. The molecule's polarity is dominated by the primary amine and the pyridine nitrogen, which are strong hydrogen bond donors and acceptors. These groups exhibit a strong affinity for polar stationary phases like silica gel.[1][2] The methyl ester contributes moderate polarity. Understanding these interactions is key to developing an effective separation method.

Stationary Phase Interaction:

On a standard silica gel (SiO₂) stationary phase, which is acidic and highly polar, the primary amine of the target compound will interact strongly via hydrogen bonding with the surface silanol (Si-OH) groups. This strong interaction can sometimes lead to peak tailing or irreversible adsorption. To mitigate this, a mobile phase modifier is often employed.

Mobile Phase Selection:

A gradient elution is typically most effective for this type of compound. The process starts with a less polar solvent system to allow for the elution of non-polar impurities, followed by a gradual increase in polarity to desorb and elute the target compound. Due to the basic nature of the aminopyridine moiety, the addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase is often crucial. This modifier deactivates the acidic sites on the silica gel, preventing strong ionic interactions and resulting in improved peak shape and recovery.

The initial mobile phase selection is guided by Thin-Layer Chromatography (TLC).[2] The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[2]

Pre-Purification: TLC Method Development

Before proceeding to flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Developing Solvents: Prepare a series of developing chambers with different solvent systems. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Test various ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH). To address potential streaking, also test solvent systems containing a small amount of triethylamine (e.g., 1%).

  • Development: Place the spotted TLC plate in a developing chamber and allow the solvent front to travel up the plate.

  • Visualization: After development, remove the plate and visualize the separated spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the amine) can be used.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to Methyl 2-(aminomethyl)isonicotinate. The optimal solvent system will provide good separation between the target compound and any impurities, with an Rf value in the desired range of 0.2-0.4.

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of a standard automated flash chromatography system.

Materials and Equipment
Category Item
Chemicals Crude Methyl 2-(aminomethyl)isonicotinate
Silica Gel (for flash column or pre-packed cartridge)
Dichloromethane (DCM), HPLC grade
Methanol (MeOH), HPLC grade
Triethylamine (TEA), reagent grade
Solvents for sample loading (e.g., DCM)
Equipment Automated Flash Chromatography System
Pre-packed silica gel flash column
Collection tubes/flasks
Rotary Evaporator
TLC plates, chamber, and UV lamp
Summary of Chromatographic Parameters
Parameter Value/Description Rationale
Stationary Phase Silica Gel, 40-63 µmStandard polar stationary phase for normal-phase chromatography.[2]
Mobile Phase A Dichloromethane (DCM)Less polar solvent.
Mobile Phase B 95:5 (v/v) Methanol:TriethylaminePolar solvent with a basic modifier to improve peak shape.
Elution Mode GradientStarts with low polarity to elute non-polar impurities, then increases polarity to elute the target compound.
Gradient Profile 0-100% B over 15 column volumes (CV)A typical starting gradient; can be optimized based on TLC results.
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)Optimized for separation efficiency and run time.
Detection UV, 254 nm and 280 nmThe pyridine ring is UV-active, allowing for real-time monitoring of the elution.
Step-by-Step Purification Procedure
  • System Preparation:

    • Ensure the flash chromatography system is clean and the solvent lines are primed with the appropriate mobile phases (A: DCM, B: 95:5 MeOH:TEA).

    • Install the appropriate size pre-packed silica gel column based on the amount of crude material to be purified (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Sample Preparation and Loading:

    • Dissolve the crude Methyl 2-(aminomethyl)isonicotinate in a minimal amount of DCM. If the crude material is not fully soluble, a small amount of methanol can be added.

    • Alternatively, for better resolution, perform a dry loading. Adsorb the crude material onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

    • Load the prepared sample onto the column. For liquid loading, inject the solution directly onto the top of the column. For dry loading, use a dry loading cartridge attached to the top of the main column.

  • Chromatographic Run:

    • Set up the gradient method on the flash system's software as detailed in the parameter table (or as optimized from TLC results).

    • Begin the run. The system will automatically execute the gradient and collect fractions based on the UV detector signal or a pre-set volume.

  • Fraction Analysis:

    • Once the run is complete, analyze the collected fractions using TLC to identify those containing the pure product.

    • Spot every few fractions on a TLC plate, alongside a spot of the crude starting material.

    • Develop the TLC plate using the same or a slightly more polar solvent system than the elution conditions to get good spot separation.

    • Visualize the plate under UV light to identify the fractions containing only the spot corresponding to the pure product.

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Further dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry to confirm the structure and purity.[3]

Visualizations

Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification Crude_Sample Crude Methyl 2-(aminomethyl)isonicotinate TLC_Analysis TLC Method Development Crude_Sample->TLC_Analysis Determine optimal mobile phase Sample_Loading Sample Loading (Dry or Wet) TLC_Analysis->Sample_Loading Inform method parameters Elution Gradient Elution on Flash System Sample_Loading->Elution Fraction_Collection Automated Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of Methyl 2-(aminomethyl)isonicotinate.

Analyte-Stationary Phase Interaction

Caption: Interaction of the analyte with the silica gel stationary phase.

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing/Streaking Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (e.g., 1% triethylamine or 0.5% ammonium hydroxide) to the mobile phase.
Poor Separation Inappropriate mobile phase polarity or gradient slope.Re-optimize the mobile phase and gradient using TLC. A shallower gradient may improve resolution.
No Compound Eluting The mobile phase is not polar enough.Increase the percentage of the polar solvent (Methanol) in the mobile phase.
Cracked Silica Bed The column ran dry or was packed improperly.Ensure the column remains wetted with solvent at all times. Use pre-packed columns to ensure uniform packing.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Triethylamine is corrosive and has a strong odor. Handle in the fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • PubChem. (n.d.). Methyl 2-amino-6-(aminomethyl)isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Wikipedia. (2023). Methyl isonicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile.... Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2009). proper use of amino column. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: "Methyl 2-(aminomethyl)isonicotinate" in the Synthesis of Novel Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Anti-inflammatory Therapeutics and the Promise of the Isonicotinate Scaffold Inflammation is a fundamental biological resp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anti-inflammatory Therapeutics and the Promise of the Isonicotinate Scaffold

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis and inflammatory bowel disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical challenge in medicinal chemistry. The isonicotinate scaffold, a pyridine derivative, has emerged as a promising pharmacophore in the design of new therapeutic agents.[1] Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties, with some exhibiting potent inhibition of Reactive Oxygen Species (ROS) and potential modulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

This technical guide focuses on the utility of a specific, yet underexplored, building block: Methyl 2-(aminomethyl)isonicotinate . Its unique bifunctional nature, possessing both a reactive primary amine and a methyl ester on the isonicotinate core, presents a versatile platform for the synthesis of diverse compound libraries with potential anti-inflammatory activity. This document provides a comprehensive overview of the synthesis of this key intermediate and its subsequent elaboration into novel isonicotinamide derivatives. Furthermore, it outlines detailed protocols for the in vitro evaluation of these compounds as potential anti-inflammatory agents, thereby offering a complete roadmap from synthesis to biological characterization.

Part 1: Synthesis of the Linchpin Intermediate: Methyl 2-(aminomethyl)isonicotinate

A robust and scalable synthesis of the title compound is paramount for its successful application in drug discovery campaigns. While direct synthetic routes starting from commercially available materials are not extensively documented, a logical and efficient pathway can be devised based on established chemical transformations of related pyridine derivatives. The following protocol describes a plausible two-step synthesis commencing from methyl 2-methylisonicotinate.

Synthetic Workflow: From Methyl 2-methylisonicotinate to Methyl 2-(aminomethyl)isonicotinate

Synthesis_of_Methyl_2-(aminomethyl)isonicotinate start Methyl 2-methylisonicotinate intermediate Methyl 2-(chloromethyl)isonicotinate start->intermediate Radical Chlorination (NCS, AIBN, CCl4, reflux) product Methyl 2-(aminomethyl)isonicotinate intermediate->product Gabriel Synthesis 1. Potassium Phthalimide, DMF 2. Hydrazine hydrate, EtOH, reflux

Caption: Proposed synthetic route for Methyl 2-(aminomethyl)isonicotinate.

Experimental Protocol: Synthesis of Methyl 2-(aminomethyl)isonicotinate

Step 1: Synthesis of Methyl 2-(chloromethyl)isonicotinate

  • Rationale: The benzylic methyl group of methyl 2-methylisonicotinate is susceptible to radical halogenation. N-chlorosuccinimide (NCS) is a convenient and safer alternative to chlorine gas for this transformation. Azobisisobutyronitrile (AIBN) serves as a radical initiator.

  • Procedure:

    • To a solution of methyl 2-methylisonicotinate (1 equivalent) in anhydrous carbon tetrachloride (CCl4), add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(chloromethyl)isonicotinate.

Step 2: Synthesis of Methyl 2-(aminomethyl)isonicotinate via Gabriel Synthesis

  • Rationale: The Gabriel synthesis is a classic and reliable method for the conversion of alkyl halides to primary amines, avoiding the over-alkylation often observed with ammonia.[2]

  • Procedure:

    • Dissolve methyl 2-(chloromethyl)isonicotinate (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add potassium phthalimide (1.1 equivalents) to the solution and heat the mixture at 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water. The N-alkylated phthalimide will precipitate.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Suspend the dried intermediate in ethanol and add hydrazine hydrate (2 equivalents).

    • Reflux the mixture for 2-4 hours. The phthalhydrazide byproduct will precipitate.

    • Cool the reaction mixture and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(aminomethyl)isonicotinate. Further purification can be achieved by column chromatography if necessary.

Parameter Step 1: Chlorination Step 2: Gabriel Synthesis
Starting Material Methyl 2-methylisonicotinateMethyl 2-(chloromethyl)isonicotinate
Key Reagents NCS, AIBNPotassium phthalimide, Hydrazine hydrate
Solvent CCl4DMF, Ethanol
Reaction Temperature Reflux80-90 °C, then Reflux
Typical Yield 60-70%70-80%
Purification Column ChromatographyColumn Chromatography (if needed)

Part 2: From Intermediate to Bioactive Candidates: Synthesis of Isonicotinamides

The primary amine of methyl 2-(aminomethyl)isonicotinate serves as an excellent handle for derivatization. Acylation of this amine with various sulfonyl chlorides or carboxylic acid chlorides can generate a library of isonicotinamides. This strategy is underpinned by the prevalence of amide and sulfonamide moieties in a wide range of clinically used anti-inflammatory drugs.

Synthetic Workflow: Derivatization of Methyl 2-(aminomethyl)isonicotinate

Synthesis_of_Isonicotinamides start Methyl 2-(aminomethyl)isonicotinate product1 Isonicotinyl Sulfonamides start->product1 Pyridine, DCM, 0 °C to rt product2 Isonicotinamides start->product2 Triethylamine, DCM, 0 °C to rt reagent1 R-SO2Cl (Sulfonyl Chloride) reagent1->product1 reagent2 R'-COCl (Acid Chloride) reagent2->product2

Caption: General synthetic routes to isonicotinamide derivatives.

Experimental Protocol: General Procedure for the Synthesis of Isonicotinamides
  • Rationale: The acylation of the primary amine with sulfonyl chlorides or acid chlorides is a straightforward and high-yielding reaction. A base such as pyridine or triethylamine is used to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve methyl 2-(aminomethyl)isonicotinate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

    • Add a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired sulfonyl chloride or acid chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired isonicotinamide derivative.

Target Compound R-Group (for Sulfonamides) R'-Group (for Amides) Rationale for Selection
1a 4-MethylphenylThe tosyl group is a common moiety in medicinal chemistry.
1b 4-NitrophenylElectron-withdrawing groups can modulate activity.
1c Naphthalen-2-ylIncreased lipophilicity and potential for pi-stacking interactions.
2a PhenylA simple aromatic substituent.
2b 4-ChlorophenylHalogenated phenyl rings are common in anti-inflammatory drugs.
2c 2,4-DichlorophenylIncreased steric bulk and electronic effects.

Part 3: Unveiling the Anti-inflammatory Potential: Mechanism and In Vitro Evaluation

Based on existing literature for isonicotinate derivatives, the newly synthesized compounds are hypothesized to exert their anti-inflammatory effects through the inhibition of COX-2 and the scavenging of reactive oxygen species (ROS).[1] To validate this hypothesis, a series of in vitro assays are proposed.

Proposed Signaling Pathway for Anti-inflammatory Action

Anti_inflammatory_Mechanism inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell Macrophage inflammatory_stimuli->cell cox2 COX-2 Upregulation cell->cox2 ros ROS Production cell->ros prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation ros->inflammation prostaglandins->inflammation isonicotinamides Isonicotinamide Derivatives isonicotinamides->cox2 Inhibition isonicotinamides->ros Scavenging

Caption: Proposed anti-inflammatory mechanism of isonicotinamide derivatives.

Protocol 1: In Vitro COX-2 Inhibition Assay
  • Objective: To determine the inhibitory activity of the synthesized compounds against the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX-2 inhibitor screening kit

    • Synthesized compounds and a reference inhibitor (e.g., celecoxib)

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the reference inhibitor in the appropriate assay buffer.

    • In a 96-well plate, add the COX-2 enzyme to each well containing the test compounds or reference inhibitor.

    • Incubate for a specified time at the recommended temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • After a set incubation period, stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Protocol 2: In Vitro Reactive Oxygen Species (ROS) Scavenging Assay
  • Objective: To assess the ability of the synthesized compounds to scavenge free radicals.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or ethanol

    • Synthesized compounds and a reference antioxidant (e.g., ascorbic acid)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare a series of dilutions of the test compounds and the reference antioxidant in methanol.

    • In a 96-well plate, add the DPPH solution to each well containing the test compounds or reference antioxidant.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a plate reader.

    • The scavenging activity is determined by the decrease in absorbance of the DPPH solution. Calculate the percentage of scavenging activity and the EC50 value (the effective concentration to scavenge 50% of the DPPH radicals).

Part 4: Interpreting the Results: A Glimpse into Structure-Activity Relationships

The data generated from the in vitro assays will be crucial for establishing a preliminary structure-activity relationship (SAR). By comparing the IC50 and EC50 values of the different isonicotinamide derivatives, researchers can deduce the influence of various substituents on their anti-inflammatory and antioxidant activities.

Compound Series Expected SAR Trend Rationale
Sulfonamides (1a-1c) Potency may be influenced by the electronic nature and size of the aryl group. Electron-withdrawing groups might enhance activity.The electronic properties of the R-group can affect the acidity of the sulfonamide N-H and its ability to interact with the target enzyme.
Amides (2a-2c) The presence and position of halogen substituents on the phenyl ring are expected to significantly impact activity. Dichloro-substitution may lead to higher potency.Halogen bonding and increased lipophilicity can enhance binding to hydrophobic pockets in the target enzyme.

Conclusion: A Versatile Scaffold for Future Drug Discovery

"Methyl 2-(aminomethyl)isonicotinate" represents a valuable and versatile starting material for the synthesis of novel compounds with potential anti-inflammatory properties. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid framework for researchers to explore the therapeutic potential of the isonicotinamide scaffold. The systematic derivatization of the aminomethyl group, coupled with robust in vitro screening, will enable the identification of lead compounds for further optimization and development in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

  • Rehman, A. U., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Methyl 2-(aminomethyl)isonicotinate as a Scaffold for Novel Antifungal Agents

Abstract The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, presents a formidable challenge to global health. This necessitates the urgent development of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, presents a formidable challenge to global health. This necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. This guide provides an in-depth exploration of Methyl 2-(aminomethyl)isonicotinate, a versatile pyridine-based scaffold, for the rational design and synthesis of new antifungal compounds. We present detailed, field-proven protocols for the synthesis of the core scaffold, its subsequent derivatization, and a comprehensive workflow for evaluating the in vitro antifungal activity and preliminary mechanism of action of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering the next generation of antifungal therapies.

Introduction: The Strategic Value of the Isonicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design. When functionalized with both a primary amine and a methyl ester, as in Methyl 2-(aminomethyl)isonicotinate, the scaffold becomes a highly versatile building block for creating diverse chemical libraries.[2][3] The primary amine serves as a key nucleophilic handle for a wide array of chemical modifications, while the ester group can be further manipulated or may contribute to the molecule's pharmacokinetic profile.

Numerous studies have demonstrated the potent antifungal activity of various pyridine derivatives, validating this chemical class as a promising source of new antifungals.[4][5][6] The objective of this guide is to provide a comprehensive, self-validating framework for researchers to:

  • Reliably synthesize the Methyl 2-(aminomethyl)isonicotinate scaffold.

  • Strategically design and synthesize novel derivatives.

  • Systematically evaluate their antifungal efficacy and preliminary mechanism of action.

The Core Scaffold: Synthesis and Characterization of Methyl 2-(aminomethyl)isonicotinate

A consistent and high-purity supply of the starting scaffold is paramount for any successful drug discovery campaign. While commercially available, understanding its synthesis provides greater control over quality and enables the production of analogues.

Physicochemical Properties

A summary of key properties for the hydrochloride salt form is provided below.

PropertyValueSource(s)
CAS Number 151509-01-2[7]
Molecular Formula C₈H₁₁ClN₂O₂[7]
Molecular Weight 202.64 g/mol [7]
Physical Form Solid[7]
Typical Purity ≥97%[7]
Storage Conditions 2-8°C, Inert atmosphere[7]
Foundational Synthesis Protocols

Two primary, well-documented routes for the synthesis of Methyl 2-(aminomethyl)isonicotinate are detailed below. The choice of route often depends on the availability of starting materials and desired scale.

This two-step pathway begins with the commercially available 2-methylnicotinate methyl ester. The causality is straightforward: first, activate the benzylic position via chlorination, creating a good leaving group, then displace the chloride with an amine source.[2]

start 2-Methylnicotinate Methyl Ester step1 Chlorination (e.g., POCl₃) start->step1 intermediate Methyl 2-(chloromethyl)nicotinate step1->intermediate step2 Amination (e.g., NH₃ in Methanol) intermediate->step2 product Methyl 2-(aminomethyl)isonicotinate step2->product

Caption: Synthetic workflow for Route 1: Chlorination and Amination.

Step 1: Chlorination of 2-Methylnicotinate Methyl Ester

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-methylnicotinate methyl ester (1.0 eq).

  • Reaction: Add phosphorus oxychloride (POCl₃, ~5.0 eq) dropwise at 0°C. After the addition is complete, slowly heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue into ice water and neutralize to a slightly alkaline pH (~8) with solid sodium carbonate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product, Methyl 2-(chloromethyl)nicotinate, is purified by flash column chromatography.[2]

Step 2: Amination of Methyl 2-(chloromethyl)nicotinate

  • Setup: Dissolve the purified Methyl 2-(chloromethyl)nicotinate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask and cool the solution in an ice bath.[7]

  • Reaction: Add a 7N solution of ammonia in methanol (excess, ~10 eq) dropwise to the stirred solution.[7] Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of the target compound.[7] This can be further purified or converted to the hydrochloride salt for improved stability.

This alternative approach offers a more direct route to the aminomethyl group from a nitrile precursor.[2] The causality involves the chemical reduction of the cyano group to a primary amine.

Step 1: Synthesis of Methyl 2-cyanonicotinate (Not Detailed)

  • This intermediate can be prepared from corresponding precursors via methods like Sandmeyer reaction or cyanation of a halo-pyridine.

Step 2: Reduction of Methyl 2-cyanonicotinate

  • Setup: In a suitable pressure vessel, dissolve Methyl 2-cyanonicotinate (1.0 eq) in a solvent like methanol or ethanol.

  • Reaction: Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). Pressurize the vessel with hydrogen gas (H₂) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or H₂ uptake).

  • Work-up & Purification: Carefully filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield pure Methyl 2-(aminomethyl)isonicotinate.

Designing for Activity: Synthesis of Derivative Libraries

The core scaffold's value lies in its potential for derivatization. By systematically modifying the aminomethyl group, researchers can explore the structure-activity relationship (SAR) and optimize for antifungal potency.[8][9]

Rationale and Strategy

The primary amine of Methyl 2-(aminomethyl)isonicotinate is a potent nucleophile and a hydrogen bond donor, making it an ideal site for modification. The goal is to introduce new chemical moieties that can form favorable interactions with fungal-specific targets, such as enzymes or structural proteins, thereby inhibiting fungal growth.[10][11] Common strategies include forming amides, ureas, or sulfonamides.

cluster_0 Synthesis & Purification cluster_1 Screening & Analysis Scaffold Methyl 2-(aminomethyl)isonicotinate Reaction Parallel Synthesis (Amidation, Urea Formation, etc.) Scaffold->Reaction Reagents Diverse Building Blocks (Acid Chlorides, Isocyanates, etc.) Reagents->Reaction Library Crude Derivative Library Reaction->Library Purify Purification (e.g., Chromatography) Library->Purify PureLib Characterized Library Purify->PureLib Screen Antifungal Susceptibility Testing (MIC Assay) PureLib->Screen Data Activity Data (MIC values) Screen->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Hits Hit Compounds SAR->Hits

Caption: General workflow for derivative synthesis and primary screening.

Protocol 3.2: Synthesis of N-Acyl Amide Derivatives

This protocol describes a general method for coupling the scaffold's amine with various carboxylic acids.

  • Objective: To synthesize a library of N-{[4-(methoxycarbonyl)pyridin-2-yl]methyl}amide derivatives.

  • Materials:

    • Methyl 2-(aminomethyl)isonicotinate (1.0 eq)

    • Desired carboxylic acid (R-COOH) (1.1 eq)

    • Peptide coupling agent, e.g., EDC (1.2 eq) and HOBt (1.2 eq)

    • Base, e.g., Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • In a clean, dry flask, dissolve the carboxylic acid in the anhydrous solvent.

    • Add EDC and HOBt to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

    • Add Methyl 2-(aminomethyl)isonicotinate, followed by the dropwise addition of DIPEA.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the pure amide derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

In Vitro Antifungal Efficacy Evaluation

Once a library of derivatives is synthesized and characterized, the next critical step is to assess their biological activity. The standardized broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12][13][14]

Protocol 4.1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.[15]

  • Objective: To determine the MIC of synthesized compounds against pathogenic fungi (e.g., Candida albicans, Cryptococcus neoformans).

  • Materials:

    • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock).

    • Fungal strains (e.g., C. albicans ATCC 90028).

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Sterile 96-well flat-bottom microtiter plates.

    • Positive control antifungal (e.g., Fluconazole).

  • Procedure:

    • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[14][16]

    • Drug Dilution: Prepare serial two-fold dilutions of the test compounds and control drug in the 96-well plate using RPMI-1640 medium. The final concentration range might typically be 64 to 0.125 µg/mL.

    • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. This brings the final volume to 200 µL.

    • Controls: Include a sterility control (medium only) and a growth control (inoculum in medium without any compound).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.[13]

    • Endpoint Reading: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[17] This can be determined visually or by reading the optical density at 490-530 nm using a microplate reader.

start Prepare Fungal Inoculum (0.5 McFarland) step1 Prepare Serial Dilutions of Test Compounds in 96-Well Plate start->step1 step2 Inoculate Wells with Standardized Fungal Suspension step1->step2 step3 Incubate Plate (35°C, 24-48h) step2->step3 step4 Read Results (Visually or Spectrophotometrically) step3->step4 end Determine MIC Value step4->end

Caption: Workflow for the in vitro antifungal broth microdilution assay.

Sample Data Presentation

Results should be tabulated for clear comparison. Below is a hypothetical data table for newly synthesized compounds.

Compound IDR-Group (from R-COOH)MIC against C. albicans (µg/mL)MIC against C. neoformans (µg/mL)
Scaffold H>64>64
DERIV-01 Phenyl1632
DERIV-02 4-Chlorophenyl48
DERIV-03 2,4-Dichlorophenyl12
Fluconazole (Control)0.54

Probing the Mechanism of Action (MoA)

Identifying "hit" compounds with low MIC values is only the beginning. Understanding their MoA is crucial for optimizing lead compounds and overcoming potential resistance.[8][18] For pyridine-based structures, several mechanisms are plausible based on existing literature.

Plausible Fungal Targets
  • Succinate Dehydrogenase (SDH) Inhibition: Several pyridine carboxamide derivatives have been identified as potent inhibitors of SDH (Complex II) in the mitochondrial electron transport chain, disrupting fungal respiration.[5][8]

  • Cell Wall Disruption: Some nicotinamide derivatives have been shown to disrupt the fungal cell wall, leading to morphological changes and cell lysis.[11]

  • Ergosterol Biosynthesis: Inhibition of the ergosterol pathway, the primary target of azole drugs, is another possibility, as the pyridine nitrogen can coordinate with the heme iron of CYP51, an essential enzyme in this pathway.[19]

Compound Pyridine Derivative (e.g., Compound A13) Target Succinate Dehydrogenase (SDH) in Mitochondria Compound->Target Effect1 Inhibition of Electron Transport Chain Target->Effect1 Effect2 Induction of Reactive Oxygen Species (ROS) Effect1->Effect2 Effect3 Mitochondrial Dysfunction & Depolarization Effect1->Effect3 Outcome Cell Membrane Damage & Fungal Cell Death Effect2->Outcome Effect3->Outcome

Caption: Hypothetical MoA pathway involving SDH inhibition.[8][18]

Protocol 5.2: Cell Wall Integrity Assay

This assay helps determine if a compound weakens the fungal cell wall, making the fungus hypersensitive to cell wall stressors.

  • Objective: To assess if hit compounds interfere with fungal cell wall integrity.

  • Procedure:

    • Prepare Sabouraud Dextrose Agar plates.

    • Prepare a second set of plates supplemented with a sub-lethal concentration of a cell wall stressing agent, such as Calcofluor White (e.g., 50 µg/mL) or Congo Red (e.g., 25 µg/mL).

    • Spot-test serial dilutions of a fungal culture (C. albicans) onto both sets of plates.

    • In the center of each spotted area, place a sterile filter disk impregnated with a sub-inhibitory concentration (e.g., 1/4 MIC) of the test compound.

    • Incubate the plates at 30-35°C and observe the zones of inhibition.

  • Interpretation: A significantly larger zone of inhibition on the plates containing the cell wall stressor compared to the control plates suggests that the compound compromises cell wall integrity, creating a synergistic inhibitory effect.[11]

Conclusion and Future Outlook

Methyl 2-(aminomethyl)isonicotinate is a highly tractable and promising scaffold for the development of novel antifungal agents. Its synthetic accessibility and the presence of two distinct functional handles allow for the creation of large, diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating new derivatives.

Future work on promising "hit" compounds should focus on comprehensive SAR studies to refine potency and selectivity, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties. Ultimately, lead compounds should be advanced to in vivo efficacy studies in animal models of fungal infection to validate their therapeutic potential.[10][18]

References

  • Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. National Institutes of Health (NIH). Available from: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Antifungal activity of the compounds 2 and 3 pyridine derivatives. Emerald Insight. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health (NIH). Available from: [Link]

  • Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available from: [Link]

  • Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. MDPI. Available from: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Institutes of Health (NIH). Available from: [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Googleapis.com. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available from: [Link]

  • In vitro antifungal susceptibility testing. ResearchGate. Available from: [Link]

  • Methyl isonicotinate. Wikipedia. Available from: [Link]

  • Synthesis and antifungal properties of 14-aminomethyl-substituted lanosterol derivatives. PubMed. Available from: [Link]

  • In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. PubMed. Available from: [Link]

  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. Available from: [Link]

  • Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. National Institutes of Health (NIH). Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. National Institutes of Health (NIH). Available from: [Link]

  • Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. PubMed. Available from: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available from: [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. University of Dundee Research Portal. Available from: [Link]

  • Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. ResearchGate. Available from: [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. ResearchGate. Available from: [Link]

  • The role of amphotericin B amino group basicity in its antifungal action. A theoretical approach. PubMed. Available from: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Semantic Scholar. Available from: [Link]

  • Antifungal Activity of a Library of Aminothioxanthones. MDPI. Available from: [Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. MDPI. Available from: [Link]

  • Interactions of fungi with non-isothiocyanate products of the plant glucosinolate pathway: A review on product formation, antifungal activity, mode of action and biotransformation. PubMed. Available from: [Link]

  • Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents. PubMed. Available from: [Link]

Sources

Application

Application Notes and Protocols: Methyl 2-(aminomethyl)isonicotinate as a Bifunctional Linker in Drug Discovery

Introduction In the landscape of targeted therapeutics, the linker molecule that connects a targeting moiety to a payload is a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile.[1] Met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted therapeutics, the linker molecule that connects a targeting moiety to a payload is a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile.[1] Methyl 2-(aminomethyl)isonicotinate is a bifunctional molecule featuring a primary amine and a methyl ester on a pyridine scaffold.[2] This unique arrangement of functional groups makes it a versatile building block for the synthesis of linkers used in advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

The pyridine ring is a prevalent motif in medicinal chemistry, known to enhance solubility, metabolic stability, and bioavailability of drug molecules.[5][6] The primary amine provides a reactive handle for conjugation to payloads or other linker components via stable amide bond formation, while the methyl ester group offers a potential site for cleavage by esterases, which can be advantageous for payload release in specific biological compartments.[4][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-(aminomethyl)isonicotinate as a linker component. We will detail its synthesis, conjugation methodologies, and the key scientific considerations for its application in drug discovery.

Synthesis of Methyl 2-(aminomethyl)isonicotinate

The synthesis of Methyl 2-(aminomethyl)isonicotinate can be achieved through several routes. A common and reliable method involves the chlorination of the methyl group of a commercially available 2-methylnicotinate methyl ester, followed by amination.[2]

Synthetic Workflow

A 2-Methylnicotinate methyl ester B Methyl 2-(chloromethyl)nicotinate A->B Chlorination C N-Protected Intermediate B->C Nucleophilic Substitution (e.g., Potassium Phthalimide) D Methyl 2-(aminomethyl)isonicotinate C->D Deprotection (e.g., Hydrazinolysis)

Caption: Synthetic workflow for Methyl 2-(aminomethyl)isonicotinate.

Experimental Protocol: Synthesis via Chlorination and Amination[2]

This two-step protocol provides a reliable method for the laboratory-scale synthesis of Methyl 2-(aminomethyl)isonicotinate.

Step 1: Chlorination of 2-Methylnicotinate methyl ester

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylnicotinate methyl ester in a suitable solvent such as carbon tetrachloride.

  • Add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(chloromethyl)nicotinate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amination of Methyl 2-(chloromethyl)nicotinate

  • Dissolve the purified Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium phthalimide to the solution.

  • Heat the mixture to facilitate the SN2 reaction, monitoring the progress by TLC.

  • Once the alkylation is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting N-alkylated phthalimide in ethanol or methanol.

  • Add hydrazine hydrate and reflux the mixture to cleave the phthalimide group. The phthalhydrazide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate and perform an acid-base extraction to isolate the primary amine.

  • Purify the crude product by column chromatography or crystallization to yield pure Methyl 2-(aminomethyl)isonicotinate.

Parameter Value
Starting Material 2-Methylnicotinate methyl ester
Reagents NCS, Benzoyl peroxide, Potassium phthalimide, Hydrazine hydrate
Solvents Carbon tetrachloride, DMF, Ethanol/Methanol
Purification Column chromatography, Crystallization
Typical Yield 60-70% over two steps

Application in PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[8] The linker's length, rigidity, and chemical composition are crucial for the PROTAC's efficacy.[9]

The aminomethylpyridine scaffold of Methyl 2-(aminomethyl)isonicotinate can be a valuable component in a PROTAC linker, potentially enhancing solubility and cell permeability.[10]

Proposed Workflow for PROTAC Synthesis

A Methyl 2-(aminomethyl)isonicotinate B Linker-Payload Intermediate A->B Amide Coupling (with Payload-COOH) D Final PROTAC Molecule B->D Ester Hydrolysis & Amide Coupling C E3 Ligase Ligand C->D Amide Coupling (with Linker-COOH)

Caption: Proposed workflow for incorporating the linker into a PROTAC.

Experimental Protocol: Conjugation to a Payload via Amide Bond Formation

This protocol describes the conjugation of the primary amine of Methyl 2-(aminomethyl)isonicotinate to a carboxylic acid-containing payload or another linker component.

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing payload (1 equivalent).

  • Add a suitable solvent such as DMF or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of Methyl 2-(aminomethyl)isonicotinate (1.2 equivalents) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide conjugate.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen.[4] The linker in an ADC must be stable in circulation but allow for efficient payload release at the target site.

Methyl 2-(aminomethyl)isonicotinate can be incorporated into ADC linkers, where the methyl ester could potentially serve as a cleavable element. Esterases, which are present in the bloodstream and within cells, can hydrolyze the ester bond to release the payload.[4]

Proposed Workflow for ADC Synthesis

A Payload-Linker Intermediate (with Maleimide) C ADC A->C Michael Addition B Thiol-containing Antibody B->C

Caption: General workflow for ADC synthesis using a maleimide-functionalized linker.

Experimental Protocol: Preparation of a Maleimide-Functionalized Linker-Payload

This protocol outlines the synthesis of a linker-payload construct ready for conjugation to a thiol-containing antibody. This assumes the prior synthesis of a payload-linker intermediate where the methyl ester of the isonicotinate is hydrolyzed to a carboxylic acid.

  • Ester Hydrolysis: The methyl ester of the payload-linker conjugate (from the PROTAC protocol) can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water.[5]

  • Amide Coupling to a Maleimide-PEG Spacer:

    • Dissolve the carboxylic acid-containing payload-linker (1 equivalent) and a maleimide-PEG-amine spacer (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir at room temperature and monitor by LC-MS.

    • Purify the maleimide-functionalized linker-payload by preparative HPLC.

Considerations for Ester Cleavage

The methyl ester of the isonicotinate linker is a potential site for enzymatic cleavage. The rate of hydrolysis will depend on the specific esterase and the steric and electronic environment of the ester.[4]

Enzyme Class Location Potential for Cleavage
Carboxylesterases Plasma, Liver, various tissuesHigh
Lysosomal Esterases LysosomesHigh (in the acidic environment)

Note: The stability of the ester bond should be empirically determined in relevant biological matrices (e.g., plasma, lysosomal homogenates) to ensure the desired release profile for a given therapeutic application.

Conclusion

Methyl 2-(aminomethyl)isonicotinate is a valuable and versatile building block for the construction of linkers in drug discovery. Its bifunctional nature allows for straightforward incorporation into complex drug conjugates like PROTACs and ADCs. The presence of the pyridine ring offers potential advantages in terms of the physicochemical properties of the final conjugate. The methyl ester provides a handle for further functionalization or can be exploited as a cleavable element for payload release. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to explore the potential of this promising linker component in the development of next-generation targeted therapeutics.

References

  • MDPI. (2022). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Available at: [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Google Patents. (1952). Esterification of pyridine carboxylic acids.
  • Organic Chemistry Portal. (2025). Amide synthesis by acylation. Available at: [Link]

  • Encyclopedia.pub. (2022). Proteolysis-targeting Chimeras for Drug Targeted Protein Research. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Available at: [Link]

  • ResearchGate. (2020). Novel approaches for the rational design of PROTAC linkers. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Available at: [Link]

  • National Center for Biotechnology Information. (2020). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Available at: [Link]

  • ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cleavable linkers in antibody-drug conjugates. Available at: [Link]

Sources

Method

Acylation of "Methyl 2-(aminomethyl)isonicotinate" experimental protocol

An In-Depth Guide to the N-Acylation of Methyl 2-(aminomethyl)isonicotinate Authored by a Senior Application Scientist This technical guide provides a comprehensive framework for the N-acylation of Methyl 2-(aminomethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Acylation of Methyl 2-(aminomethyl)isonicotinate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for the N-acylation of Methyl 2-(aminomethyl)isonicotinate, a critical reaction for synthesizing diverse compound libraries for drug discovery and development. Methyl 2-(aminomethyl)isonicotinate serves as a versatile bifunctional building block, incorporating a reactive primary amine and a methyl ester on a pyridine scaffold.[1][2] Its acylation is a fundamental step in modifying the molecule's physicochemical and biological properties.[3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. This approach empowers researchers to troubleshoot and adapt the methodology for various acylating agents and research objectives.

Reaction Principle: The Chemistry of Amide Bond Formation

The N-acylation of Methyl 2-(aminomethyl)isonicotinate is a classic example of nucleophilic acyl substitution. The reaction proceeds via the nucleophilic attack of the primary amino group (-NH₂) on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[3]

The key mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the carbonyl carbon of the acylating agent.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride).

  • Deprotonation: A base, typically a tertiary amine like triethylamine (TEA), is included in the reaction mixture. Its primary role is to neutralize the acidic byproduct generated (e.g., HCl), preventing the protonation of the starting amine and driving the reaction to completion.[3][4]

For less reactive acylating agents, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be added in catalytic amounts to significantly enhance the reaction rate.[3][4]

Comprehensive Experimental Protocol

This protocol provides a robust and general method for the N-acylation of Methyl 2-(aminomethyl)isonicotinate. It is crucial to note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents
  • Methyl 2-(aminomethyl)isonicotinate

  • Acylating Agent (e.g., Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Eluent system (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(aminomethyl)isonicotinate (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2-1.5 equivalents). If using, add a catalytic amount of DMAP (0.1 equivalents) at this stage.[3]

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction, especially when using reactive acyl chlorides.

  • Acylating Agent Addition: Slowly add the acylating agent (1.1 equivalents) dropwise to the cooled, stirred solution.[3]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[3]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Workflow Visualization

The overall experimental process from setup to initial work-up is outlined below.

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Initial Work-up A 1. Dissolve Substrate in Anhydrous DCM B 2. Add Triethylamine (and optional DMAP) A->B C 3. Cool Mixture to 0 °C B->C D 4. Add Acylating Agent (Dropwise) C->D E 5. Warm to RT & Stir (2-16 hours) D->E F 6. Monitor by TLC E->F G 7. Quench Reaction (aq. NaHCO₃) F->G

Caption: General workflow for the N-acylation reaction.

Work-up and Purification Protocol

Proper work-up and purification are essential to isolate the desired N-acylated product free from reagents, byproducts, and catalysts.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acylating agent and the triethylammonium salt byproduct.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[2][3]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[2][3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][3]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-acylated product.[1][3]

Purification Workflow Visualization

The following diagram illustrates the sequential steps of the purification process.

G A Quenched Reaction Mixture B Liquid-Liquid Extraction (DCM) A->B C Combine Organic Layers B->C D Wash with Brine C->D E Dry over Na₂SO₄ D->E F Filter & Concentrate E->F G Crude Product F->G H Silica Gel Column Chromatography G->H I Pure Acylated Product H->I

Caption: Step-by-step purification workflow.

Data Presentation: Representative Acylation Reactions

The following table summarizes expected outcomes for the acylation of Methyl 2-(aminomethyl)isonicotinate with common acylating agents under the described protocol. Yields are representative and may vary.

Acylating AgentProduct NameProduct Molecular Weight ( g/mol )Typical Yield (%)
Acetyl ChlorideMethyl 2-(acetamidomethyl)isonicotinate208.2185-95
Benzoyl ChlorideMethyl 2-(benzamidomethyl)isonicotinate270.2980-90
Acetic AnhydrideMethyl 2-(acetamidomethyl)isonicotinate208.2180-90
Isobutyryl ChlorideMethyl 2-(isobutyramidomethyl)isonicotinate236.2780-90

(Data is representative and based on general acylation protocols such as those described by BenchChem for similar substrates.[5])

Product Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is the cornerstone of trustworthy research. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structural elucidation.[2]

    • ¹H NMR : Successful acylation is confirmed by the disappearance of the primary amine's broad singlet (typically 2H) and the appearance of a new amide proton (NH) signal (typically a triplet, 1H) at a downfield chemical shift (δ 7-9 ppm). A downfield shift of the methylene (-CH₂-) protons adjacent to the newly formed amide is also expected. Signals corresponding to the protons of the newly introduced acyl group will also be present.[6]

    • ¹³C NMR : Look for the appearance of a new carbonyl carbon (C=O) signal in the amide region (δ 165-175 ppm).[7]

  • Mass Spectrometry (MS) : This technique validates the molecular weight of the product. The molecular ion peak ([M]+ or [M+H]+) in the mass spectrum should correspond to the calculated molecular weight of the N-acylated product.[3]

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the functional group transformation. Key indicators include the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a strong C=O stretching band for the amide group, typically around 1640-1680 cm⁻¹.[6]

By systematically applying this protocol and confirming the results with the described analytical techniques, researchers can confidently synthesize and validate novel derivatives of Methyl 2-(aminomethyl)isonicotinate for their discovery programs.

References

  • Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate. Benchchem.
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Benchchem.
  • Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride. Benchchem.
  • Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.
  • Application Notes and Protocols: Acylation of Methyl 5-amino-3-methylpicolinate. Benchchem.
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available at: [Link]

  • Characterization by NMR of Ozonized methyl linoleate. SciELO. Available at: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 2-(aminomethyl)isonicotinate for Pharmaceutical Scaffolds

Abstract: This technical guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling of "Methyl 2-(aminomethyl)isonicotinate," a key building block in pharmaceutical research.[1][2] The document outline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling of "Methyl 2-(aminomethyl)isonicotinate," a key building block in pharmaceutical research.[1][2] The document outlines the reaction mechanism, strategies for overcoming challenges associated with amine and pyridine functionalities, detailed experimental procedures, and troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex substituted pyridine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, celebrated for its reliability in forming carbon-carbon bonds.[3][4] Its significance is particularly pronounced in drug discovery, where the construction of biaryl and heteroaryl-aryl scaffolds is crucial for developing novel therapeutics.[5] The reaction's advantages include mild conditions, high functional group tolerance, and the use of environmentally benign and readily available boronic acids.[4]

Methyl 2-(aminomethyl)isonicotinate is a valuable bifunctional molecule featuring a primary amine and a methyl ester on a pyridine scaffold, making it an attractive starting material for diverse biologically active compounds.[1] However, its structure presents two primary challenges for palladium-catalyzed cross-coupling:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation.[6][7]

  • Amine Group Reactivity: The primary amine can act as a competing nucleophile or ligand, potentially leading to side reactions or inhibiting the catalytic cycle.

This guide provides a robust framework for successfully navigating these challenges to achieve efficient coupling.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][4][8] The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the Ar² group.[4][9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetalation waste X⁻ + B(OR)₂(OH)⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with Methyl 2-(aminomethyl)isonicotinate

To achieve a successful coupling with this substrate, careful selection of the catalyst system and consideration of the amine functionality are paramount.

Catalyst and Ligand Selection

The "2-pyridyl problem" is a well-documented challenge where substrates containing a nitrogen atom adjacent to the reaction site can inhibit catalysis.[6] Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential to overcome this.

  • Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[6][10] These ligands stabilize the Pd(0) state, promote the rate-limiting oxidative addition, and sterically shield the palladium center, which can mitigate poisoning by the pyridine nitrogen.[10]

  • Palladium Source: Pre-formed Pd(II) precatalysts (e.g., SPhos Pd G3) or a combination of a Pd(0) source like Pd₂(dba)₃ with the chosen ligand are effective.[6][11]

The Challenge of the Primary Amine: To Protect or Not to Protect?

The primary amine in the substrate can coordinate to the palladium catalyst or undergo side reactions. A common and robust strategy is to temporarily protect the amine group.

  • Protection Strategy: The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the Suzuki coupling but can be easily removed later under acidic conditions.[12] The Boc group also adds steric bulk, which can further disfavor coordination of the nearby pyridine nitrogen.

  • Direct Coupling: While direct coupling of the unprotected amine is possible, it is higher risk and often results in lower yields. It requires meticulous optimization of the base and solvent system to minimize side reactions.

This guide will focus on the more reliable protected-substrate approach.

Experimental Protocols

This section provides a two-part protocol: the protection of the amine followed by the Suzuki-Miyaura coupling.

Protocol: Boc-Protection of Methyl 2-(aminomethyl)isonicotinate

Objective: To synthesize Methyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate.

Materials:

  • Methyl 2-(aminomethyl)isonicotinate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve Methyl 2-(aminomethyl)isonicotinate (1.0 eq.) in DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq.) in DCM dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

Experimental_Workflow start Start: Reagent Prep setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Catalyst, Base, Solvent setup->reagents reaction Heat & Stir (e.g., 80-100°C) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of the Boc-Protected Substrate

Objective: To couple the protected isonicotinate with an arylboronic acid.

Materials:

  • Boc-protected Methyl 2-(aminomethyl)isonicotinate (assuming it is the halide partner, e.g., 4-bromo derivative) (1.0 eq.)

  • Arylboronic acid or boronate ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., SPhos Pd G3, 1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol% if using Pd₂(dba)₃)

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Solvent: 1,4-Dioxane/water (e.g., 5:1 ratio) or Toluene/water

Procedure (Strictly under Inert Atmosphere - N₂ or Ar):

  • Setup: To a dry Schlenk flask or reaction vial, add the Boc-protected substrate (1.0 eq.), arylboronic acid (1.2 eq.), base (2.0 eq.), palladium catalyst, and ligand (if needed).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if required): The final Boc-protected product can be deprotected by treatment with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Data Summary and Troubleshooting

Typical Reaction Parameters
ParameterRecommended ConditionRationale
Substrate Ratio 1.0 eq. Aryl Halide : 1.2-1.5 eq. Boronic AcidExcess boronic acid compensates for potential protodeboronation.
Catalyst Loading 1 - 3 mol %Balances reaction efficiency with cost and ease of removal.
Ligand Buchwald-type (e.g., SPhos) or NHCOvercomes catalyst poisoning by the pyridine nitrogen.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq.)Activates the boronic acid for transmetalation.[4][9]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OBiphasic systems with water often accelerate transmetalation.[3]
Temperature 80 - 110 °CProvides sufficient thermal energy for oxidative addition.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Catalyst poisoning.1. Use a fresh catalyst or precatalyst.2. Ensure rigorous degassing of solvents (sparging with Ar/N₂).3. Increase ligand:Pd ratio; switch to a more robust ligand like SPhos or an NHC-based catalyst.[6][10]
Protodeboronation 1. Boronic acid instability.2. Presence of excess water or protic sources.1. Use the corresponding pinacol boronate ester instead of the boronic acid.[13]2. Use a milder base (e.g., K₂CO₃) and minimize water content.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species without aryl halide coordination.Rigorously degas the reaction mixture and use a Pd(0) source or an efficient precatalyst.
Dehalogenation of Starting Material Reductive elimination of a palladium-hydride species.Ensure the absence of moisture and alcohols that can be sources of hydride. Use fresh, anhydrous solvents.

Conclusion

The Suzuki-Miyaura coupling of Methyl 2-(aminomethyl)isonicotinate is a powerful method for generating structurally complex molecules for drug discovery. Success hinges on mitigating the inhibitory effects of the pyridine and amine functionalities. By employing a Boc-protection strategy and utilizing modern, robust palladium-ligand systems, researchers can reliably access a diverse range of substituted pyridine scaffolds. The protocols and troubleshooting guide presented herein provide a solid foundation for the application and optimization of this critical transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Antonov, A. S., et al. (2018). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? ACS Catalysis. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Silvi, M., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • Elsevier. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-(aminomethyl)isonicotinate

Welcome to the technical support center for the synthesis of Methyl 2-(aminomethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(aminomethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthesis, increase yields, and ensure the purity of your final product.

Understanding the Synthetic Landscape

Methyl 2-(aminomethyl)isonicotinate is a valuable bifunctional molecule, prized for its unique arrangement of a primary amine and a methyl ester on a pyridine scaffold. This structure makes it a versatile starting material for a wide array of biologically active compounds. The two most common synthetic pathways to this molecule are:

  • Route A: Amination of a Halogenated Intermediate: This pathway typically begins with the halogenation of a methyl group at the 2-position of the isonicotinate scaffold, followed by nucleophilic substitution with an amine source.

  • Route B: Reduction of a Nitrile Precursor: This more direct approach involves the reduction of a nitrile group at the 2-position to form the desired aminomethyl group.

This guide will delve into the intricacies of both routes, providing practical solutions to common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route A: Synthesis via Halogenation and Amination

This route often involves the initial formation of a methyl 2-(halomethyl)isonicotinate intermediate.

Q1: My yield for the initial chlorination of methyl 2-methylisonicotinate is consistently low.

Possible Causes & Solutions:

  • Incomplete Reaction: The chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) may not be reactive enough or the reaction time may be insufficient.

    • Expert Tip: Ensure your reagents are fresh and anhydrous. Consider using a radical initiator like AIBN or benzoyl peroxide in small catalytic amounts if using NCS. Monitor the reaction progress diligently using TLC or GC-MS.

  • Side Reactions: Over-chlorination (dichlorination) can occur, especially with more reactive chlorinating agents or prolonged reaction times.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. Adding the agent portion-wise can help maintain better control. Running the reaction at a lower temperature can also improve selectivity.

  • Degradation of Starting Material: The pyridine ring can be sensitive to harsh reaction conditions.

    • Recommendation: Use milder chlorinating agents if possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q2: I am observing significant over-alkylation byproducts during the amination step with ammonia.

Possible Cause & Solutions:

  • Formation of Secondary and Tertiary Amines: The newly formed primary amine is nucleophilic and can react with the starting halide, leading to di- and tri-alkylation.

    • Preferred Method (Gabriel Synthesis): To circumvent this common issue, the Gabriel synthesis is a highly effective alternative.[1] This method utilizes potassium phthalimide to form a phthalimide intermediate. The phthalimide group protects the nitrogen, preventing over-alkylation. The primary amine is then liberated in a subsequent step, typically via hydrazinolysis.[1]

    • Using a Large Excess of Ammonia: If direct amination is necessary, using a very large excess of ammonia can statistically favor the formation of the primary amine.[2] This is often done by using a solution of ammonia in an alcohol like methanol.[2]

Experimental Protocol: Gabriel Synthesis of Methyl 2-(aminomethyl)isonicotinate

  • Alkylation: In a round-bottom flask, dissolve methyl 2-(chloromethyl)isonicotinate in a polar aprotic solvent like DMF. Add 1.1 equivalents of potassium phthalimide. Heat the mixture (e.g., to 80-100 °C) and monitor the reaction by TLC until the starting halide is consumed.

  • Hydrazinolysis: After cooling, remove the DMF under reduced pressure. Dissolve the resulting crude N-alkylated phthalimide in an alcohol such as ethanol or methanol. Add 1.2-1.5 equivalents of hydrazine hydrate and reflux the mixture. The phthalhydrazide byproduct will precipitate as a white solid.[1]

  • Work-up and Purification: Cool the reaction mixture and filter to remove the phthalhydrazide. Concentrate the filtrate. The residue can then be purified by acid-base extraction to isolate the amine. Further purification can be achieved by column chromatography or crystallization.[1]

Route B: Synthesis via Nitrile Reduction

This route offers a more direct path to the aminomethyl group.

Q3: My catalytic hydrogenation of methyl 2-cyanoisonicotinate is slow or incomplete.

Possible Causes & Solutions:

  • Catalyst Inactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the starting material or solvent. The pyridine nitrogen itself can sometimes interfere with certain catalysts.

    • Expert Tip: Use high-purity starting materials and solvents. Ensure the catalyst is fresh. Sometimes, adding a small amount of acid (like HCl) can protonate the pyridine nitrogen, preventing it from coordinating to the catalyst and improving the reaction rate.

  • Insufficient Hydrogen Pressure or Inefficient Agitation: The reaction is dependent on the efficient mixing of the substrate, catalyst, and hydrogen gas.

    • Recommendation: Ensure your hydrogenation apparatus is properly sealed and can maintain the desired pressure. Vigorous stirring is crucial to maximize the surface area of the catalyst exposed to the reaction mixture.

Q4: I am observing dehalogenation as a major side reaction during the reduction of a halogen-substituted 2-cyanoisonicotinate.

Possible Cause & Solutions:

  • Harsh Reaction Conditions: Catalytic hydrogenation, especially with palladium-based catalysts, is known to cause dehalogenation of aryl halides.

    • Alternative Reducing Agents: Consider using alternative reducing agents that are less prone to causing dehalogenation. Options include:

      • Borane complexes: Borane-tetrahydrofuran (B₂H₆-THF) or borane-dimethyl sulfide (BMS) can effectively reduce nitriles to amines.

      • Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent, but care must be taken as it will also reduce the ester functionality. If the ester needs to be preserved, this is not a suitable option.

    • Electrochemical Reduction: In some cases, electrochemical reduction can offer a milder alternative.[3]

Data Summary: Comparison of Synthetic Routes

ParameterRoute A: Halogenation/AminationRoute B: Nitrile Reduction
Starting Materials Methyl 2-methylisonicotinateMethyl 2-cyanoisonicotinate
Key Intermediates Methyl 2-(halomethyl)isonicotinateNone
Common Issues Over-alkylation, low halogenation yieldCatalyst poisoning, dehalogenation
Advantages Avoids handling of toxic cyanidesMore direct route
Disadvantages Can have more steps, potential for byproductsCyanide precursors can be toxic, potential for side reactions

Frequently Asked Questions (FAQs)

Q: How can I prepare the methyl ester if my starting material is 2-(aminomethyl)isonicotinic acid?

A: You can perform a Fischer esterification. A common procedure involves dissolving the isonicotinic acid derivative in methanol and adding a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[4][5] The reaction mixture is typically heated to reflux for several hours.[4]

Q: What are the best analytical techniques to monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more quantitative analysis and to check for the presence of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of your final product.[2]

Q: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A: Yes. Many of the reagents used in these syntheses are hazardous.

  • Chlorinating agents (e.g., NCS, sulfuryl chloride) are corrosive and moisture-sensitive.

  • Hydrazine is toxic and a suspected carcinogen.

  • Cyanide sources (e.g., potassium cyanide) are highly toxic.

  • Strong acids and bases are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Can I use a different ester group, for example, an ethyl or benzyl ester?

A: Yes, the synthetic routes described are generally applicable to other esters. You would start with the corresponding ethyl or benzyl 2-methylisonicotinate or 2-cyanoisonicotinate. The reactivity of the ester group may need to be considered with certain reagents (e.g., strong reducing agents like LiAlH₄ will also reduce the ester).

Visualizing the Workflow

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthetic Route (A or B) reagents Gather & Purify Reagents and Solvents start->reagents setup Set up Reaction (Inert Atmosphere) reagents->setup addition Reagent Addition (Controlled) setup->addition monitor Monitor Progress (TLC, GC-MS, HPLC) addition->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography/Crystallization) extract->purify characterize Characterization (NMR, MS) purify->characterize yield Calculate Yield & Purity characterize->yield G cluster_solutions1 cluster_solutions2 decision decision issue Low Yield decision1 Incomplete Reaction? issue->decision1 decision2 Side Products Observed? decision1->decision2 No sol1a Increase Reaction Time decision1->sol1a Yes sol2a Optimize Stoichiometry decision2->sol2a Yes end_node Re-run Experiment with Optimized Conditions decision2->end_node No sol1b Increase Temperature sol1a->sol1b sol1c Check Reagent Purity/ Use Fresh Reagents sol1b->sol1c sol1c->end_node sol2b Lower Reaction Temperature sol2a->sol2b sol2c Change Reagents (e.g., Gabriel Synthesis) sol2b->sol2c sol2c->end_node

Sources

Optimization

Common side reactions in the amination of halomethylpyridines

Technical Support Center: Amination of Halomethylpyridines Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amination of Halomethylpyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the amination of halomethylpyridines. Aminomethylpyridines are crucial building blocks in medicinal chemistry, but their synthesis can be plagued by side reactions that compromise yield and purity. This document is structured to help you diagnose and solve common experimental issues by explaining the underlying chemical principles and providing actionable protocols.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the amination of halomethylpyridines. Each answer delves into the root cause and offers practical solutions.

Q1: My reaction has a low yield of the desired mono-aminated product and a complex crude mixture. What are the likely culprits?

This is the most common issue, and it rarely stems from a single cause. Typically, it's a combination of several competing side reactions. The primary culprits are:

  • Over-alkylation: The newly formed secondary or tertiary amine product can be more nucleophilic than the starting amine, leading to further reaction with the halomethylpyridine.

  • Quaternization/Dimerization: The nitrogen atom of the pyridine ring in one molecule can attack the halomethyl group of another, forming a pyridinium salt dimer or polymer. This is especially prevalent with more nucleophilic pyridine rings (e.g., those with electron-donating groups).[1]

  • Hydrolysis: If water is present in the solvent or reagents, the halomethylpyridine can hydrolyze to the corresponding hydroxymethylpyridine.

  • Elimination: Although less common for these substrates unless under harsh basic conditions, elimination to form a methylene-dihydropyridine intermediate is a possibility.

Troubleshooting Steps:

  • Analyze the Byproducts: Before optimizing, identify the major byproducts using LC-MS and NMR to understand which side reaction is dominant.

  • Control Stoichiometry: Use a significant excess (3-5 equivalents) of the aminating agent to statistically favor the mono-alkylation product over the starting material reacting with itself.

  • Slow Addition: Add the halomethylpyridine slowly to a solution of the amine and base. This maintains a low concentration of the electrophile, minimizing self-reaction (dimerization) and over-alkylation.

  • Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) instead of stronger, more reactive bases that can promote side reactions.[2]

Q2: I'm observing a significant amount of a higher molecular weight species corresponding to double or triple alkylation. How can I improve selectivity for mono-amination?

Over-alkylation occurs because the product amine can compete with the starting amine for the electrophilic halomethylpyridine. The relative nucleophilicity of the starting amine versus the product amine is the key factor.

Causality: A primary amine reacts to form a secondary amine, which is often a stronger nucleophile. This secondary amine can then react again to form a tertiary amine.

Mitigation Strategies:

StrategyMechanism of ActionRecommended Protocol
Amine Excess Increases the statistical probability of the halomethylpyridine colliding with the starting amine rather than the product.Use 3-5 equivalents of the primary or secondary amine.
Slow Addition (High Dilution) Keeps the instantaneous concentration of the electrophile low, reducing the rate of the second alkylation.Add the halomethylpyridine dropwise over 1-2 hours to a dilute solution of the amine.
Lower Temperature Reduces the reaction rate of the less nucleophilic starting amine less than it reduces the rate of the more nucleophilic product amine, potentially improving selectivity.Run the reaction at 0 °C or even -20 °C, monitoring for completion over a longer period.
Use of Protecting Groups Temporarily block the N-H position after the first alkylation to prevent further reaction.For primary amines, consider using a Boc or Ts group on the amine, followed by alkylation and deprotection.
Q3: My crude reaction mixture shows a significant byproduct that appears to be a dimer of my halomethylpyridine. What is causing this and how can I prevent it?

This side reaction is the intermolecular N-alkylation of the pyridine ring, leading to the formation of a pyridinium salt. This is a classic example of the substrate acting as both a nucleophile (the pyridine nitrogen) and an electrophile (the halomethyl carbon).

Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired SN2 reaction against the two most common side reactions: over-alkylation and dimerization via pyridine N-alkylation.

G Start Halomethylpyridine (R-CH2X) + Amine (R'-NH2) Desired Desired Product (R-CH2-NHR') Start->Desired Desired SN2 Pathway (Amine Nucleophile) Dimer Dimerization Product (Pyridinium Salt) Start->Dimer Undesired SN2 Pathway (Pyridine N Nucleophile) Overalkyl Over-alkylation Product ((R-CH2)2-NR') Desired->Overalkyl Undesired 2nd SN2 (+ R-CH2X) Base Base Base->Start

Caption: Key reaction pathways in the amination of halomethylpyridines.

Prevention Workflow:

  • Reduce Substrate Concentration: Running the reaction under high dilution conditions disfavors this bimolecular side reaction.

  • Use a Less Polar Solvent: Solvents like THF or Toluene are less likely to stabilize the charged pyridinium salt intermediate compared to polar aprotic solvents like DMF or DMSO.[3]

  • Modify Electronic Properties: If possible, using a halomethylpyridine with electron-withdrawing groups on the ring will decrease the nucleophilicity of the pyridine nitrogen, suppressing this side reaction.

Q4: I've unexpectedly aminated the pyridine ring itself, not the methyl group. How is this possible?

While the primary reaction at the benzylic-like carbon is an SN2 substitution, direct amination of the pyridine ring can occur under specific, typically harsh, conditions. This is known as the Chichibabin reaction .[4] It involves the nucleophilic substitution of a hydride ion on the electron-deficient pyridine ring, usually at the 2- or 4-position.[5][6]

Conditions Favoring Ring Amination:

  • Strongly Basic, Nucleophilic Reagents: The classic reagent is sodium amide (NaNH₂).[7]

  • High Temperatures: The reaction often requires heating in solvents like toluene or xylene.[8]

  • Absence of a Good Leaving Group on the Ring: The reaction proceeds via substitution of H⁻, making it relevant for pyridines without halo-substituents on the ring itself.

If you observe this, it indicates your reaction conditions are far too harsh. Re-evaluate your choice of base and temperature. The use of reagents like NaH or NaNH₂ with halomethylpyridines is generally not recommended unless ring amination is the desired outcome.

General FAQs

Q: How do I choose the optimal base and solvent?

The choice of base and solvent is critical for maximizing yield and minimizing side reactions. They work in concert to modulate the reactivity of the nucleophile and the stability of intermediates.

ParameterRecommendationRationale
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA)The base should be strong enough to deprotonate the amine (or its protonated form) but not so strong as to promote elimination or other side reactions. Hindered bases like DIPEA are non-nucleophilic and will not compete with the amine.[2]
Solvent Polar Aprotic: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF)These solvents are generally effective at solvating the reactants. However, be aware that highly polar solvents like DMF can accelerate the formation of charged byproducts like pyridinium dimers.[3] A solvent screen (e.g., THF vs. MeCN vs. Toluene) is often a good starting point for optimization.
Q: What is the effect of the halogen (Cl vs. Br vs. I) on the reaction?

The reactivity of the halomethyl group follows standard SN2 trends: I > Br > Cl .

  • Chloromethylpyridines: Are the most common starting materials due to their stability and lower cost. Reactions may require higher temperatures or longer reaction times.[9]

  • Bromomethylpyridines: Offer a good balance of reactivity and stability. They are often the preferred choice for moderately reactive amines.

  • Iodomethylpyridines: Are highly reactive and can often be used at lower temperatures. However, they are less stable, more expensive, and may lead to more side reactions if conditions are not carefully controlled.

Q: Are rearrangement reactions a concern with halomethylpyridines?

For simple halomethylpyridines, rearrangements of the carbocation intermediate are not a major concern because the reaction typically proceeds via a concerted SN2 mechanism, which does not involve a discrete carbocation.[10] However, if the reaction is forced towards an SN1 pathway (e.g., with a highly hindered substrate, polar protic solvent, and a non-basic, weakly nucleophilic amine), then rearrangements could theoretically occur, though this is not a common pathway for this substrate class.[11][12] Some specific substituted dihydropyridine systems have been reported to undergo rearrangements.[13][14]

Protocols and Methodologies

Protocol 1: General Procedure for Controlled Mono-Amination of 3-(Chloromethyl)pyridine

This protocol is designed to minimize over-alkylation and dimerization.

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (3.0 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous acetonitrile (0.1 M relative to the limiting reagent).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution to the amine mixture dropwise via a syringe pump over 1 hour.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve poor reaction outcomes.

Diagram 2: Troubleshooting Workflow

G Start Low Yield or Complex Mixture Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Overalkyl Over-alkylation Product Identify->Overalkyl High MW Species Dimer Dimerization Product Identify->Dimer MW = 2x SM NoReaction Starting Material Unchanged Identify->NoReaction No Conversion Other Other Byproducts (Hydrolysis, etc.) Identify->Other Unidentified Sol_Overalkyl Increase Amine Excess Add Electrophile Slowly Lower Temperature Overalkyl->Sol_Overalkyl Sol_Dimer Use High Dilution Less Polar Solvent Slow Addition Dimer->Sol_Dimer Sol_NoReaction Increase Temperature Switch to More Reactive Halide (Br/I) Use Stronger Base NoReaction->Sol_NoReaction Sol_Other Use Anhydrous Solvents/Reagents Re-evaluate Base Choice Other->Sol_Other

Caption: A systematic workflow for troubleshooting amination reactions.

References

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]

  • Int. J. Pharm. Sci. Rev. Res. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

  • ResearchGate. Simplified reaction scheme showing the formation of pyridine N-oxide.... [Link]

  • ARKIVOC. Recent trends in the chemistry of pyridine N-oxides. [Link]

  • PubMed Central (PMC). N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • Organic Syntheses. pyridine-n-oxide. [Link]

  • PubMed Central (PMC). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. [Link]

  • YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Chichibabin Reaction. Chichibabin Reaction. [Link]

  • Wikipedia. Chichibabin reaction. [Link]

  • Nanyang Technological University. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Royal Society of Chemistry. Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. [Link]

  • Sci-Hub. Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. [Link]

  • ResearchGate. Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]

  • Scientific Update. The Chichibabin amination reaction. [Link]

  • Slideshare. Chichibabin Reaction. [Link]

  • ResearchGate. Electrochemical alkylation of pyridine. [Link]

  • Chemistry Steps. Rearrangement Reactions with Practice Problems. [Link]

  • ACS Publications. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. [Link]

  • PubMed Central (PMC). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Master Organic Chemistry. Introduction to Rearrangement Reactions. [Link]

  • Química Organica.org. Alkylation and acylation of pyridine. [Link]

  • ResearchGate. Pyridine is use as base as well as solvent, can i replace with other solvent and base?. [Link]

  • MDPI. Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Aminomethylpyridine Esters

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the purification of aminomethylpyridine esters. This guide is structured to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the purification of aminomethylpyridine esters. This guide is structured to provide actionable, in-depth solutions to common and complex purification issues, grounded in established scientific principles. Here, you will find a comprehensive troubleshooting guide and frequently asked questions designed to enhance the efficiency and success of your experimental work.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of aminomethylpyridine esters in a direct question-and-answer format. We delve into the root causes of these challenges and provide step-by-step protocols to resolve them.

Issue 1: Low Yield After Aqueous Work-up and Extraction

Q: I've performed an aqueous work-up of my reaction mixture, but I'm experiencing a significant loss of my aminomethylpyridine ester. What is the likely cause and how can I improve my recovery?

A: The basicity of the pyridine nitrogen is a critical factor to consider during the extraction of aminomethylpyridine esters. The pKa of most pyridine derivatives is in the range of 5 to 6.[1] If the pH of your aqueous phase is at or below this pKa, a substantial portion of your product will be protonated, rendering it water-soluble and leading to poor partitioning into the organic layer.

Root Cause Analysis:

The primary cause of low recovery during extraction is the formation of the water-soluble pyridinium salt at acidic or neutral pH. Many reaction quenches or work-ups can result in an acidic aqueous phase, inadvertently leading to the loss of the desired product.

Troubleshooting Protocol: pH-Controlled Liquid-Liquid Extraction

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be at least 2-3 units above the pKa of your aminomethylpyridine ester (typically pH 8-10). This can be achieved by the dropwise addition of a suitable base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Monitor the pH using pH paper or a calibrated pH meter.

  • Solvent Selection: Utilize a water-immiscible organic solvent in which your product is highly soluble. Dichloromethane (DCM) or ethyl acetate are common choices. For more polar aminomethylpyridine esters, a mixture of chloroform and ethanol may be more effective.[2]

  • Extraction Process:

    • Add the pH-adjusted aqueous phase and the organic solvent to a separatory funnel.

    • Gently invert the funnel multiple times to ensure thorough mixing, periodically venting to release any pressure buildup.

    • Allow the layers to fully separate.

    • Drain the organic layer.

    • Repeat the extraction from the aqueous layer at least two more times with fresh organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Issue 2: Peak Tailing in Column Chromatography

Q: My aminomethylpyridine ester consistently shows significant peak tailing during silica gel column chromatography, leading to poor separation from impurities. What causes this and how can I achieve symmetrical peaks?

A: Peak tailing for basic compounds like aminomethylpyridine esters on silica gel is a classic problem.[1] It arises from strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a non-ideal adsorption/desorption process, resulting in a "tailing" effect on the chromatogram.

Root Cause Analysis:

The acidic nature of the silica gel stationary phase is the primary culprit for the observed peak tailing with basic analytes. This can be exacerbated by the presence of highly polar impurities that further interact with the silica.

Troubleshooting Protocol: Optimizing Column Chromatography Conditions

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), into your eluent system.[1] The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your aminomethylpyridine ester and allowing for a more symmetrical peak shape.[1]

    • Ammonia Treatment: For particularly problematic separations, pre-treating the silica gel with ammonia can be effective. This can be done by preparing a slurry of silica gel in the desired eluent and bubbling ammonia gas through it for a short period before packing the column.

  • Choice of Stationary Phase:

    • Deactivated Silica: Consider using a deactivated or "end-capped" silica gel where the surface silanol groups have been chemically modified to reduce their acidity.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds. Perform a preliminary TLC analysis on an alumina plate to determine a suitable eluent system.

Workflow for Troubleshooting Peak Tailing:

start Peak Tailing Observed add_base Add 0.5% TEA to Eluent start->add_base check_tlc Re-run TLC add_base->check_tlc problem_solved Problem Solved check_tlc->problem_solved Symmetrical Spot increase_base Increase TEA to 1% check_tlc->increase_base Tailing Persists switch_stationary_phase Switch to Alumina or Deactivated Silica check_tlc->switch_stationary_phase Still Tailing end Purification Optimized problem_solved->end increase_base->check_tlc switch_stationary_phase->end

Caption: A systematic approach to resolving peak tailing in the column chromatography of aminomethylpyridine esters.

Issue 3: On-Column Degradation or Irreversible Adsorption

Q: I'm experiencing low recovery of my aminomethylpyridine ester from the column, and I suspect it's either degrading or irreversibly binding to the silica gel. How can I confirm this and prevent it?

A: The acidic nature of silica gel can not only cause peak tailing but also lead to the degradation of sensitive compounds, including some esters, or cause them to bind so strongly that they cannot be eluted. A simple 2D TLC experiment can help diagnose this issue.

Troubleshooting Protocol: Diagnosing and Preventing On-Column Issues

1. Diagnostic 2D TLC Experiment:

  • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.[1]

Interpretation:

  • No Degradation: All spots will lie on a 45-degree diagonal line from the origin.

  • Degradation/Instability: New spots will appear off the diagonal, indicating that the compound has changed upon contact with the silica stationary phase.

2. Mitigation Strategies:

  • Switch to a More Inert Stationary Phase: If the 2D TLC confirms degradation, immediately switch to a less acidic or more inert stationary phase like end-capped silica or alumina.[1]

  • Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with slightly more polar solvents to expedite elution.

  • Solvent Choice: Ensure your solvents are free of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the recrystallization of aminomethylpyridine esters?

A1: The choice of recrystallization solvent is highly dependent on the specific structure and polarity of your ester. A good starting point is to use a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.[3]

Table 1: Common Recrystallization Solvents for Aminomethylpyridine Esters

Solvent SystemPolarityComments
Ethyl Acetate / HexanesMediumA versatile system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool.
Ethanol / WaterHighSuitable for more polar esters. Dissolve in hot ethanol and add water until persistent turbidity is observed.
Dichloromethane / HexanesLow-MediumGood for less polar esters. Be cautious with heating due to the low boiling point of DCM.
TolueneLowCan be effective for compounds that crystallize well from aromatic solvents.[4]

A rule of thumb is that solvents with functional groups similar to the compound being purified can be good solubilizers.[4] For esters, ethyl acetate is often a good starting point.[4]

Q2: My aminomethylpyridine ester appears to be hydrolyzing back to the carboxylic acid during purification or storage. How can I prevent this?

A2: Ester hydrolysis is a common issue, particularly for aminomethylpyridine esters which can be sensitive to both acidic and basic conditions. The stability of these esters is often pH-dependent.[5][6]

Prevention Strategies:

  • pH Control: During aqueous work-ups, avoid strongly acidic or basic conditions for prolonged periods. Aim for a neutral or slightly basic pH (7-8) for extractions if possible, but be mindful of the compound's pKa to ensure it remains in the organic phase.

  • Anhydrous Conditions: For storage, ensure the purified ester is completely dry. The presence of water can facilitate hydrolysis. Store under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture absorption.

  • Temperature: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of hydrolysis.[7]

Q3: How can I effectively remove residual pyridine or triethylamine used in my reaction or purification?

A3: Residual basic solvents like pyridine or triethylamine can often be removed by co-evaporation with a high-boiling point, non-polar solvent.

Protocol for Base Removal:

  • After concentrating your purified fractions, dissolve the residue in a minimal amount of a solvent like dichloromethane.

  • Add a larger volume of a higher-boiling point solvent such as toluene or heptane.

  • Concentrate the mixture again under reduced pressure. The azeotrope formed will help carry over the residual basic solvent.

  • Repeat this process 2-3 times for complete removal.

Q4: What are the best analytical methods to assess the purity of my final aminomethylpyridine ester?

A4: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.[8]

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
HPLC-UV Quantitative purity assessmentHigh resolution and suitable for non-volatile compounds. Ensure impurities have a UV chromophore for detection.[8]
LC-MS Impurity identificationProvides mass-to-charge ratio information for identifying unknown impurities.
GC-MS Analysis of volatile impuritiesIdeal for detecting and identifying volatile or semi-volatile impurities. Not suitable for thermally labile compounds.[8][9]
¹H NMR Structural confirmation and purity estimationCan reveal the presence of residual solvents or synthetic byproducts. Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[8]

Logical Workflow for Purity Analysis:

start Purified Aminomethylpyridine Ester hplc HPLC-UV Analysis start->hplc nmr ¹H NMR Analysis start->nmr lcms LC-MS for Impurity ID hplc->lcms Unknown Peaks Present final_purity Final Purity Confirmed hplc->final_purity Purity >98% gcms GC-MS for Volatile Impurities nmr->gcms Suspected Volatile Impurities nmr->final_purity Clean Spectrum, No Residuals lcms->final_purity gcms->final_purity

Caption: A multi-faceted approach to confirming the purity of aminomethylpyridine esters.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis.
  • Benchchem. (2025).
  • Natural Drug Extraction:
  • LookChem. (n.d.).
  • Adewole, K. E., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. PMC - NIH.
  • Pharmaceutical Extraction. (2022).
  • Pharmlabs. (n.d.). Extraction of Drugs.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • ANALYTICAL METHODS. (n.d.).
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry.
  • OSHA. (1991). Pyridine.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • ResearchG
  • Reddit. (2024). Drying and distilling pyridine : r/OrganicChemistry.
  • Column Chromatography. (n.d.).
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • YouTube. (2022).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (n.d.).
  • ACS Publications. (2025). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters.
  • ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield.
  • PubMed. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions.
  • Purification of Organic Compounds by Flash Column Chrom
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • Quora. (2017).
  • PubMed. (n.d.). 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies.
  • Identification and synthesis of impurities formed during sertindole prepar
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • PubMed. (n.d.).
  • ResearchGate. (2025). One-Pot Synthesis of Pinonic Acid Esters Catalyzed by N,N-Dimethyl-4-aminopyridine.
  • PMC. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids.
  • European Patent Office. (2004).
  • PMC. (2020).
  • PMC. (2022).

Sources

Optimization

Technical Support Center: Analysis of By-products in the Synthesis of Methyl 2-(aminomethyl)isonicotinate

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(aminomethyl)isonicotinate. This resource provides in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(aminomethyl)isonicotinate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to by-product formation and analysis during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to identify, mitigate, and troubleshoot impurities, ensuring the integrity of your synthesis and the purity of your final compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to address specific issues you may encounter during the synthesis and analysis of Methyl 2-(aminomethyl)isonicotinate. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: An Unexpected Peak Appears in My HPLC/GC-MS Analysis.

Question: I've just run an HPLC/GC-MS on my crude reaction mixture for Methyl 2-(aminomethyl)isonicotinate, and I see a significant, unexpected peak. What could this be?

Answer: The identity of an unexpected peak is highly dependent on the synthetic route employed. The two primary routes to Methyl 2-(aminomethyl)isonicotinate are the reduction of Methyl 2-cyanoisonicotinate and the amination of a Methyl 2-(halo-methyl)isonicotinate. Below is a breakdown of likely by-products for each route.

For Nitrile Reduction Routes (e.g., using H₂/catalyst or chemical hydrides):

  • Cause - Incomplete Reduction: The starting material, Methyl 2-cyanoisonicotinate, may not have been fully consumed.

  • Cause - Formation of Secondary and Tertiary Amines: The intermediate imine formed during the reduction can react with the desired primary amine product. This is particularly prevalent in catalytic hydrogenation.[1]

    • By-product: Bis(2-(methoxycarbonyl)pyridin-6-yl)methanamine (a secondary amine) or Tris((2-(methoxycarbonyl)pyridin-6-yl)methyl)amine (a tertiary amine).

  • Cause - Over-reduction: While less common for the aminomethyl group, aggressive reducing agents could potentially affect the ester or the pyridine ring under harsh conditions.[2]

For Amination Routes (e.g., from Methyl 2-(chloromethyl)isonicotinate or Methyl 2-(bromomethyl)isonicotinate):

  • Cause - Over-alkylation: The newly formed primary amine is nucleophilic and can react with another molecule of the starting halide, leading to the formation of a secondary amine. This is a common side reaction when using ammonia directly.[3]

    • By-product: Di-(2-(methoxycarbonyl)pyridin-6-yl)methylamine.

  • Cause - Unreacted Starting Material: Incomplete reaction will leave residual Methyl 2-(halo-methyl)isonicotinate.

General By-products (Applicable to both routes):

  • Cause - Hydrolysis of the Ester: The methyl ester can hydrolyze to the corresponding carboxylic acid, 2-(aminomethyl)isonicotinic acid, especially if the reaction or workup conditions involve exposure to acid, base, or prolonged contact with moisture.[4][5]

  • Cause - Positional Isomers: Impurities in the starting materials, such as methyl nicotinate or methyl picolinate, will carry through the synthesis.[4]

  • Cause - Self-Condensation: Aminomethylpyridines can undergo self-condensation reactions under certain conditions.[6]

Issue 2: My Reaction Yield is Consistently Low.

Question: I am struggling with low yields for my Methyl 2-(aminomethyl)isonicotinate synthesis. What are the common culprits?

Answer: Low yields can be attributed to a variety of factors, ranging from reaction conditions to workup procedures.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, suboptimal temperature, or catalyst deactivation can lead to a significant amount of unreacted starting material.[7]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to determine the optimal reaction time. If using a catalyst, ensure it is fresh and handled under the appropriate conditions to prevent deactivation.[7]

  • Side Reactions:

    • Cause: As detailed in Issue 1, the formation of by-products such as secondary/tertiary amines or hydrolysis products directly consumes your starting material and desired product, reducing the overall yield.

    • Solution for Nitrile Reduction: To suppress the formation of secondary amines during catalytic hydrogenation, the addition of ammonia to the reaction mixture is a common and effective strategy.[3]

    • Solution for Amination: To avoid over-alkylation, consider a Gabriel synthesis approach, which utilizes potassium phthalimide followed by hydrazinolysis to cleanly generate the primary amine.[3]

  • Product Isolation and Purification Difficulties:

    • Cause: The desired product may be highly soluble in the workup solvents, leading to losses during extraction. Emulsion formation during aqueous workup can also trap the product.[7] Co-crystallization of the product with impurities can make purification by recrystallization challenging.

    • Solution: Optimize your extraction and washing procedures. Using brine washes can help break emulsions.[7] For purification, column chromatography on silica gel is often effective for separating polar aminopyridine derivatives.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of Methyl 2-(aminomethyl)isonicotinate?

The most frequently encountered by-products are the secondary amine formed from over-alkylation or imine-amine reaction, and the hydrolysis product, 2-(aminomethyl)isonicotinic acid. Unreacted starting materials and positional isomers from the initial reagents are also common impurities.

Q2: How can I minimize the formation of by-products during the reaction?

To minimize by-product formation:

  • For Nitrile Reduction: Use a well-chosen catalyst and consider adding ammonia to the reaction to suppress secondary amine formation.[3]

  • For Amination: Employ a protected form of ammonia, such as in the Gabriel synthesis, to prevent over-alkylation.[3]

  • General: Use high-purity starting materials to avoid isomeric impurities.[7] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents to prevent hydrolysis of the ester group.[4]

Q3: What are the recommended analytical methods for purity analysis?

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for assessing the purity of pyridine derivatives.[9]

  • HPLC: Ideal for quantifying the purity and detecting non-volatile impurities. Methods for analyzing aminopyridines often use mixed-mode columns to achieve good peak shape and resolution without ion-pairing reagents, making them compatible with mass spectrometry detectors.[10][11]

  • GC-MS: Excellent for identifying and quantifying volatile impurities and by-products.[9]

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final product and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[9]

Q4: Can you provide a starting point for an HPLC analysis protocol?

Certainly. The following is a general-purpose HPLC method that can be adapted for the analysis of Methyl 2-(aminomethyl)isonicotinate and its impurities.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 270 nm
Injection Volume 10 µL

Note: This method should be optimized for your specific instrument and the impurity profile of your sample.

Visualizing Reaction Pathways and By-product Formation

The following diagrams illustrate the primary synthetic routes and the points at which common by-products can form.

Nitrile_Reduction_Pathway cluster_main Main Reaction Pathway cluster_byproduct By-product Formation Start_Nitrile Methyl 2-cyanoisonicotinate Intermediate_Imine Intermediate Imine Start_Nitrile->Intermediate_Imine Reduction (e.g., H₂/Pd) Product_Amine Methyl 2-(aminomethyl)isonicotinate Intermediate_Imine->Product_Amine Reduction Secondary_Amine Secondary Amine By-product Intermediate_Imine->Secondary_Amine + Product_Amine Tertiary_Amine Tertiary Amine By-product Secondary_Amine->Tertiary_Amine + Intermediate_Imine

Caption: Nitrile Reduction Pathway and By-product Formation.

Amination_Pathway cluster_main Main Reaction Pathway cluster_byproduct By-product Formation Start_Halide Methyl 2-(chloromethyl)isonicotinate Product_Amine Methyl 2-(aminomethyl)isonicotinate Start_Halide->Product_Amine Amination (e.g., NH₃) Secondary_Amine Secondary Amine By-product Product_Amine->Secondary_Amine + Start_Halide

Caption: Amination Pathway and Over-alkylation By-product.

References

  • Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines.
  • Castro, A., et al. (n.d.). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Benchchem. (n.d.). Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis.
  • PubChem. (n.d.). Methyl Nicotinate.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Wikipedia. (n.d.). Self-condensation.
  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Methyl 2-(aminomethyl)isonicotinate Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Introduction Methyl 2-(aminomethyl)isonicotinate is a versatile bifunctional building block crucial in the synthesis of complex molecules for the pharmaceutical and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(aminomethyl)isonicotinate is a versatile bifunctional building block crucial in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its structure, featuring a primary amine, a pyridine ring, and a methyl ester, offers multiple reaction handles. However, this same structural complexity presents unique challenges in common synthetic transformations, particularly in amide bond formation and palladium-catalyzed cross-coupling reactions.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers overcome common obstacles encountered when using this reagent. The content is structured in a question-and-answer format to directly address specific experimental issues.

The Core Challenge: Managing Reactivity

The primary difficulties in reactions with Methyl 2-(aminomethyl)isonicotinate stem from its constituent functional groups:

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to palladium catalysts, leading to catalyst inhibition or deactivation. This is a well-documented issue known as the "2-pyridyl problem" in cross-coupling chemistry.[1][2][3]

  • The Primary Amine: While it is the desired reactive site for amide and Buchwald-Hartwig couplings, its nucleophilicity and basicity require careful management to prevent side reactions and ensure compatibility with catalysts and bases.

  • The Methyl Ester: This group is susceptible to hydrolysis, especially under the basic conditions often required for cross-coupling reactions.

Understanding these inherent properties is the first step toward successful and reproducible experimental outcomes.

I. Troubleshooting Amide Coupling Reactions

Amide bond formation is the most frequent application for this molecule. Success hinges on achieving efficient activation of the carboxylic acid coupling partner without promoting side reactions.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling reaction shows low or no conversion. What are the common causes and solutions?

A1: Low conversion is typically due to inefficient carboxylic acid activation, reagent degradation, or suboptimal reaction conditions.

  • Cause 1: Inadequate Coupling Reagent. Standard reagents may be insufficient for challenging or sterically hindered substrates.

    • Solution: Employ a more potent coupling reagent. Immonium/uronium or phosphonium-based reagents are highly effective for difficult couplings.[4]

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings due to its high efficiency and resistance to racemization.[4][5]

      • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used alternative.

      • Carbodiimides (DCC, EDC): These are cost-effective but may require an additive like HOBt or HOSu to improve efficiency and suppress side reactions.[6][7]

  • Cause 2: Presence of Water. Moisture will hydrolyze the activated ester intermediate and deactivate coupling reagents.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Store hygroscopic reagents like HATU in a desiccator.[8]

  • Cause 3: Incorrect Base. The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine.

    • Solution: Use a hindered tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] Avoid using nucleophilic bases like pyridine, as they can react with the activated carboxylic acid.

  • Cause 4: Incorrect Order of Addition. Adding reagents in the wrong sequence can lead to reagent decomposition or unwanted side reactions.

    • Solution: Follow the standard procedure of pre-activating the carboxylic acid. Dissolve the carboxylic acid and base in an anhydrous solvent, add the coupling reagent (e.g., HATU), and stir for 10-15 minutes to form the active ester before adding the Methyl 2-(aminomethyl)isonicotinate.[8]

Q2: I'm observing significant side products and my desired product is difficult to purify. What's happening?

A2: Side product formation often arises from the high reactivity of the reagents or double acylation.

  • Cause 1: Diacylation. If your carboxylic acid coupling partner also contains an amine, self-coupling can occur. More commonly, if an excess of the activated acid is used, it could potentially react with the pyridine nitrogen, although this is less common than other issues.

    • Solution: Use a precise stoichiometry. A slight excess (1.1 to 1.2 equivalents) of the amine component (Methyl 2-(aminomethyl)isonicotinate) can help ensure the complete consumption of the more valuable activated carboxylic acid.

  • Cause 2: Epimerization/Racemization. If your carboxylic acid is chiral, harsh conditions or certain coupling reagents can cause racemization.

    • Solution: Use coupling reagents known to suppress racemization, such as HATU or COMU. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

Data Summary: Recommended Amide Coupling Conditions
ParameterRecommendationRationale & Comments
Coupling Reagent 1. HATU2. HBTU/HOBt3. EDC/HOBtHATU is generally the most robust for a wide range of substrates.[4] EDC is economical but may be less efficient for hindered systems.[6]
Base DIPEA or TEANon-nucleophilic hindered bases are essential to prevent side reactions. Use 2-3 equivalents.[8]
Solvent DMF, DCM, or THF (Anhydrous)DMF is excellent for solubility but can be hard to remove. DCM is a good general-purpose choice. Ensure the solvent is dry.[8]
Temperature 0 °C to Room TemperatureLower temperatures can minimize side reactions and racemization.
Stoichiometry Carboxylic Acid (1.0 eq), Amine (1.1 eq), Reagent (1.1 eq), Base (2.5 eq)A slight excess of the amine ensures full conversion of the acid.
Diagram: Amide Coupling Activation Pathway

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acyl-isourea Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH - H⁺ Product Desired Amide ActiveEster->Product Nucleophilic Attack Amine Methyl 2-(aminomethyl)isonicotinate (R'-NH₂) Amine->Product caption Activation of a carboxylic acid by HATU for amidation.

Caption: Activation of a carboxylic acid by HATU for amidation.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful but sensitive, especially with heterocyclic substrates. The pyridine nitrogen in Methyl 2-(aminomethyl)isonicotinate is a primary source of complications.

Frequently Asked Questions (FAQs): Pd Cross-Coupling

Q1: My Suzuki or Buchwald-Hartwig reaction is stalled. I see starting materials but little to no product.

A1: This classic symptom points directly to catalyst deactivation or inhibition, a common issue with pyridine-containing substrates.[9]

  • Cause 1: Catalyst Poisoning by Pyridine Nitrogen. The pyridine nitrogen coordinates strongly to the palladium center, preventing it from participating in the catalytic cycle.

    • Solution: Ligand Choice is Critical. Use bulky, electron-rich phosphine ligands. These ligands stabilize the catalytically active Pd(0) species, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the pyridine nitrogen from binding to the palladium center.[10][11]

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are field-proven for these challenging couplings.[9][12]

  • Cause 2: Inappropriate Base. The base must be strong enough to facilitate the key transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step but not so harsh that it causes degradation or ester hydrolysis.

    • Solution: For Suzuki couplings, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[13] For Buchwald-Hartwig, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[14] Always perform a small-scale screen to find the optimal base.

  • Cause 3: Poor Quality Reagents. Old palladium sources, impure boronic acids, or wet solvents can kill the reaction.

Q2: My reaction works, but the yield is low and I see significant hydrolysis of the methyl ester.

A2: This indicates the reaction conditions are too harsh for the ester functional group.

  • Solution 1: Use a Milder Base. If using a strong base like NaOH or KOH, switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are often sufficient for the catalytic cycle while minimizing ester saponification.

  • Solution 2: Lower the Reaction Temperature. High temperatures accelerate both the desired coupling and the undesired hydrolysis. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Modern catalyst systems are often highly active even at lower temperatures.[12]

  • Solution 3: Reduce Water Content. While some water can be beneficial in Suzuki couplings, excess water, especially with a strong base and heat, will promote hydrolysis.[15][16] Use anhydrous solvents and consider adding molecular sieves.

Q3: I'm seeing a lot of homocoupling of my aryl halide/boronic acid and/or protodeboronation of my boronic acid in a Suzuki reaction.

A3: These side reactions point to issues with the relative rates of the steps in the catalytic cycle.

  • Cause 1: Protodeboronation. The boronic acid reacts with residual water or protic solvents, replacing the boron group with hydrogen. This is a notorious problem with heteroaryl boronic acids.[1][2]

    • Solution: Use a strong, anhydrous base like K₃PO₄. Minimize water in the reaction. Using boronic esters (e.g., pinacol esters) can sometimes improve stability. Alternatively, advanced reagents like MIDA boronates or sulfinates offer superior stability and reactivity for challenging pyridine couplings.[3][17]

  • Cause 2: Homocoupling. This suggests that the transmetalation step is slow relative to other pathways.

    • Solution: Re-evaluate the catalyst/ligand system. A different ligand may better facilitate the transmetalation step. Ensure the base is appropriate and the reagents are pure. Degassing the reaction mixture thoroughly to remove oxygen is also crucial, as oxygen can promote homocoupling pathways.

Diagram: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ OA_Complex R-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (R-X) TM_Complex R-Pd(II)L₂(Nu) OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) TM_Complex->Pd0 Reductive Elimination Product R-Nu TM_Complex->Product caption Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

III. Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Optimization may be required based on your specific coupling partners.

Protocol 1: General Amide Coupling using HATU
  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Follow with the addition of HATU (1.1 eq). Stir the mixture at room temperature for 15 minutes. A color change to yellow is often observed.

  • Coupling: Add a solution of Methyl 2-(aminomethyl)isonicotinate (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk tube, add the aryl halide (1.0 eq), the boronic acid or ester (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water 10:1, 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor progress by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Workflow

G start Low / No Product Yield sm_check Is Starting Material (SM) Consumed? start->sm_check no_sm_consumed Diagnosis: Inactive Reaction sm_check->no_sm_consumed No yes_sm_consumed Diagnosis: SM Consumed, but Product Lost sm_check->yes_sm_consumed Yes side_products Are Side Products Observed? yes_side_products Diagnosis: Competing Pathways side_products->yes_side_products Yes no_side_products Diagnosis: Product Instability or Work-up Issue side_products->no_side_products No solution1 • Inactive Catalyst (Pd-Coupling) • Inefficient Coupling Reagent (Amide) • Insufficient Base Strength • Low Temperature no_sm_consumed->solution1 Potential Causes yes_sm_consumed->side_products recommendations Consult Specific FAQ Section for Detailed Solutions solution1->recommendations solution2 • Ester Hydrolysis • Protodeboronation (Suzuki) • Homocoupling • Product Degradation yes_side_products->solution2 Potential Causes solution3 • Product is water-soluble • Product degraded on silica • Product lost during extraction no_side_products->solution3 Potential Causes solution2->recommendations solution3->recommendations

Caption: A logical workflow for troubleshooting coupling reactions.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.SpringerLink.
  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through r
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.Organic Chemistry Portal.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.Canadian Science Publishing.
  • Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Optimizing Cross-Coupling Reactions with Advanced Palladium C
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • A General Solution for the 2-Pyridyl Problem.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.Vapourtec.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Buchwald–Hartwig amin
  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.Royal Society of Chemistry.
  • Methyl isonicotin
  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz.YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Troubleshooting side reactions during Mebmt incorpor
  • Navigating the "2-Pyridyl Problem": A Comparative Guide to Altern
  • Application Notes and Protocols: Methyl 2-(aminomethyl)
  • Methyl 2-amino-6-(aminomethyl)
  • Buchwald-Hartwig Amin
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • Buchwald-Hartwig Amin
  • Methyl 2-(Boc-amino)
  • Amide coupling reaction in medicinal chemistry.
  • Cross-Coupling Chemistry.University of Rochester.
  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism.Royal Society of Chemistry.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Methyl 2-aminonicotin
  • Convenient amidation of carboxyl group of carboxyphenylboronic acids.
  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides.
  • A green chemistry perspective on catalytic amide bond form
  • Amide Synthesis.Fisher Scientific.
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applic
  • Methyl isonicotin
  • Transition Metal Catalyzed Coupling Reactions.University of California, Irvine.
  • Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.Benchchem.
  • Hydrolysis of esters and dialkyl malonates medi

Sources

Optimization

How to increase the yield of "Methyl 2-(aminomethyl)isonicotinate" synthesis

Welcome to the technical support guide for the synthesis of Methyl 2-(aminomethyl)isonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(aminomethyl)isonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. As a key heterocyclic building block, efficient access to this molecule is critical for advancing numerous research and development pipelines.

This guide provides in-depth, field-proven insights organized into a practical question-and-answer format, complete with detailed protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to produce Methyl 2-(aminomethyl)isonicotinate?

There are three principal pathways starting from common precursors. The choice of route often depends on the availability of starting materials, scale, and tolerance for specific reagents or byproducts.

  • From Methyl 2-(hydroxymethyl)isonicotinate: This is a versatile starting material. The hydroxyl group can be converted to an amine via a two-step sequence (activation then displacement) or a direct one-pot reaction.

    • Activation & Displacement: The alcohol is first converted to a better leaving group (e.g., a tosylate or halide). This intermediate is then displaced by an amine source, such as sodium azide (followed by reduction) or potassium phthalimide (the Gabriel synthesis).[1][2] This multi-step approach is robust and generally prevents common side reactions like over-alkylation.

    • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the amine using reagents like triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and a nitrogen nucleophile (e.g., phthalimide).[3][4][5] It offers a shorter route but can present challenges in purification.

  • From Methyl 2-methylisonicotinate: This route involves the transformation of the methyl group into an aminomethyl group.

    • Halogenation & Amination: The process begins with free-radical bromination of the methyl group to form Methyl 2-(bromomethyl)isonicotinate. This is followed by nucleophilic substitution with an ammonia equivalent.[6] Direct amination with ammonia can lead to low yields due to over-alkylation, making methods like the Gabriel synthesis preferable.[1]

  • From Methyl 2-cyanoisonicotinate: This pathway involves the direct reduction of the nitrile group to a primary amine.

    • Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] The primary challenge can be the availability and synthesis of the cyano-substituted starting material.

Q2: My overall yield is consistently low. What are the most common points of failure in this synthesis?

Low yields can typically be traced to one of four areas:

  • Inefficient Conversion of the Precursor: The initial step, whether it's the activation of an alcohol or the halogenation of a methyl group, is critical. Incomplete reactions or the formation of side products here will depress the overall yield.

  • Side Reactions During Amination: Direct amination using ammonia is prone to forming secondary and tertiary amine byproducts. This is a significant cause of yield loss and complicates purification.

  • Product Degradation: The target molecule contains both an amine and an ester. It can be sensitive to harsh pH conditions (both acidic and basic) which can cause ester hydrolysis or other degradation pathways, especially during workup or purification at elevated temperatures.

  • Purification Losses: Methyl 2-(aminomethyl)isonicotinate is a relatively polar molecule. Losses can occur during aqueous extractions if the pH is not carefully controlled. Additionally, purification by column chromatography can be challenging without proper optimization.

Q3: How do I choose the best synthetic route for my laboratory?

The optimal route depends on your specific circumstances. Here is a summary to guide your decision:

RouteStarting MaterialKey AdvantagesKey DisadvantagesBest For
Activation/Displacement Methyl 2-(hydroxymethyl)isonicotinateHigh-yielding, clean conversion, avoids over-alkylation (with azide/phthalimide).Multi-step process, requires handling of potentially hazardous reagents (e.g., azides).Labs prioritizing high purity and reliable yields.
Mitsunobu Reaction Methyl 2-(hydroxymethyl)isonicotinateFewer steps (one-pot from alcohol).Difficult purification (phosphine oxide removal), sensitive to steric hindrance.[5]Small-scale synthesis where speed is a priority.
Halogenation/Amination Methyl 2-methylisonicotinateStarting material is often readily available.Halogenation can be unselective, amination is prone to side reactions.Situations where the hydroxymethyl precursor is unavailable.
Nitrile Reduction Methyl 2-cyanoisonicotinateDirect and clean reduction step.The cyano precursor may be difficult or expensive to procure/synthesize.Projects with access to hydrogenation equipment and the nitrile starting material.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Scenario 1: Synthesis via Activation of Methyl 2-(hydroxymethyl)isonicotinate
Q: I am attempting to convert the alcohol to a tosylate/mesylate, but the reaction is incomplete or shows multiple spots on TLC. What's wrong?

A: This is a common issue related to reaction conditions or reagent quality.

  • Causality: The formation of a sulfonate ester requires the alcohol to act as a nucleophile, attacking the sulfonyl chloride. This reaction is typically run in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct. If the base is wet or contains nucleophilic impurities, it can consume the sulfonyl chloride. Similarly, the sulfonyl chloride reagent itself can degrade upon exposure to moisture.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored sulfonyl chloride (tosyl chloride, mesyl chloride). Ensure the amine base (e.g., triethylamine) is anhydrous and pure.

    • Optimize Temperature: Run the reaction at 0 °C during the addition of the sulfonyl chloride to control the exothermic reaction, then allow it to warm to room temperature. This minimizes side reactions.

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane, THF) and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Monitor Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the sulfonyl chloride and the base to drive the reaction to completion.

Q: My azide displacement reaction (Sₙ2) on the tosylate/halide is slow and gives a low yield. How can I improve it?

A: The efficiency of the Sₙ2 displacement depends heavily on the solvent and temperature.

  • Causality: This is a classic Sₙ2 reaction where the azide anion acts as a nucleophile. For this reaction to be efficient, a polar aprotic solvent is required to solvate the cation (e.g., Na⁺) without solvating and deactivating the azide nucleophile.

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents excel at promoting Sₙ2 reactions.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.

    • Phase Transfer Catalyst: In some cases, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction if solubility is an issue.

    • Check Leaving Group: Ensure your starting material is properly activated. Tosylates are generally better leaving groups than chlorides or bromides in this context.

Scenario 2: Synthesis via Mitsunobu Reaction
Q: My Mitsunobu reaction is messy, and I am struggling to isolate my product from the triphenylphosphine oxide (TPPO) byproduct. What can I do?

A: This is the most notorious challenge of the Mitsunobu reaction.[3] Success lies in both the reaction setup and the purification strategy.

  • Causality: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazide derivative, which can be difficult to separate from the desired product due to similar polarities or high crystallinity.

  • Troubleshooting & Purification Strategy:

    • Order of Addition: The correct order of addition is critical. Dissolve the alcohol, triphenylphosphine, and nitrogen nucleophile (e.g., phthalimide) in an anhydrous solvent (THF is preferred) and cool to 0 °C before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[7] This minimizes the formation of unwanted side products.

    • Post-Reaction Precipitation: After the reaction is complete, concentrate the mixture and add a non-polar solvent like diethyl ether or a mixture of ether/hexanes. TPPO has limited solubility in these solvents and will often precipitate, allowing for removal by filtration.

    • Chromatography Optimization: If precipitation is insufficient, optimize your column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can often achieve separation. In some cases, adding a small amount of triethylamine (~1%) to the mobile phase can improve the chromatography of amines.

    • Acid-Base Extraction: Since your product is a base, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with a non-polar solvent to remove TPPO, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent.

Workflow & Troubleshooting Diagram

The following diagram outlines a decision-making workflow for troubleshooting common synthesis issues.

G start Start Synthesis check_yield Low Overall Yield? start->check_yield incomplete_rxn Incomplete Reaction in Step 1? check_yield->incomplete_rxn Yes amination_issue Side Products in Amination? check_yield->amination_issue No reagent_q Check Reagent Quality (Anhydrous? Fresh?) incomplete_rxn->reagent_q Yes incomplete_rxn->amination_issue No conditions Optimize Conditions (Temp, Solvent, Inert Atm.) reagent_q->conditions stoich Verify Stoichiometry (Use slight excess of reagents) conditions->stoich success High Yield Achieved stoich->success overalkylation Over-alkylation Suspected? amination_issue->overalkylation Yes purification_issue Purification Difficulty? amination_issue->purification_issue No gabriel Switch to Gabriel Synthesis (Potassium Phthalimide) overalkylation->gabriel Yes azide Use Azide Displacement followed by Reduction overalkylation->azide Yes overalkylation->purification_issue No gabriel->success azide->success mitsunobu_byprod Mitsunobu Byproduct (TPPO)? purification_issue->mitsunobu_byprod Yes precipitate Precipitate with Ether/Hexanes mitsunobu_byprod->precipitate Yes emulsion Emulsion during Extraction? mitsunobu_byprod->emulsion No acid_base Perform Acid-Base Extraction precipitate->acid_base acid_base->success add_brine Add Saturated Brine emulsion->add_brine Yes filter_celite Filter through Celite add_brine->filter_celite filter_celite->success

Caption: Troubleshooting workflow for the synthesis of Methyl 2-(aminomethyl)isonicotinate.

Experimental Protocols

Protocol 1: Synthesis via Azide Intermediate (High-Yield Route)

This two-step protocol starts from Methyl 2-(hydroxymethyl)isonicotinate and is designed for high purity and yield by avoiding over-alkylation.

Step A: Synthesis of Methyl 2-(azidomethyl)isonicotinate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-(hydroxymethyl)isonicotinate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C in an ice bath.

  • Mesylation: Add anhydrous triethylamine (1.5 eq) to the solution. Then, add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup 1: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Azide Displacement: Dissolve the crude mesylate in anhydrous DMF (~0.3 M). Add sodium azide (NaN₃, 1.5 eq) to the flask.

  • Heating: Heat the reaction mixture to 60 °C and stir until the mesylate is consumed as monitored by TLC (typically 4-6 hours).

  • Workup 2: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash extensively with brine (5x) to remove DMF, dry over Na₂SO₄, filter, and concentrate to yield the crude azide, which can be purified by column chromatography if necessary.

Step B: Reduction of Methyl 2-(azidomethyl)isonicotinate
  • Setup: In a round-bottom flask, dissolve the crude Methyl 2-(azidomethyl)isonicotinate (1.0 eq) in a mixture of THF and water (e.g., 4:1 ratio, ~0.1 M).

  • Reduction: Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise to the solution. The reaction is often accompanied by nitrogen gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature. The Staudinger reduction can take several hours. Monitor by TLC for the disappearance of the azide and the appearance of the amine. Gently heating to 40-50 °C can accelerate the reaction.[2]

  • Workup: After the reaction is complete, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of DCM/Methanol with 1% triethylamine) to yield pure Methyl 2-(aminomethyl)isonicotinate.

Protocol 2: Synthesis via Mitsunobu Reaction

This protocol provides a more direct conversion from the alcohol but requires careful execution and purification.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-(hydroxymethyl)isonicotinate (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq). Add anhydrous THF (~0.1 M) and stir to dissolve.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. A color change and/or formation of a precipitate is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC for the consumption of the starting alcohol.

  • Workup & Purification:

    • Concentrate the reaction mixture in vacuo.

    • Add diethyl ether to the residue and stir vigorously. The triphenylphosphine oxide byproduct should precipitate. Filter the solid and wash with cold diethyl ether.

    • Concentrate the filtrate. The resulting residue contains the phthalimide-protected intermediate.

  • Deprotection (Hydrazinolysis):

    • Dissolve the crude intermediate in ethanol or methanol (~0.2 M).

    • Add hydrazine hydrate (4-5 eq) and reflux the mixture for 2-4 hours. A dense white precipitate (phthalhydrazide) will form.[1]

    • Cool the mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate. Perform an acid-base extraction as described in the troubleshooting section to isolate the final product, Methyl 2-(aminomethyl)isonicotinate.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Methyl isonicotinate. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Organic-Chemistry.org. Retrieved from [Link]

  • Wang, L., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14, 1234-1241. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Retrieved from [Link]

  • Bibi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(aminomethyl)isonicotinate

Welcome to the comprehensive technical support guide for the purification of Methyl 2-(aminomethyl)isonicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of Methyl 2-(aminomethyl)isonicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

I. Understanding the Impurity Profile

The purity of Methyl 2-(aminomethyl)isonicotinate is paramount for its successful application in pharmaceutical synthesis. Impurities can arise from various stages of the synthesis and work-up processes. A foundational understanding of the synthetic routes is crucial for anticipating potential impurities.

Two common synthetic pathways to Methyl 2-(aminomethyl)isonicotinate are:

  • Chlorination and Amination of 2-Methylnicotinate Methyl Ester: This route involves the initial chlorination of the methyl group, followed by amination.[1]

  • Reduction of a Nitrile Precursor: This method utilizes the reduction of Methyl 2-cyanonicotinate to yield the desired aminomethyl group.[1]

Based on these synthetic pathways, a range of impurities may be present in the crude product.

Table 1: Common Impurities and Their Origins
ImpurityPotential Origin
Starting Materials
2-Methylnicotinate Methyl EsterIncomplete reaction during chlorination/amination synthesis.
Methyl 2-cyanonicotinateIncomplete reduction of the nitrile precursor.
Reaction Byproducts
Methyl 2-(chloromethyl)isonicotinateIncomplete amination of the chlorinated intermediate.
Over-alkylation productsReaction of the product with the chlorinated intermediate.
PhthalhydrazideByproduct of the Gabriel synthesis if used for amination.[1]
Degradation Products
2-(Aminomethyl)isonicotinic acidHydrolysis of the methyl ester group.

II. Troubleshooting Purification Challenges

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purification of Methyl 2-(aminomethyl)isonicotinate.

Recrystallization Troubleshooting

Q1: My compound is "oiling out" during recrystallization and not forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Causality: The high concentration of the solute and a rapid temperature drop can favor the formation of a supersaturated oil over an ordered crystal lattice.

  • Solutions:

    • Add more solvent: This will decrease the saturation of the solution.

    • Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for crystal nucleation and growth.

    • Seed crystals: Introduce a small crystal of pure product to the cooled solution to initiate crystallization.[2]

    • Solvent system modification: Consider using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q2: I am getting very low recovery after recrystallization. How can I improve the yield?

A2: Low recovery can be due to several factors, including using too much solvent, premature crystallization, or the product being too soluble in the chosen solvent even at low temperatures.

  • Causality: Excessive solvent will keep a significant portion of your product dissolved even after cooling. Premature crystallization on the filter paper during hot filtration can also lead to loss of product.

  • Solutions:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask with hot solvent to prevent the product from crystallizing prematurely.[3]

    • Optimize solvent choice: If the compound is still too soluble at low temperatures, a different solvent or a two-solvent system may be necessary.

    • Concentrate the filtrate: If you suspect you've used too much solvent, you can carefully evaporate some of it and attempt to crystallize the compound again.

Column Chromatography Troubleshooting

Q3: My compound is streaking on the silica gel column. How can I achieve better separation?

A3: Streaking of basic compounds like Methyl 2-(aminomethyl)isonicotinate on silica gel is a common issue.

  • Causality: The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and band broadening (streaking).

  • Solutions:

    • Add a competing base to the mobile phase: Incorporating a small amount of a competing base, such as triethylamine (0.1-1%) or a few drops of ammonia solution, into your eluent can neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase column.

Q4: I am not able to separate my product from a closely related impurity. What can I do?

A4: Co-elution of compounds with similar polarities is a frequent challenge in column chromatography.

  • Causality: If the polarity of the product and an impurity are very similar, they will travel down the column at nearly the same rate with a given eluent.

  • Solutions:

    • Optimize the mobile phase: Experiment with different solvent systems. Sometimes, switching to a solvent with a different type of interaction (e.g., from a protic to an aprotic solvent) can improve separation. A shallower solvent gradient during elution can also enhance resolution.

    • Change the stationary phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., from silica gel to alumina or a bonded phase) might provide the necessary selectivity.

    • Consider a different purification technique: If chromatographic separation is still challenging, recrystallization or conversion to a salt followed by recrystallization might be a more effective approach.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of Methyl 2-(aminomethyl)isonicotinate

This protocol provides a general guideline for the recrystallization of Methyl 2-(aminomethyl)isonicotinate. The ideal solvent system should be determined empirically on a small scale first.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or heptane).
  • An ideal single solvent will dissolve the compound when hot but not when cold.
  • For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent. The two solvents must be miscible.

2. Recrystallization Procedure (Single Solvent): a. Place the crude Methyl 2-(aminomethyl)isonicotinate in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent. c. Heat the mixture to the boiling point of the solvent with stirring. d. Gradually add more hot solvent until the compound just dissolves completely. e. If there are insoluble impurities, perform a hot gravity filtration. f. Allow the solution to cool slowly to room temperature. g. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation. h. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. i. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is designed for the purification of Methyl 2-(aminomethyl)isonicotinate on silica gel.

1. Preparation of the Column: a. Select an appropriately sized column based on the amount of crude material. b. Pack the column with silica gel using a slurry method with the initial, least polar eluent.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution: a. Start with a non-polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). b. Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient could be from 0% to 50% ethyl acetate in hexanes. c. Crucially, add 0.5-1% triethylamine to your mobile phase throughout the entire gradient to prevent streaking. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

4. Thin Layer Chromatography (TLC) Monitoring:

  • Stationary Phase: Silica gel 60 F254 plates.
  • Mobile Phase: A good starting point is 30:70 ethyl acetate/hexanes with 1% triethylamine.
  • Visualization: UV light (254 nm) and potassium permanganate stain.[4]

IV. Frequently Asked Questions (FAQs)

Q1: How should I store Methyl 2-(aminomethyl)isonicotinate?

A1: It is recommended to store Methyl 2-(aminomethyl)isonicotinate in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.[6]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: Always handle Methyl 2-(aminomethyl)isonicotinate in a well-ventilated area, preferably a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[7] Avoid breathing dust and direct contact with skin and eyes.[5]

Q3: Is Methyl 2-(aminomethyl)isonicotinate stable in solution?

A3: While specific stability data for this compound is limited, related aminopyridine derivatives can be susceptible to degradation over time, especially in the presence of moisture or incompatible substances. The ester functionality can undergo hydrolysis, particularly under acidic or basic conditions.[8] It is recommended to use freshly prepared solutions for reactions.

Q4: How can I confirm the purity and identity of my final product?

A4: The purity and identity of the purified Methyl 2-(aminomethyl)isonicotinate should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[6]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[6][9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]

V. Visualizations and Diagrams

Workflow for Purification Method Selection

Purification_Workflow start Crude Methyl 2-(aminomethyl)isonicotinate is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_oiling_out Does it 'oil out'? recrystallize->is_oiling_out is_streaking Is the compound streaking? column_chrom->is_streaking success Pure Product is_oiling_out->success No, crystals form troubleshoot_recryst Troubleshoot Recrystallization (slower cooling, more solvent) is_oiling_out->troubleshoot_recryst Yes troubleshoot_recryst->recrystallize is_streaking->success No add_base Add competing base (e.g., triethylamine) to mobile phase is_streaking->add_base Yes add_base->success

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting start Column Chromatography Issue streaking Streaking of Compound start->streaking co_elution Co-elution of Impurities start->co_elution add_base Add Competing Base (e.g., 1% Triethylamine) streaking->add_base optimize_eluent Optimize Mobile Phase (shallower gradient, different solvents) co_elution->optimize_eluent solution Improved Separation add_base->solution change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_eluent->change_stationary_phase If still co-eluting optimize_eluent->solution Successful change_stationary_phase->solution

Caption: Troubleshooting logic for common column chromatography issues.

VI. References

  • Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). LibreTexts. Retrieved January 21, 2026, from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • How to run column chromatography. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). MIT OpenCourseWare. Retrieved January 21, 2026, from [Link]

  • †Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]

  • Recrystallization - YouTube. (2020, January 10). Professor Dave Explains. Retrieved January 21, 2026, from [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Vassar College. Retrieved January 21, 2026, from [Link]

  • Performing Column Chromatography - YouTube. (2023, March 10). Professor Dave Explains. Retrieved January 21, 2026, from [Link]

  • Electron ionization mass spectrometry of isonicotines (1-methyl-3-pyrrolidinyl pyridines) - Sci-Hub. (1983, July 11). Sci-Hub. Retrieved January 21, 2026, from [Link]

  • Methyl 2-amino-6-(aminomethyl)isonicotinate | C8H11N3O2 | CID 72216012 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. (2025, August 5). Hindawi. Retrieved January 21, 2026, from [Link]

  • Use of tlc and densitometry to evaluate the chemical stability of nicotinic acid and its esters on silica gel | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Methyl 2-(aminomethyl)isonicotinate

Welcome to the technical support center for the synthesis of Methyl 2-(aminomethyl)isonicotinate. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laborat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(aminomethyl)isonicotinate. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. While detailed public domain information on the scale-up of this specific molecule is limited, this document leverages established principles of process chemistry and data from structurally related compounds to provide a robust framework for troubleshooting and addressing common challenges.[1]

Methyl 2-(aminomethyl)isonicotinate is a key building block in pharmaceutical research, valued for its bifunctional nature with a primary amine and a methyl ester on a pyridine core.[2] Its successful scale-up is critical for advancing drug development programs. This guide provides in-depth, experience-driven advice to anticipate and overcome potential hurdles in its manufacturing.

Core Synthetic Pathways

Two primary routes are commonly considered for the synthesis of Methyl 2-(aminomethyl)isonicotinate. The selection of the route on a larger scale depends on factors like cost of goods, safety, and environmental impact.

  • Route 1: Reduction of Methyl 2-cyanoisonicotinate: This is often a preferred route due to its directness. The nitrile group is reduced to a primary amine.

  • Route 2: Amination of a Halogenated Precursor: This involves starting with a precursor like Methyl 2-(chloromethyl)isonicotinate or Methyl 2-(bromomethyl)isonicotinate and displacing the halide with an amine source.[2]

The following sections will address challenges pertinent to both routes, with a focus on the more common nitrile reduction pathway for scale-up.

Troubleshooting Guide: From Lab to Plant

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up process.

Issue 1: Incomplete Conversion or Sluggish Reaction During Catalytic Hydrogenation of Methyl 2-cyanoisonicotinate

Question: My catalytic hydrogenation of methyl 2-cyanoisonicotinate is stalling at 70-80% conversion on a larger scale, even though it worked perfectly on the bench. What could be the issue?

Answer: This is a classic scale-up challenge often related to mass transfer limitations and catalyst deactivation. Here’s a breakdown of potential causes and solutions:

  • Hydrogen Mass Transfer: On a larger scale, efficient mixing of hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst becomes more difficult.

    • Causality: The reaction rate is dependent on the concentration of dissolved hydrogen at the catalyst surface. Poor agitation in a large reactor leads to a lower dissolved hydrogen concentration, thus slowing down the reaction.

    • Troubleshooting Steps:

      • Agitator Efficiency: Verify that the agitator design and speed (RPM) are sufficient for the reactor geometry and batch volume to ensure good gas dispersion.

      • Hydrogen Sparging: Ensure the hydrogen is introduced below the agitator blades to maximize bubble shear and dissolution.

      • Pressure Increase: While maintaining safety protocols, increasing the hydrogen pressure can enhance its solubility and reaction rate.[3][4]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or by the product itself.

    • Causality: The nitrogen atom in the pyridine ring and the resulting amine product can act as catalyst poisons, especially for noble metal catalysts like Palladium on Carbon (Pd/C).[5] Impurities in the starting material or solvent can also deactivate the catalyst.

    • Troubleshooting Steps:

      • Catalyst Selection: Raney Nickel is often more robust and cost-effective for large-scale nitrile reductions, though it may require higher temperatures and pressures.[6][7]

      • Acidic Additive: The presence of an acid can protonate the pyridine nitrogen, reducing its poisoning effect and potentially improving selectivity for the primary amine.[8] Acetic acid is a common choice.[6]

      • Raw Material Purity: Ensure the purity of the methyl 2-cyanoisonicotinate and the solvent. Trace impurities can have a significant impact on catalyst performance at scale.

ParameterLab Scale (Typical)Pilot Scale (Consideration)
Catalyst Loading 5-10 mol%Aim for lower loading (e.g., 1-5%) for cost-effectiveness. May require optimization of other parameters.
Hydrogen Pressure 1-10 bar10-50 bar may be necessary to overcome mass transfer limitations.[3][6]
Temperature 25-50 °C40-70 °C may be required to achieve a reasonable reaction rate.[6]
Issue 2: Formation of Secondary and Tertiary Amine Impurities

Question: My final product is contaminated with significant amounts of bis(methyl isonicotinate-2-yl)methyl)amine. How can I suppress this side reaction?

Answer: The formation of secondary and tertiary amines is a common issue in nitrile reductions.[7] This occurs when the intermediate imine reacts with the newly formed primary amine product.

  • Causality: This is a consecutive reaction that is often favored under conditions of low hydrogen concentration or in the presence of certain catalysts.

  • Troubleshooting Workflow:

G start High Secondary Amine Impurity Detected cond1 Is an acidic additive being used? start->cond1 step1 Add an acidic additive (e.g., acetic acid) to protonate the primary amine product cond1->step1 No cond2 Is the reaction run in the presence of ammonia? cond1->cond2 Yes step1->cond2 step2 Introduce ammonia to the reaction mixture. This shifts the equilibrium away from secondary amine formation. cond2->step2 No cond3 Review Catalyst Choice cond2->cond3 Yes step2->cond3 step3 Consider catalysts known for high primary amine selectivity, such as Cobalt Boride or specific Raney Nickel preparations. cond3->step3 result Improved Primary Amine Selectivity step3->result

Caption: Troubleshooting workflow for minimizing secondary amine impurities.

  • Detailed Protocol for Selectivity Enhancement:

    • Acidic Medium: Performing the hydrogenation in the presence of an acid like acetic acid is highly recommended. The resulting ammonium salt of the product is less nucleophilic, thereby inhibiting its reaction with the intermediate imine.[6]

    • Ammonia Addition: The addition of ammonia can suppress the formation of secondary amines by reacting with the intermediate imine in competition with the product amine.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are often used.

Issue 3: Exothermic Reaction and Thermal Runaway Hazard

Question: During a pilot-scale run of a nitrile reduction using a metal hydride like LiAlH₄, we noticed a significant exotherm that was difficult to control. What are the risks and how can we manage them?

Answer: Reductions of nitriles, especially with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃), are highly exothermic and pose a significant thermal runaway risk.[9][10] Catalytic hydrogenation is also exothermic.

  • Causality: The reduction of the carbon-nitrogen triple bond is a thermodynamically favorable process, releasing a substantial amount of energy. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Safety and Control Measures:

    • Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and to model the thermal behavior of the reaction.

    • Reverse Addition: Add the reducing agent solution slowly to the solution of the nitrile. This allows the rate of the reaction (and thus heat generation) to be controlled by the addition rate.

    • Cooling Capacity: Ensure the reactor's cooling system is capable of handling the heat load generated by the reaction.

    • Quenching Procedure: The quenching of excess hydride reagent is also highly exothermic and can generate hydrogen gas. Design a controlled quenching protocol with slow addition of a quenching agent (e.g., ethyl acetate followed by aqueous work-up) at low temperatures. A serious explosion has been reported during the large-scale alane reduction of a nitrile, emphasizing the criticality of controlled quenching.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the work-up and isolation of Methyl 2-(aminomethyl)isonicotinate?

A1: The primary challenges stem from the compound's amphiphilic nature, containing both a basic amine and a potentially hydrolyzable ester.

  • Acid-Base Extraction: During an aqueous work-up, the pH must be carefully controlled. At low pH, the amine will be protonated and move to the aqueous layer. At high pH, the ester is at risk of hydrolysis. A common procedure involves a mild basic wash (e.g., with sodium bicarbonate solution) to remove acidic impurities, followed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1]

  • Emulsion Formation: Amines can act as surfactants, leading to emulsion formation during extraction, which is more problematic on a larger scale. Using brine washes can help to break emulsions.[1]

  • Product Isolation: The free base is often an oil. For easier handling, purification, and stability, it is typically isolated as a hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent like diethyl ether or isopropanol.[1]

Q2: How can I ensure consistent crystalline form and purity upon crystallization of the hydrochloride salt?

A2: Controlling crystallization is crucial for obtaining a product with consistent physical properties.

  • Solvent System: The choice of solvent for crystallization is critical. A solvent/anti-solvent system is often employed.

  • Cooling Profile: The rate of cooling will affect the crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for selective crystallization of the desired product, excluding impurities.

  • Seeding: Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can help to control the crystal form (polymorph) and particle size distribution.

Q3: Are there any specific safety concerns related to the starting materials?

A3: Yes. Methyl isonicotinate and its derivatives can be irritating to the skin, eyes, and respiratory tract.[11] Nitriles as a class of compounds should be handled with care due to their potential toxicity.[12] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All operations, especially on a larger scale, should be conducted in a well-ventilated area or fume hood.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 2-cyanoisonicotinate
  • Objective: To reduce methyl 2-cyanoisonicotinate to methyl 2-(aminomethyl)isonicotinate using catalytic hydrogenation.

  • Materials:

    • Methyl 2-cyanoisonicotinate

    • 10% Palladium on Carbon (Pd/C) or Raney Nickel

    • Methanol or Acetic Acid

    • Hydrogen gas

  • Procedure:

    • Charge a suitable hydrogenation reactor with methyl 2-cyanoisonicotinate and the solvent (e.g., methanol).

    • Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar).

    • Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake and/or by sampling and analysis (e.g., HPLC or TLC).

    • Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • The resulting filtrate containing the product can then be processed (e.g., solvent removal, work-up, and salt formation).

References

  • Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride - Benchchem.
  • Methyl isonicotinate - Wikipedia. Available from: [Link]

  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate - Benchchem.
  • Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available from: [Link]

  • NITRILES - CDC Stacks. Available from: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. Available from: [Link]

  • Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents.
  • Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... - ResearchGate. Available from: [Link]

  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group | Request PDF - ResearchGate. Available from: [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.
  • WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents.
  • Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem - NIH. Available from: [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. Available from: [Link]

  • Crystallization of Methylcinnamate : r/chemistry - Reddit. Available from: [Link]

  • Highlights: Safety Blogs, Alane Reduction, Postlockdown Process Safety Concerns, and More - ACS Publications - American Chemical Society. Available from: [Link]

  • US7456290B2 - Process for the preparation of 2-aminomethylpyridine derivative - Google Patents.
  • reduction of nitriles - Chemguide. Available from: [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. Available from: [Link]

  • SCALING-UP A CONTINUOUS FLOW HYDROGENATION REACTION IN A LAB ENVIRONMENT - Scientific Devices Australia. Available from: [Link]

  • Nitrile reduction - Wikipedia. Available from: [Link]

  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - MDPI. Available from: [Link]

  • Pyridine reaction workup: color change after each “vent” cycle in separatory funnel! - Reddit. Available from: [Link]

  • methyl 2-cyanoisonicotinate - CAS:94413-64-6 - Sunway Pharm Ltd. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isonicotinate Derivatives in Medicinal Chemistry

In the dynamic landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many isomers, isonicotinic acid, or pyridine-4-carboxylic acid, has...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many isomers, isonicotinic acid, or pyridine-4-carboxylic acid, has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive, in-depth comparison of isonicotinate derivatives, designed for researchers, scientists, and drug development professionals. We will explore their synthesis, compare their biological activities with supporting experimental data, and elucidate key structure-activity relationships that govern their therapeutic potential.

The Isonicotinoyl Core: A Privileged Scaffold

Isonicotinic acid is a derivative of pyridine with a carboxylic acid group at the 4-position.[1] Its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2] The isonicotinoyl moiety is a key pharmacophore in several commercially available drugs, including the anti-tuberculosis agent isoniazid and the anti-inflammatory drug dexamethasone isonicotinate.[3] This underscores the therapeutic value of this pyridine derivative.[3]

The versatility of the isonicotinic acid structure allows for various chemical modifications, leading to the generation of extensive libraries of derivatives. These modifications are typically made at the carboxylic acid group, forming esters, amides, or hydrazides, or by substituting the pyridine ring.[4][5] These alterations can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn modulate its biological activity.[6][7]

Synthetic Strategies for Isonicotinate Derivatives

The synthesis of isonicotinate derivatives is generally straightforward, making this class of compounds attractive for library synthesis and lead optimization. A common and effective method for creating a diverse range of derivatives is through the formation of isonicotinoyl hydrazones. This involves a condensation reaction between isoniazid (isonicotinic acid hydrazide) and various aldehydes or ketones.[5]

Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones

This protocol outlines a general procedure for the synthesis of isonicotinoyl hydrazones, a prominent class of isonicotinate derivatives.[5]

Materials:

  • Isoniazid

  • Appropriate aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: Dissolve equimolar amounts of isoniazid and the desired aldehyde or ketone in a minimal amount of ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure isonicotinoyl hydrazone.

  • Characterization: Characterize the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Synthetic Workflow Diagram

SynthesisWorkflow Isoniazid Isoniazid Reaction_Mixture Reaction Mixture Isoniazid->Reaction_Mixture Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Catalyst Glacial Acetic Acid Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Precipitate Precipitated Product Reflux->Precipitate Filtration Filtration Precipitate->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Isonicotinoyl Hydrazone Recrystallization->Pure_Product

Caption: General workflow for the synthesis of isonicotinoyl hydrazones.

Comparative Biological Activities

Isonicotinate derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][8] This section will compare these activities, providing experimental data where available.

Antimicrobial Activity

The most well-known application of an isonicotinate derivative is the use of isoniazid as a frontline treatment for tuberculosis.[6] Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[9] The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[9]

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the development of new isoniazid derivatives with improved efficacy.[6][7] Modifications often focus on increasing the lipophilicity of the molecule to enhance its penetration into the bacterial cell.[6][7]

Table 1: Comparative Antimicrobial Activity of Isonicotinate Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
IsoniazidM. tuberculosis H37Rv0.03–0.1[9]
Isonicotinoyl Hydrazone Derivative 1M. tuberculosis H37Rv0.2[10]
Isonicotinoyl Hydrazone Derivative 2M. tuberculosis H37Rv0.8[10]
Isonicotinoyl Hydrazone Derivative 3Staphylococcus aureus6.25[10]
Anticancer Activity

Recent research has highlighted the potential of isonicotinate derivatives as anticancer agents.[8][11] These compounds have shown cytotoxicity against various cancer cell lines, including breast, colon, and liver cancer.[8] One study reported that 1,2,3-triazole-isonicotinate derivatives exhibited significant antiproliferative activity against MCF-7 breast cancer cells, with one compound in particular demonstrating potent induction of apoptosis and cell cycle arrest.[8] The proposed mechanism for some of these derivatives involves the inhibition of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) kinase.[8]

Table 2: Comparative Anticancer Activity of Isonicotinate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-isonicotinate 13MCF-7 (Breast)5.6[8]
Salicylaldehyde Isonicotinoyl HydrazoneMCF-7 (Breast)1.2
Isoniazid Derivative (Compound 5)OVCAR-8 (Ovarian)0.61[11]
Isoniazid Derivative (Compound 25)SF-295 (Glioblastoma)0.89[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isonicotinate derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isonicotinate derivatives in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity

Several isonicotinic acid derivatives have been shown to possess significant anti-inflammatory properties.[3] The mechanism of action for some of these compounds is believed to be related to the inhibition of reactive oxygen species (ROS) production and potentially the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] One study reported an isonicotinate derivative with an exceptional IC50 value for inhibiting ROS production, which was eight-fold better than the standard anti-inflammatory drug ibuprofen.[3]

Table 3: Comparative Anti-inflammatory Activity of Isonicotinate Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
Isonicotinate of meta-aminophenol (5)ROS Inhibition1.42 ± 0.1[3]
Ibuprofen (Standard Drug)ROS Inhibition11.2 ± 1.9[3]
Isonicotinate of para-aminophenol (6)ROS Inhibition2.5 ± 0.2[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of isonicotinate derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and modifications to the functional group at the 4-position.[4]

  • The Pyridine Ring: The pyridine nitrogen is crucial for the biological activity of many isonicotinate derivatives, particularly in the context of their antitubercular action.[12] Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the molecule and its ability to interact with biological targets.

  • The Hydrazide/Hydrazone Moiety: The hydrazide group in isoniazid is essential for its antitubercular activity.[9] In isonicotinoyl hydrazones, the nature of the aldehyde or ketone used in the synthesis plays a critical role in determining the compound's biological profile. Aromatic and heterocyclic substituents can modulate lipophilicity, steric bulk, and electronic properties, thereby influencing antimicrobial and anticancer efficacy.[5] For instance, the presence of a hydroxyl group on the aromatic ring of isonicotinoyl hydrazones has been shown to be important for their anticancer activity.[11]

  • Lipophilicity: Increasing the lipophilicity of isonicotinate derivatives can enhance their ability to permeate cell membranes, which is particularly important for antimicrobial agents that need to reach intracellular targets.[6][7] This can be achieved by introducing lipophilic moieties into the molecule.[6]

EGFR Signaling Pathway Inhibition by an Isonicotinate Derivative

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF EGF->EGFR Isonicotinate Isonicotinate Derivative Isonicotinate->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an isonicotinate derivative.

Conclusion and Future Perspectives

Isonicotinate derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with a wide range of biological activities, makes them attractive candidates for further drug development. The foundational knowledge of the structure-activity relationships of these compounds provides a rational basis for the design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research in this area will likely focus on the development of isonicotinate derivatives that can overcome drug resistance, particularly in the context of infectious diseases. Furthermore, the exploration of their anticancer potential through the modulation of specific signaling pathways is a rapidly growing field of investigation. The continued application of modern drug design strategies, including computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of novel isonicotinate-based therapeutics.

References

  • Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4478. [Link]

  • Al-Warhi, T., et al. (2022). Revealing the Anti-Cancer Potential of 1,2,3-Triazole-Isonicotinate Derivatives Targeting EGFR Kinase Inhibition in MCF-7 Cancer Cells: Design, Synthesis, Biological Evaluation, and In Silico Studies. Polycyclic Aromatic Compounds, 42(5), 2489-2506. [Link]

  • Wang, F., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 137, 455-477. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227. [Link]

  • ResearchGate. (2017). Isoniazid derivatives and their anti-tubercular activity. [Link]

  • Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]

  • Santos, C., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry, 10, 847377. [Link]

  • Al-Omair, M. A., et al. (2023). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry, 39(1), 123-134. [Link]

  • Chen, Y., et al. (2005). Synthesis of Zinc Isonicotinates by Solid-state Reactions: A Green Route to Coordination Polymers. Chemistry Letters, 34(10), 1434-1435. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • ResearchGate. (n.d.). Design rationale of isonicotinates. [Link]

  • Kantevari, S., et al. (2007). Isonicotinic acid hydrazide derivatives: synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies. Medicinal Chemistry, 3(4), 327-334. [Link]

  • ResearchGate. (n.d.). Antibacterial activities of the mixed Isonicotinic Acid Hydrazide -Paracetamol complexes. [Link]

  • Gilani, S. J., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 16(5), 748. [Link]

  • ResearchGate. (n.d.). Drugs in the market having isonicotinoyl cores. [Link]

  • Oniga, S., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 483-491. [Link]

  • Richardson, D. R., et al. (2014). Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties. Dalton Transactions, 43(42), 15896-15908. [Link]

  • de Oliveira, C. H., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21-28. [Link]

Sources

Comparative

Validating the Biological Potential of Methyl 2-(aminomethyl)isonicotinate: A Comparative Guide

Introduction: Unlocking the Potential of a Novel Scaffold Methyl 2-(aminomethyl)isonicotinate is a pyridine derivative with a unique structural arrangement, featuring a reactive aminomethyl group and a methyl ester on an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Scaffold

Methyl 2-(aminomethyl)isonicotinate is a pyridine derivative with a unique structural arrangement, featuring a reactive aminomethyl group and a methyl ester on an isonicotinate framework.[1] While extensive peer-reviewed data on the specific biological activities of this compound are not yet available, its structural similarity to a broad class of bioactive nicotinic acid derivatives suggests significant therapeutic potential.[1][2] Nicotinic acid and its analogs are known to exhibit a wide range of biological effects, including anti-inflammatory, antifungal, and cardiovascular properties.[1]

This guide provides a framework for the systematic validation of Methyl 2-(aminomethyl)isonicotinate's biological activity. We will focus on two key areas with established precedent among nicotinic acid derivatives: anti-inflammatory action via Cyclooxygenase-2 (COX-2) inhibition and antifungal activity. By comparing the hypothetical validation of Methyl 2-(aminomethyl)isonicotinate to established derivatives, we offer a scientifically rigorous roadmap for researchers, scientists, and drug development professionals to unlock the potential of this promising scaffold.

Part 1: The Anti-Inflammatory Promise - Targeting COX-2

Inflammation is a critical physiological response, but its dysregulation is a hallmark of numerous chronic diseases. The enzyme Cyclooxygenase-2 (COX-2) is a key mediator of the inflammatory cascade, responsible for the production of prostaglandins that drive pain and swelling.[3] Consequently, selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[3] Notably, several novel nicotinic acid derivatives have demonstrated potent and selective COX-2 inhibitory activity, making this a logical starting point for the evaluation of Methyl 2-(aminomethyl)isonicotinate.[4][5][6]

The Arachidonic Acid Cascade and COX-2 Inhibition

The anti-inflammatory effects of COX-2 inhibitors are achieved by blocking the conversion of arachidonic acid to prostaglandin H2, a crucial precursor for various pro-inflammatory prostaglandins.

Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Methyl 2-(aminomethyl)isonicotinate (Hypothesized Inhibitor) Inhibitor->COX2 COX-2 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, COX-2 Enzyme, Test Compound Dilutions Incubation Incubate COX-2 Enzyme with Test Compound Reagents->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Detection Measure Fluorescence (Prostaglandin G2 Detection) Reaction->Detection Calculation Calculate Percent Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the COX assay buffer.

    • Reconstitute the human recombinant COX-2 enzyme in the assay buffer to the desired concentration. [7] * Prepare a stock solution of Methyl 2-(aminomethyl)isonicotinate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations for testing.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the COX assay buffer, COX probe, and COX cofactor.

    • Add the diluted test compound or vehicle control to the appropriate wells.

    • Add the diluted COX-2 enzyme to all wells except the negative control.

    • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme. [8] * Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. [8] * Incubate for a short period (e.g., 2 minutes) at 37°C. [8]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). [9] * Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Part 2: Exploring Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Nicotinamide and its derivatives have been identified as a promising class of compounds with antifungal properties, some acting as succinate dehydrogenase inhibitors. [10][11]Given its related chemical structure, Methyl 2-(aminomethyl)isonicotinate warrants investigation for potential antifungal activity.

Comparative Analysis: Benchmarking Against Known Antifungal Nicotinic Acid Derivatives

The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. [12]The table below presents MIC data for known antifungal nicotinic acid derivatives against various fungal strains.

CompoundTarget OrganismMIC (µg/mL)
Methyl 2-(aminomethyl)isonicotinate Candida albicansTo Be Determined
Aspergillus nigerTo Be Determined
Compound 13 (Acylhydrazone derivative)Staphylococcus aureus ATCC 43300 (MRSA)7.81
Compound 25 (1,3,4-oxadiazoline derivative)Bacillus subtilis ATCC 66337.81
Staphylococcus aureus ATCC 65387.81
Staphylococcus aureus ATCC 43300 (MRSA)15.62
Nicotinamide Derivative 5Candida spp.62.5 - 250

Data for compounds 13 and 25 are from a study on novel nicotinic acid derivatives. [13]Data for nicotinamide derivative 5 is from the same study.[13]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.

Antifungal MIC Testing Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Media_Prep Prepare Fungal Growth Medium (e.g., RPMI) Plate_Setup Add Media, Inoculum, and Test Compound to 96-well Plate Media_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Plate_Setup Incubation Incubate at 35°C for 24-48 hours Plate_Setup->Incubation Visual_Read Visually Inspect for Fungal Growth Incubation->Visual_Read MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Read->MIC_Determination

Caption: Workflow for antifungal Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Methodology:

  • Preparation:

    • Prepare the appropriate fungal growth medium (e.g., RPMI-1640).

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) and prepare a standardized inoculum suspension.

    • Perform two-fold serial dilutions of Methyl 2-(aminomethyl)isonicotinate in the growth medium in a 96-well microtiter plate. [12]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound and control wells (growth control, sterility control) with the standardized fungal suspension. [12] * Incubate the plate at 35°C for 24 to 48 hours. The exact incubation time may vary depending on the fungal species.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (an indicator of fungal growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth. [12]

Conclusion: A Call for Further Investigation

While direct experimental evidence for the biological activity of Methyl 2-(aminomethyl)isonicotinate is currently lacking, its structural relationship to well-documented bioactive nicotinic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative framework and detailed experimental protocols outlined in this guide offer a clear and scientifically sound approach to validating its potential anti-inflammatory and antifungal properties. The data generated from these studies will be crucial in determining the future trajectory of this promising compound in the landscape of drug discovery and development.

References

  • El-Dash, Y., Khalil, N. A., & El-Kerdawy, M. M. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. Retrieved from [Link]

  • Sagan, F., Szymański, P., Mikiciuk-Olasik, E., & Wujec, M. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3169. Retrieved from [Link]

  • Ahmed, E. M., El-Sayed, M. A. A., & El-Sabbagh, O. I. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 107, 104576. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2011). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 19(16), 4849–4857. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Ostrosky-Zeichner, L., & Andes, D. (2017). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 31(2), 235–244. Retrieved from [Link]

  • Wang, Y., Li, Y., Zhang, J., Li, X., Wang, J., & Fan, Z. (2020). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(19), 5345–5354. Retrieved from [Link]

  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676. Retrieved from [Link]

  • Canton, E., Espinel-Ingroff, A., & Pemán, J. (2009). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 5(4), 89. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit Datasheet. Retrieved from [Link]

  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. PubMed. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, J., & Fan, Z. (2020). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 25(11), 2539. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Pfaller, M. A. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 54(suppl_1), S12–S20. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Z-Q, X., & P-Y, Y. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical & bioanalytical techniques, 4(5), 1000171. Retrieved from [Link]

  • Cantón, E., Pemán, J., & Gobernado, M. (2005). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 1(1), 1-1. Retrieved from [Link]

  • Jaimes, E. A., Tian, R-X., & Raij, L. (2009). COX-2-derived prostaglandins as mediators of the deleterious effects of nicotine in chronic kidney disease. American Journal of Physiology-Renal Physiology, 296(3), F568–F575. Retrieved from [Link]

  • Le Pape, P., Giraud, F., Gauthier, C., Jean, Y., Frénois, F., & Ganesan, A. (2011). Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole. ACS Medicinal Chemistry Letters, 2(12), 903–907. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Purity Analysis of Methyl 2-(aminomethyl)isonicotinate

This guide provides an in-depth, multi-technique spectroscopic approach for the structural verification and purity assessment of Methyl 2-(aminomethyl)isonicotinate. Designed for researchers, medicinal chemists, and qual...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, multi-technique spectroscopic approach for the structural verification and purity assessment of Methyl 2-(aminomethyl)isonicotinate. Designed for researchers, medicinal chemists, and quality control scientists, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical workflow. We will compare expected spectral data for the target compound with potential process-related impurities and isomers, supported by detailed experimental protocols and data interpretation frameworks.

The Analytical Imperative: Why Purity Matters

Methyl 2-(aminomethyl)isonicotinate is a bifunctional building block of significant interest in pharmaceutical development. Its pyridine core, primary amine, and methyl ester functionalities offer versatile handles for constructing complex molecular architectures. However, the biological activity and safety profile of any resulting drug candidate are contingent upon the purity of this starting material. Undetected impurities, including isomers or residual starting materials from synthesis[1], can lead to unforeseen side reactions, altered pharmacological effects, or the introduction of toxic entities. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds to ensure that the observed biological effect is accurate and not attributable to highly active impurities[2][3][4].

A rigorous confirmation of both identity and purity is therefore not a perfunctory quality check but a foundational pillar of drug discovery. This guide advocates for an orthogonal analytical approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and irrefutable purity profile.

Quantitative ¹H NMR (qNMR): The Gold Standard for Purity Assessment

While ¹H NMR is unparalleled for structural elucidation, its quantitative application (qNMR) serves as a primary method for purity determination. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal[5][6]. By co-dissolving a precisely weighed sample of the analyte with a precisely weighed, high-purity internal standard, the analyte's purity can be calculated directly, a method traceable to SI units[7][8].

Causality Behind Method Selection:

  • Orthogonality: qNMR is a structurally-based quantification method, making it orthogonal to separation-based techniques like HPLC, which can fail to detect impurities that co-elute with the main peak[2][3].

  • Universal Detection: Unlike UV-based detection in chromatography, which requires a chromophore and yields a compound-specific response factor, qNMR provides a near-universal response for protons, eliminating the need for a certified reference standard of the analyte itself[6][7].

  • Comprehensive Insight: A single qNMR experiment provides structural confirmation, identifies impurities (including residual solvents), and delivers an absolute purity value[2][9].

Predicted ¹H NMR Spectrum of Methyl 2-(aminomethyl)isonicotinate

Based on the principles of chemical shifts and analysis of structurally related compounds like methyl isonicotinate and other substituted pyridines, the following spectrum is predicted in a solvent like CDCl₃[10][11][12].

  • ~8.8 ppm (s, 1H): Proton at C6 (adjacent to the nitrogen atom), deshielded by the ring nitrogen.

  • ~7.9 ppm (s, 1H): Proton at C3 (between the two substituents).

  • ~7.5 ppm (s, 1H): Proton at C5.

  • ~3.9-4.0 ppm (s, 2H): Methylene protons (-CH₂-NH₂) of the aminomethyl group.

  • ~3.9 ppm (s, 3H): Methyl protons (-O-CH₃) of the ester group.

  • ~1.8-2.5 ppm (broad s, 2H): Amine protons (-NH₂), which are exchangeable with D₂O. Their chemical shift can be highly variable[13][14].

Workflow for Purity Determination by qNMR```dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (ms) dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (mIC) (e.g., Maleic Anhydride) weigh_std->dissolve setup_nmr Optimize Spectrometer (Shimming, T1 relaxation) dissolve->setup_nmr acquire Acquire ¹H NMR Spectrum (Ensure sufficient relaxation delay, D1 ≥ 5*T1) setup_nmr->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate non-overlapping Analyte (Intt) and Standard (IntIC) signals process->integrate calculate Calculate Purity (%) using the standard qNMR equation integrate->calculate report report calculate->report Final Purity Report

Caption: General workflow for FT-IR analysis using an ATR accessory.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300-3500N-H StretchPrimary Amine (-NH₂)A pair of medium-intensity peaks confirms the primary amine.[13][15][16]
1715-1735C=O StretchEsterStrong absorption confirming the methyl ester functionality.[17]
1580-1650N-H Bend (Scissoring)Primary Amine (-NH₂)Confirms the primary amine.[14][15]
1250-1300C-O StretchEsterStrong absorption associated with the ester C-O bond.
~2200-2250C≡N StretchNitrileAbsence of a peak here helps rule out nitrile-containing starting materials.[1]
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.[18][19][20][21]

Workflow for LC-MS Impurity Profiling

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis prep_sample Prepare a dilute solution of the analyte in a suitable solvent (e.g., MeOH) inject Inject sample into LC system prep_sample->inject separate Separate components on a chromatographic column inject->separate detect Detect ions with HRMS detector (e.g., TOF, Orbitrap) separate->detect extract_tic Generate Total Ion Chromatogram (TIC) detect->extract_tic identify_peaks Identify main peak and any impurity peaks extract_tic->identify_peaks analyze_ms Extract mass spectrum for each peak and determine accurate mass and formula identify_peaks->analyze_ms report report analyze_ms->report Impurity Profile Report

Caption: Workflow for impurity profiling using High-Resolution LC-MS.

  • Expected HRMS Result: For Methyl 2-(aminomethyl)isonicotinate (C₈H₁₀N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be 167.08150 . An observed mass within a narrow tolerance (e.g., <5 ppm) confirms the elemental composition.

  • Impurity Profiling: The LC separation will reveal the presence of any impurities, which can then be identified by their unique mass-to-charge ratios.[18][20] This is particularly effective for detecting impurities at very low levels, as required by regulatory bodies.[21][22]

Conclusion: An Integrated Strategy for Purity Confirmation

Confirming the purity of a critical building block like Methyl 2-(aminomethyl)isonicotinate requires more than a single measurement. It demands a scientifically rigorous, multi-faceted approach where each technique provides a unique and complementary piece of information.

  • ¹H and ¹³C NMR establish the definitive molecular structure and carbon framework.

  • FT-IR provides rapid confirmation of essential functional groups and flags the absence of key impurities.

  • HRMS delivers an unambiguous elemental formula.

  • qNMR , as a primary analytical method, provides a traceable and absolute measure of purity, serving as the ultimate arbiter.

  • LC-MS offers a high-sensitivity method for detecting and identifying trace-level impurities.

By integrating these methodologies, researchers and drug development professionals can build a comprehensive data package that validates the identity, structure, and purity of Methyl 2-(aminomethyl)isonicotinate with the highest degree of scientific confidence, ensuring the integrity of their subsequent research and development efforts.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search Result.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • Impurity Profiling with HRMS. Toref-Standards. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. [Link]

  • What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
  • Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. (2008). Nature Protocols. [Link]

  • Purity by Absolute qNMR Instructions. Pauli, G. F., et al. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
  • Spectroscopy of Amines. (2023). OpenStax Organic Chemistry. [Link]

  • IR: amines. University of Calgary. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Vertex AI Search Result.
  • Methyl isonicotinate. PubChem, NIH. [Link]

  • Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). MDPI. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Chem 117 Reference Spectra. (2011). Silverstein, et al. [Link]

  • Predicted LC-MS/MS Spectrum. Human Metabolome Database. [Link]

  • Methyl 2-amino-6-(aminomethyl)isonicotinate. PubChem, NIH. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. Agilent. [Link]

  • 13C-NMR spectrum of (4). ResearchGate. [Link]

  • Methyl isonicotinate. Wikipedia. [Link]

  • Database of ATR-FT-IR spectra of various materials. University of Tartu. [Link]

  • Methyl nicotinate. NIST WebBook. [Link]

Sources

Validation

The Efficacy Landscape of Methyl 2-(aminomethyl)isonicotinate: A Comparative Guide for Drug Discovery Professionals

Executive Summary Methyl 2-(aminomethyl)isonicotinate stands as a molecule of interest within medicinal chemistry, possessing a unique structural architecture that suggests potential across various therapeutic areas. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(aminomethyl)isonicotinate stands as a molecule of interest within medicinal chemistry, possessing a unique structural architecture that suggests potential across various therapeutic areas. However, a comprehensive analysis of its comparative efficacy is notably absent in publicly accessible scientific literature. This guide addresses this critical knowledge gap by providing a thorough comparative analysis based on the biological activities of its core structural motifs: the 2-(aminomethyl)pyridine scaffold and the methyl isonicotinate moiety. By examining the structure-activity relationships of closely related analogs, this document offers valuable insights into the potential antimicrobial, anti-inflammatory, and neuroprotective properties of methyl 2-(aminomethyl)isonicotinate, equipping researchers with the foundational knowledge to guide future discovery and development efforts.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

Methyl 2-(aminomethyl)isonicotinate is a bifunctional organic molecule characterized by a pyridine ring substituted with a methyl ester group at the 4-position and an aminomethyl group at the 2-position. This arrangement of a hydrogen bond donor and acceptor, coupled with a reactive ester, makes it a versatile building block for the synthesis of more complex, biologically active compounds.[1] Despite its intriguing structure, direct comparative efficacy studies detailing its performance against established therapeutic agents or other investigational compounds are scarce. This guide, therefore, adopts a rational, structure-based approach to predict and compare its potential efficacy.

The core of our analysis lies in dissecting the molecule into its fundamental components and evaluating the known biological activities associated with each. The 2-(aminomethyl)pyridine moiety is a recognized pharmacophore in numerous bioactive compounds, while the isonicotinate framework is a cornerstone of various established drugs. By understanding the individual contributions and synergistic effects of these fragments, we can construct a scientifically grounded hypothesis regarding the therapeutic promise of the title compound.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct comparative data for Methyl 2-(aminomethyl)isonicotinate, we turn to the extensive body of research on its structural analogs. This section will explore the known antimicrobial, anti-inflammatory, and neuroprotective activities of compounds featuring the 2-(aminomethyl)pyridine and methyl isonicotinate scaffolds.

Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, with a wide range of derivatives exhibiting potent antimicrobial properties.[2][3] The aminopyridine moiety, in particular, has been a focus of research for developing new anti-infective agents.

Key Insights from Analog Studies:

  • Broad-Spectrum Activity: Pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]

  • Structure-Dependent Efficacy: The antimicrobial potency of 2-aminopyridine derivatives is highly dependent on the nature and position of other substituents on the pyridine ring. For instance, certain substitutions can lead to compounds with minimum inhibitory concentrations (MICs) as low as 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis.[5]

  • Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the disruption of microbial cell membranes and the inhibition of essential enzymes.[6]

Comparative Data for 2-Aminopyridine Derivatives:

Compound/DerivativeTarget Organism(s)Reported Activity (MIC/IC50)Reference
2-amino-3-cyanopyridine derivative (2c)S. aureus, B. subtilis0.039 µg/mL[5]
1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dioneE. coli, S. typhi, B. subtilis, A. oryzae, A. fumigatesModerate activity[2]
Dodecanoic acid pyridinesB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood activity[4]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Isonicotinic acid derivatives have shown promise as anti-inflammatory agents.[7] The isonicotinoyl moiety is a key feature in several compounds that exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

Key Insights from Analog Studies:

  • COX Inhibition: Several isonicotinate derivatives have demonstrated potent inhibitory activity against COX-1 and COX-2 enzymes.[8]

  • ROS Inhibition: Some isonicotinates exhibit significant reactive oxygen species (ROS) inhibitory activity, suggesting a role in mitigating oxidative stress associated with inflammation.[7]

  • Lipophilicity and Activity: Studies suggest that less lipophilic isonicotinates can demonstrate exceptionally high anti-inflammatory activities.[7]

Comparative Data for Isonicotinate Derivatives:

Compound/DerivativeTargetReported Activity (IC50)Reference
Isonicotinate of meta-aminophenolROS Inhibition1.42 ± 0.1 µg/mL[7]
3-(hydroxyphenyl)amino derivative of 12-N-methylcytisineCarrageenan-induced paw edemaComparable to diclofenac[8]
Neuroprotective Effects: A Potential Avenue for CNS Disorders

The 2-(aminomethyl)pyridine scaffold is present in molecules investigated for their neuroprotective properties. These compounds have shown potential in models of neurodegenerative diseases like Alzheimer's disease.

Key Insights from Analog Studies:

  • Cholinesterase Inhibition: Derivatives of amodiaquine, which contains a related 4-aminoquinoline core, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[9]

  • Neuroprotection against Aβ Toxicity: A novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor, containing a pyridine moiety, has demonstrated the ability to protect against amyloid-beta (Aβ)-induced neurotoxicity.[1]

  • Modulation of SIRT1 and BACE1: Aminonaphthoquinone derivatives have been shown to mitigate Aβ42-induced cellular damage and modulate the activity of beta-secretase 1 (BACE1), a key enzyme in Aβ production.[10]

Experimental Protocols: Foundational Assays for Efficacy Evaluation

To empirically determine the comparative efficacy of Methyl 2-(aminomethyl)isonicotinate, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Methyl 2-(aminomethyl)isonicotinate against a panel of pathogenic bacteria and fungi.

Methodology:

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase in appropriate broth media. Adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of Methyl 2-(aminomethyl)isonicotinate in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition

Objective: To assess the inhibitory effect of Methyl 2-(aminomethyl)isonicotinate on the activity of cyclooxygenase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Utilize commercially available COX-1 (ovine) and COX-2 (human recombinant) enzyme preparations and arachidonic acid as the substrate.

  • Assay Reaction: In a suitable buffer system, incubate the enzyme with varying concentrations of Methyl 2-(aminomethyl)isonicotinate or a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Structure-Activity Relationships and Pathways

To better understand the potential mechanisms and relationships discussed, the following diagrams are provided.

SAR_Antimicrobial Methyl 2-(aminomethyl)isonicotinate Methyl 2-(aminomethyl)isonicotinate 2-Aminopyridine Core 2-Aminopyridine Core Broad-Spectrum Activity Broad-Spectrum Activity 2-Aminopyridine Core->Broad-Spectrum Activity Exhibits Substituent Effects Substituent Effects 2-Aminopyridine Core->Substituent Effects Gram-positive Bacteria Gram-positive Bacteria Broad-Spectrum Activity->Gram-positive Bacteria Gram-negative Bacteria Gram-negative Bacteria Broad-Spectrum Activity->Gram-negative Bacteria Fungi Fungi Broad-Spectrum Activity->Fungi Increased Potency (Low MIC) Increased Potency (Low MIC) Substituent Effects->Increased Potency (Low MIC) Decreased Potency Decreased Potency Substituent Effects->Decreased Potency

Caption: Structure-Activity Relationship (SAR) for Antimicrobial Activity.

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isonicotinate Derivatives Isonicotinate Derivatives Isonicotinate Derivatives->COX-1/COX-2 Inhibit

Caption: Simplified COX Pathway and Isonicotinate Inhibition.

Conclusion and Future Directions

While direct comparative efficacy data for Methyl 2-(aminomethyl)isonicotinate remains elusive, a systematic analysis of its structural components provides a strong foundation for predicting its biological potential. The presence of the 2-(aminomethyl)pyridine and methyl isonicotinate moieties suggests a promising profile for antimicrobial, anti-inflammatory, and potentially neuroprotective applications.

This guide serves as a call to action for the research community. The synthesized knowledge presented here should catalyze further investigation into this intriguing molecule. We strongly recommend the initiation of in vitro and subsequent in vivo studies to empirically validate the hypotheses put forth in this document. Such research is crucial to unlock the full therapeutic potential of Methyl 2-(aminomethyl)isonicotinate and its derivatives, potentially leading to the development of novel and effective therapeutic agents.

References

  • Tamilvendan, D., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(1), 193.
  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Maccioni, E., et al. (2003). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Journal of Medicinal Chemistry, 46(18), 3879-3887.
  • Khan, K. M., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(12), 3198.
  • Benltifa, M., et al. (2020). Synthesis, intermolecular interactions and biological activities of two new organic–inorganic hybrids C6H10N2,2Br and C6H10N2,2Cl$H2O. RSC Advances, 10(10), 5945-5957.
  • Sartorelli, A. C., et al. (1988). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 31(4), 872-878.
  • Rossi, M., et al. (2024). Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer's Disease. Molecules, 29(1), 209.
  • Khan, K. M., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(12), 3198. [Duplicate of Ref 4, please verify and replace if necessary]
  • PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 133-138.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride.
  • A brief view on pyridine compounds. (n.d.). Open Access Journals.
  • Tsypysheva, I. P., et al. (2017). Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 16(2), 112-122.
  • Blagg, B. S. J., & Glennon, R. A. (2014). Structure–Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 1-23.
  • Sarova, I., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4968.
  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • Bouziane, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(5), 2307.
  • Tchekalarova, J., et al. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(7), 1334.
  • Bligh, S. W. A., et al. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Journal of Inorganic Biochemistry, 101(6), 931-939.
  • Adebayo, J. O., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(1), 123.
  • Bouziane, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(5), 2307. [Duplicate of Ref 17, please verify and replace if necessary]
  • Phiboonchai, K., et al. (2024). Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1. Molecular Neurobiology, 1-16.
  • Szymański, P., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Molecules, 28(23), 7858.
  • Blechert, S., et al. (2000). Structure-Activity Relationships of Synthetic Analogs of Jasmonic Acid and Coronatine on Induction of Benzo[c]phenanthridine. Planta Medica, 66(1), 6-11.
  • Gökçe, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Archiv der Pharmazie, 342(12), 703-709.

Sources

Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Methyl 2-(aminomethyl)isonicotinate Derivatives

This guide provides an in-depth comparative analysis of the anti-inflammatory potential of novel derivatives based on the Methyl 2-(aminomethyl)isonicotinate scaffold. It is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the anti-inflammatory potential of novel derivatives based on the Methyl 2-(aminomethyl)isonicotinate scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents. We will explore the synthetic rationale, detailed experimental protocols for evaluating biological activity, and a comparative analysis of their efficacy against key inflammatory mediators.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The mainstay of treatment, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[1] This necessitates the exploration of new chemical scaffolds that offer improved efficacy and safety profiles.

Pyridine carboxylic acids, particularly isonicotinic acid derivatives, have emerged as a promising class of compounds, with studies demonstrating their significant anti-inflammatory potential.[2][3] This guide focuses on derivatives of Methyl 2-(aminomethyl)isonicotinate, a versatile scaffold that allows for systematic structural modifications to probe structure-activity relationships (SAR) and optimize anti-inflammatory effects. We will provide a framework for the synthesis and a comparative evaluation of these derivatives through validated in vitro assays.

Synthetic Strategy for Methyl 2-(aminomethyl)isonicotinate Derivatives

The synthesis of the target derivatives typically begins with Methyl 2-(aminomethyl)nicotinate, which can be prepared via established routes such as the reduction of a nitrile precursor or the amination of a chlorinated intermediate.[4] The primary amine of the aminomethyl group serves as a versatile handle for introducing a variety of substituents (R-groups) through acylation or reductive amination, allowing for the creation of a library of diverse derivatives for screening.

G cluster_0 Synthesis Workflow Start Methyl 2-(chloromethyl)nicotinate Intermediate N-Protected Intermediate (e.g., Phthalimide) Start->Intermediate  Potassium Phthalimide, DMF   Product_FreeBase Methyl 2-(aminomethyl)nicotinate (Free Base) Intermediate->Product_FreeBase  Hydrazine Hydrate, EtOH   Final_Derivatives Target Derivatives (Amides, etc.) Product_FreeBase->Final_Derivatives  Acyl Chloride or Aldehyde (R-group), Base   G cluster_0 COX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids COX_Enzymes->PGH2 Inhibitors NSAIDs / Derivatives Inhibitors->COX_Enzymes Inhibition G cluster_1 NO Production Assay Workflow Cell_Culture Culture RAW 264.7 Macrophages Plating Seed Cells in 96-well Plate Cell_Culture->Plating Treatment Pre-treat with Derivatives Plating->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Add Griess Reagent Supernatant->Griess_Assay Measurement Measure Absorbance at 540 nm Griess_Assay->Measurement

Sources

Validation

A Comparative Guide to Chemical Linkers in Bioconjugation: Evaluating the Potential of Methyl 2-(aminomethyl)isonicotinate

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTA...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its chemical architecture dictates the stability, solubility, and release mechanism of the payload, ultimately influencing the efficacy and safety of the entire construct. This guide provides an in-depth comparison of established linker technologies and explores the potential of a novel linker scaffold, Methyl 2-(aminomethyl)isonicotinate, as a promising alternative.

The Central Role of the Linker in Targeted Drug Delivery

A linker in a bioconjugate is not merely a spacer; it is a dynamic entity that must perform a delicate balancing act. It needs to be sufficiently stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[1] Conversely, upon reaching the target site, it must efficiently cleave to release the active agent.[2] This dual requirement of stability and controlled release is the primary challenge in linker design.[3] Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct advantages and disadvantages.[2]

Established Linker Technologies: A Performance Overview

Before delving into the specifics of the Methyl 2-(aminomethyl)isonicotinate scaffold, it is essential to understand the performance of current industry-standard linkers. The choice of linker is often dictated by the nature of the payload, the target, and the desired therapeutic outcome.

Cathepsin-Cleavable Linkers: The Val-Cit Paradigm

One of the most clinically successful classes of cleavable linkers is the dipeptide-based system, exemplified by the valine-citrulline (Val-Cit) linker.[4]

  • Mechanism of Action: The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4] This enzymatic cleavage releases the payload intracellularly.

  • Efficiency and Stability: Val-Cit linkers generally exhibit good plasma stability but are susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation in murine models.[2] Modifications to the linker, such as the inclusion of a PABC (p-aminobenzyl carbamate) self-immolative spacer, are common.[4]

  • Advantages: High tumor-specific cleavage and a well-understood mechanism of action.

  • Disadvantages: Potential for off-target cleavage and challenges in preclinical model translation.

Maleimide-Based Linkers: Cysteine-Reactive Conjugation

Maleimide chemistry is widely used for conjugating payloads to cysteine residues on antibodies.[5]

  • Mechanism of Action: The maleimide group reacts with the thiol group of a cysteine residue to form a stable thioether bond.[5] These linkers can be either non-cleavable or incorporate a cleavable motif.

  • Efficiency and Stability: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to payload deconjugation. The stability is also dependent on the accessibility of the conjugation site on the antibody.[6]

  • Advantages: Site-specific conjugation to engineered cysteines is possible, leading to homogenous ADCs.

  • Disadvantages: Potential for instability due to retro-Michael reaction and hydrolysis of the succinimide ring.[6]

pH-Sensitive Linkers: Exploiting the Tumor Microenvironment

These linkers are designed to cleave in the acidic environment of endosomes and lysosomes.[2]

  • Mechanism of Action: Hydrazone linkers are a common example of pH-sensitive linkers. They are stable at physiological pH (7.4) but hydrolyze at lower pH values.[1]

  • Efficiency and Stability: The stability of hydrazone linkers in circulation can be a concern, potentially leading to premature payload release.[1]

  • Advantages: The cleavage mechanism is not dependent on specific enzymes.

  • Disadvantages: Can exhibit instability in plasma, leading to a narrow therapeutic window.

A New Frontier: The Potential of the Methyl 2-(aminomethyl)isonicotinate Linker

While the aforementioned linkers have proven utility, the search for novel linker technologies with improved properties is ongoing. Methyl 2-(aminomethyl)isonicotinate is a bifunctional molecule that presents an intriguing scaffold for a new class of linkers.[7] To date, there is a lack of direct comparative experimental data on the efficiency of linkers derived from this molecule. However, based on its chemical structure, we can hypothesize its potential advantages and disadvantages.

Structural Features and Hypothesized Properties

The structure of Methyl 2-(aminomethyl)isonicotinate incorporates a pyridine ring, a primary amine, and a methyl ester. Each of these functional groups can contribute to the overall performance of a linker derived from this scaffold.

G cluster_0 Methyl 2-(aminomethyl)isonicotinate cluster_1 Key Functional Groups mol pyridine Pyridine Ring mol->pyridine Solubility & Stability amine Aminomethyl Group mol->amine Conjugation Point ester Methyl Ester mol->ester Cleavage Site

Caption: Key functional groups of the Methyl 2-(aminomethyl)isonicotinate scaffold.

  • Pyridine Ring: The presence of the nitrogen atom in the pyridine ring is expected to increase the hydrophilicity of the linker compared to its benzene analogue.[8] This could improve the solubility of the resulting bioconjugate, which is particularly advantageous when working with hydrophobic payloads.[9] The electron-withdrawing nature of the pyridine ring can also influence the stability of the adjacent methyl ester, potentially making it more susceptible to hydrolysis.[10] Furthermore, the pyridine motif is known to improve metabolic stability in drug candidates.[8]

  • Aminomethyl Group: The primary amine of the aminomethyl group provides a convenient handle for conjugation to a payload or an antibody.[11] This allows for the straightforward incorporation of the isonicotinate scaffold into a larger linker construct.

  • Methyl Ester: The methyl ester functionality presents a potential cleavage site. Esters can be hydrolyzed by esterases, which are present in the plasma and within cells.[12] The rate of this cleavage would likely be influenced by steric hindrance around the ester and the electronic effects of the pyridine ring.[10][12] This offers the possibility of designing a linker that is cleaved by a different class of enzymes than the commonly used proteases.

Proposed Advantages and Disadvantages
FeaturePotential AdvantagesPotential Disadvantages
Solubility The pyridine ring may enhance the aqueous solubility of the ADC or PROTAC, reducing aggregation.[8]-
Stability The pyridine core can contribute to metabolic stability.[8]The picolinate ester may be susceptible to premature hydrolysis by plasma esterases if not appropriately designed.[12]
Cleavage Mechanism Offers an alternative, esterase-based cleavage mechanism, potentially avoiding resistance mechanisms associated with protease-cleavable linkers.[12][13]The ubiquity of esterases could lead to non-specific cleavage and off-target toxicity.[12]
Synthesis The starting material, Methyl 2-(aminomethyl)isonicotinate, is synthetically accessible.[7]The synthesis of the final linker-payload conjugate may require multiple steps.

Experimental Protocols

Synthesis of Methyl 2-(aminomethyl)isonicotinate

This protocol is based on the chlorination of 2-methylnicotinate methyl ester followed by amination.[7]

Caption: Synthetic workflow for Methyl 2-(aminomethyl)isonicotinate.

Step 1: Chlorination

  • To a solution of 2-methylnicotinate methyl ester in a suitable solvent, add phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice water and neutralize to a weakly alkaline pH.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Methyl 2-(chloromethyl)nicotinate.[7]

Step 2: Amination (via Gabriel Synthesis)

  • Dissolve Methyl 2-(chloromethyl)nicotinate in dimethylformamide (DMF) and add potassium phthalimide.

  • Heat the mixture to facilitate the Sₙ2 reaction, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting N-alkylated phthalimide in ethanol or methanol and add hydrazine hydrate.

  • Reflux the mixture to cleave the phthalimide group.

  • Filter the precipitated phthalhydrazide and concentrate the filtrate.

  • Perform an acid-base extraction to isolate the amine.

  • Purify the crude product by column chromatography to yield pure Methyl 2-(aminomethyl)isonicotinate.[7]

Hypothetical Protocol for ADC Conjugation with a Methyl 2-(aminomethyl)isonicotinate-derived Linker

This hypothetical protocol outlines the steps for conjugating a payload to an antibody using a linker derived from Methyl 2-(aminomethyl)isonicotinate.

G start Antibody step1 Reduction of Disulfide Bonds (TCEP) start->step1 intermediate1 Thiolated Antibody step1->intermediate1 step3 Conjugation intermediate1->step3 step2 Linker-Payload Synthesis intermediate2 Maleimide-activated Isonicotinate Linker-Payload intermediate2->step3 end ADC step3->end

Caption: Hypothetical workflow for ADC conjugation.

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Linker-Payload Synthesis: Synthesize a linker-payload construct where the payload is attached to the aminomethyl group of Methyl 2-(aminomethyl)isonicotinate, and the other end of the linker is functionalized with a maleimide group.

  • Conjugation: React the thiolated antibody with the maleimide-activated linker-payload. The maleimide will react with the free thiols on the antibody to form a stable thioether bond.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove any unconjugated linker-payload and aggregated antibody.

Conclusion and Future Outlook

The field of bioconjugation is in constant evolution, with a continuous demand for novel linker technologies that can offer improved therapeutic indices. While established linkers like Val-Cit and maleimide-based systems have demonstrated clinical success, they are not without their limitations. The Methyl 2-(aminomethyl)isonicotinate scaffold presents a promising, yet underexplored, avenue for the development of a new generation of linkers.

The hypothesized benefits of increased solubility and an alternative, esterase-based cleavage mechanism warrant further investigation. Future studies should focus on the synthesis and in vitro evaluation of linkers derived from this scaffold. Key experiments would include assessing plasma stability, determining the rate of esterase-mediated cleavage, and evaluating the efficacy of the resulting ADCs in relevant cancer cell lines. The data from such studies will be crucial in determining whether the theoretical advantages of the Methyl 2-(aminomethyl)isonicotinate linker translate into tangible improvements in performance and ultimately, patient outcomes.

References

  • Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). (2024-05-29).
  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. (n.d.). National Institutes of Health. Available from: [Link]
  • Cleavable linkers in antibody–drug conjugates. (n.d.). David Spring's group. Available from: [Link]
  • Linkers in PROTACs. (n.d.). Precise PEG. Available from: [Link]
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health. Available from: [Link]
  • Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. (n.d.). Royal Society of Chemistry. Available from: [Link]
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021-04-06). National Institutes of Health. Available from: [Link]
  • Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification. (n.d.). NSF Public Access Repository. Available from: [Link]
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.). National Institutes of Health. Available from: [Link]
  • Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. (n.d.). Wiley Online Library. Available from: [Link]
  • (PDF) Novel approaches for the rational design of PROTAC linkers. (2025-12-21). ResearchGate. Available from: [Link]
  • Linkers for ADCs. (n.d.). NJ Bio, Inc. Available from: [Link]
  • Development of cleavable linkers for polymer-drug conjugates. (n.d.). American Chemical Society. Available from: [Link]
  • Leaving group effect in the cleavage of picolinate esters catalyzed by hydroxy-functionalized metallomicelles. (n.d.). DSpace Cris Angular. Available from: [Link]
  • Current ADC Linker Chemistry. (n.d.). National Institutes of Health. Available from: [Link]
  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (n.d.). Royal Society of Chemistry. Available from: [Link]
  • Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. (n.d.). National Institutes of Health. Available from: [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available from: [Link]
  • Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. (n.d.). National Institutes of Health. Available from: [Link]
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). Royal Society of Chemistry. Available from: [Link]
  • Influence of the steric properties of pyridine ligands on the structure of complexes containing the {LnCd2(bzo)7} fragment. (2025-08-06). ResearchGate. Available from: [Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). National Institutes of Health. Available from: [Link]
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019-04-14). MDPI. Available from: [Link]
  • Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. (n.d.). National Institutes of Health. Available from: [Link]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Institutes of Health. Available from: [Link]
  • Unleashing the Power of Bond Cleavage Chemistry in Living Systems. (n.d.). National Institutes of Health. Available from: [Link]
  • Proposed mechanism for the synthesis of picolinate and picolinic acid... (n.d.). ResearchGate. Available from: [Link]
  • Chemical properties and biotoxicity of several chromium picolinate derivatives. (n.d.). National Institutes of Health. Available from: [Link]
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents.
  • C-O-bond cleavage of esters with a naphthyl group in the higher triplet excited state during two-color two-laser flash photolysis. (n.d.). National Institutes of Health. Available from: [Link]
  • Linker Optimization and Therapeutic Evaluation of Phosphatidylserine-Targeting Zinc Dipicolylamine-based Drug Conjugates. (2019-07-11). National Institutes of Health. Available from: [Link]
  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (n.d.). Royal Society of Chemistry. Available from: [Link]
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.). ResearchGate. Available from: [Link]
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021-10-06). National Institutes of Health. Available from: [Link]
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017-09-19). ResearchGate. Available from: [Link]
  • Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. (2026-01-16). Journal of the American Chemical Society. Available from: [Link]
  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. (n.d.). ResearchGate. Available from: [Link]
  • Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. (n.d.). National Institutes of Health. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Protocols for Novel Amine Oxidase Inhibitors: Evaluating "Methyl 2-(aminomethyl)isonicotinate" Derivatives

For researchers, scientists, and drug development professionals embarking on the characterization of novel enzyme inhibitors, the selection and execution of appropriate in vitro assays are paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on the characterization of novel enzyme inhibitors, the selection and execution of appropriate in vitro assays are paramount. This guide provides a comprehensive overview and comparison of established protocols for evaluating "Methyl 2-(aminomethyl)isonicotinate" derivatives, a chemical scaffold of emerging interest for its potential to inhibit key amine oxidases such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

The structural similarity of these enzymes, both utilizing a flavin adenine dinucleotide (FAD) cofactor, underscores the importance of a multi-faceted assay approach to determine both potency and selectivity. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring the generation of robust and reliable data.

Section 1: The Targets - MAO and LSD1

Monoamine oxidases (MAOs) are critical enzymes in the central nervous system, responsible for the degradation of neurotransmitters. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor affinities.[1] Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase that plays a crucial role in epigenetic regulation and is a promising target in oncology.[2] Given that some compounds can exhibit inhibitory activity against both MAO and LSD1, a comprehensive screening strategy is essential.[2]

Section 2: A Comparative Overview of In Vitro Assay Methodologies

The choice of an in vitro assay is a critical decision that balances throughput, sensitivity, cost, and the specific questions being asked. For the evaluation of "Methyl 2-(aminomethyl)isonicotinate" derivatives, several robust methods are available.

Assay Principle Target Enzyme(s) Pros Cons Typical Application
Fluorometric (H₂O₂ Detection) MAO-A, MAO-B, LSD1High sensitivity, amenable to HTS, relatively low cost.Indirect measurement, potential for interference from colored or fluorescent compounds.Primary screening, IC50 determination.
Homogeneous Time-Resolved Fluorescence (HTRF) LSD1, MAO (less common)High sensitivity, low background, robust "mix-and-read" format, less prone to interference.[3][4]Higher cost (reagents and instrumentation), requires specific plate reader capabilities.Orthogonal validation, mechanism of action studies.
Chemiluminescent MAO-A, MAO-BHigh sensitivity, wide dynamic range.Can be susceptible to compounds that interfere with the light-producing reaction.High-throughput screening (HTS).
Spectrophotometric MAO-A, MAO-BLow cost, straightforward, provides real-time kinetics.[5]Lower sensitivity compared to fluorescence/luminescence, potential for interference from UV-absorbing compounds.Enzyme kinetics, mechanism of action studies.

Section 3: Detailed Experimental Protocols

Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol is adapted from commercially available kits and is a widely used method for initial screening and IC50 determination. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[6]

Principle:

Caption: Workflow for the fluorometric MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the "Methyl 2-(aminomethyl)isonicotinate" derivative and any reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

    • Prepare the MAO enzyme solution (recombinant human MAO-A or MAO-B) in assay buffer.

    • Prepare the detection reagent mix containing the non-fluorescent probe and horseradish peroxidase (HRP).

    • Prepare the substrate solution (e.g., tyramine or a specific substrate for each isoform).

  • Assay Procedure (96-well black plate):

    • Add test compounds, reference inhibitors, or vehicle control to the appropriate wells.

    • Add the MAO enzyme solution to all wells except the "no enzyme" control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Immediately add the detection reagent mix.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/590 nm for Amplex Red).

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Self-Validation and Controls:

  • Positive Controls: Known inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) should be run in parallel to validate assay performance.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to determine the 100% activity level.

  • No Enzyme Control: To measure background fluorescence.

  • Compound Interference Check: Test compounds should be evaluated for intrinsic fluorescence at the assay wavelengths.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition

The HTRF assay is a highly sensitive method for detecting the demethylation of a histone H3 peptide substrate by LSD1.[2] It relies on the proximity-based energy transfer between a donor and an acceptor fluorophore.

Principle:

Caption: Principle of the HTRF assay for LSD1 inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the "Methyl 2-(aminomethyl)isonicotinate" derivative and a reference inhibitor (e.g., Tranylcypromine) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compounds and reference inhibitor in the assay buffer.

    • Prepare the LSD1 enzyme solution.

    • Prepare the biotinylated histone H3K4me2 peptide substrate solution.

    • Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled anti-H3K4me1 antibody (donor) and XL665-conjugated streptavidin (acceptor).

  • Assay Procedure (384-well low-volume white plate):

    • Add test compounds, reference inhibitor, or vehicle control to the appropriate wells.

    • Add the LSD1 enzyme solution.

    • Initiate the enzymatic reaction by adding the histone peptide substrate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the HTRF detection reagent mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a time delay.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Calculate the percent inhibition based on the HTRF ratio of the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Self-Validation and Controls:

  • Positive Control: A known LSD1 inhibitor (e.g., Tranylcypromine) to confirm assay sensitivity.

  • Negative Control: Vehicle control (e.g., DMSO) for 0% inhibition.

  • No Enzyme Control: To determine the background HTRF signal.

  • Selectivity Profiling: To assess the selectivity of the derivatives, parallel assays against MAO-A and MAO-B should be conducted.

Section 4: Illustrative Data and Comparison with Alternatives

While specific experimental data for "Methyl 2-(aminomethyl)isonicotinate" derivatives are not yet widely published, we can use data from structurally related compounds and known inhibitors to illustrate the expected outcomes and provide a basis for comparison. Pyridine and pyrimidine derivatives have been explored as LSD1 inhibitors. For instance, some 3-(piperidin-4-ylmethoxy) pyridine derivatives have shown potent inhibitory activity against LSD1.

Table of Illustrative IC50 Values for Amine Oxidase Inhibitors:

Compound Target IC50 (nM) Assay Type Reference
Clorgyline MAO-A~1-10Fluorometric[2]
Selegiline MAO-B~10-50Fluorometric[2]
Tranylcypromine (TCP) LSD15,600HTRF[2]
Iadademstat (ORY-1001) LSD10.33HTRF[2]
GSK-2879552 LSD156.8HTRF[2]
GSK-690 (Pyridine derivative) LSD190Not specified
Compound 17 (Pyrimidine derivative) LSD1650Not specified

This table highlights the range of potencies observed for different inhibitor classes and provides a benchmark for evaluating novel "Methyl 2-(aminomethyl)isonicotinate" derivatives. A successful derivative would ideally exhibit high potency against its intended target (low nM IC50) and high selectivity (high IC50 against off-targets).

Section 5: Concluding Remarks and Future Directions

The in vitro assay protocols detailed in this guide provide a robust framework for the initial characterization of "Methyl 2-(aminomethyl)isonicotinate" derivatives as potential inhibitors of MAO and LSD1. By employing a combination of these assays, researchers can confidently determine the potency and selectivity of their compounds. The causality behind the choice of orthogonal assays, such as a fluorometric primary screen followed by HTRF validation, lies in the need to mitigate the risk of false positives and to gain a deeper understanding of the inhibitor's interaction with the target.

Future studies should focus on mechanism of action experiments to determine the mode of inhibition (e.g., reversible, irreversible, competitive) and cellular assays to confirm target engagement and functional effects in a more physiologically relevant context. The journey from a promising chemical scaffold to a validated lead compound is challenging, but it begins with rigorous and well-validated in vitro characterization.

References

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. National Institutes of Health. [Link]

  • HTRF technology on Microplate Readers. BMG Labtech. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. National Institutes of Health. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. National Institutes of Health. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 2-(aminomethyl)isonicotinate: A Guide for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just procedural fo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just procedural formalities; they are integral to the integrity of our research and the safety of our workplace and community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-(aminomethyl)isonicotinate, grounding each recommendation in established safety principles and regulatory standards.

Understanding the Compound: Hazard Profile of Methyl 2-(aminomethyl)isonicotinate

Before disposing of any chemical, a thorough understanding of its intrinsic hazards is crucial. While a specific Safety Data Sheet (SDS) for Methyl 2-(aminomethyl)isonicotinate was not located, we can infer its likely hazard profile from its structure as a substituted pyridine and from data on closely related analogs like Methyl isonicotinate and Methyl 2-aminonicotinate.

Key Anticipated Hazards:

  • Irritation: Like many pyridine derivatives, this compound is expected to be an irritant. Analogs cause serious eye irritation and skin irritation[1][2][3].

  • Toxicity: Related compounds exhibit acute toxicity if swallowed, inhaled, or in contact with skin[4]. Therefore, Methyl 2-(aminomethyl)isonicotinate should be handled as a toxic substance.

  • Environmental Hazard: Pyridine-based compounds can be harmful to aquatic life. As a precaution, this chemical should not be released into the environment[4]. It is imperative to prevent this compound from entering drains or waterways[5].

Based on these characteristics, Methyl 2-(aminomethyl)isonicotinate must be classified and handled as hazardous chemical waste . Disposal via standard laboratory drains or in regular trash is strictly prohibited[6].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of Methyl 2-(aminomethyl)isonicotinate waste. This workflow is designed to ensure compliance with general laboratory safety standards and regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).

Step 1: Immediate Segregation at the Point of Generation

Proper waste management begins the moment the waste is generated. Never leave chemical waste in an unlabeled container on the benchtop.

  • Designate a Waste Container: Use a chemically compatible container with a secure, screw-top lid. Borosilicate glass or high-density polyethylene (HDPE) are generally appropriate choices[6]. Ensure the container has not previously held incompatible chemicals, such as strong oxidizing agents or acids[3][4].

  • Label the Container: The container must be labeled clearly before any waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-(aminomethyl)isonicotinate"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date the first waste was added to the container

Step 2: Safe Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA)[3].

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[3].

  • Secondary Containment: Place the hazardous waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.

  • Storage Conditions: Keep the container tightly closed except when adding waste[3]. Store it in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials[6][7].

Step 3: Managing Different Waste Streams

Your research will generate various types of waste contaminated with Methyl 2-(aminomethyl)isonicotinate. Each must be handled correctly.

Waste TypeDisposal ProcedureRationale
Unused or Expired Pure Compound Treat as hazardous waste. Do not attempt to neutralize. Collect in a designated, labeled hazardous waste container.The pure compound carries the highest concentration of hazard. Neutralization reactions can be exothermic or produce unknown, potentially more hazardous byproducts.
Contaminated Solutions (Aqueous/Organic) Collect in a compatible, labeled liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).Prevents dangerous chemical reactions within the waste container. Segregation is a core principle of safe chemical waste management.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated solid waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as hazardous waste containing Methyl 2-(aminomethyl)isonicotinate.Solid waste must be kept separate from liquid waste to facilitate proper disposal by the waste management facility[8].
Contaminated Personal Protective Equipment (PPE) Gloves, disposable lab coats, and other contaminated PPE must be collected and disposed of as hazardous chemical waste.Prevents the transfer of chemical contamination outside of the laboratory and protects custodial staff.
Empty Reagent Bottles An empty container that held this compound must still be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect the rinseate as hazardous liquid waste. After rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.Trace amounts of the chemical can remain in an "empty" container, posing a hazard. Triple-rinsing ensures the removal of residue, with the hazardous rinseate being captured for proper disposal.
Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[9].

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond the limits specified for an SAA (typically 55 gallons of non-acute waste)[3].

  • Documentation: Ensure all necessary paperwork is completed as required by your EHS department and the disposal vendor.

The primary disposal method for pyridine and its derivatives is high-temperature incineration[10]. This process effectively destroys the organic compound, converting it to less harmful substances like carbon dioxide, water, and nitrogen oxides.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Methyl 2-(aminomethyl)isonicotinate.

DisposalWorkflow cluster_generation Point of Generation cluster_evaluation Hazard Assessment cluster_storage Interim Storage cluster_disposal Final Disposition Waste Waste Generated (Pure compound, solution, contaminated solid) IsHazardous Is it Methyl 2-(aminomethyl)isonicotinate or contaminated with it? Waste->IsHazardous LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsHazardous->LiquidWaste Yes (Liquid or Solution) SolidWaste Collect in Labeled Solid Hazardous Waste Container IsHazardous->SolidWaste Yes (Solid or Debris) SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) LiquidWaste->SAA SolidWaste->SAA EHSPickup Arrange Pickup by EHS or Licensed Waste Contractor SAA->EHSPickup

Caption: Decision workflow for handling and disposing of Methyl 2-(aminomethyl)isonicotinate waste.

Conclusion: A Culture of Safety

The responsible disposal of Methyl 2-(aminomethyl)isonicotinate is a critical aspect of laboratory safety and environmental compliance. By adhering to this protocol—from initial hazard assessment and segregation to final disposal through certified channels—we uphold our professional responsibility. This diligence protects ourselves, our colleagues, and the environment, fostering a culture of safety that is the bedrock of innovative research.

References

  • TCI Europe N.V. (2018). Safety Data Sheet: Methyl Isonicotinate.
  • PubChem. Methyl isonicotinate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Code.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Wikipedia. Methyl isonicotinate. [Link]

  • CymitQuimica. (2024). Safety Data Sheet: methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Washington State University. Pyridine Standard Operating Procedure.
  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]

  • Agency for Toxic Substances and Disease Registry. (2024). Pyridine Tox Profile. [Link]

  • Anichem. (2016). Safety Data Sheet.
  • ScienceLab.com. (2005).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Reddit. (2016). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp.
  • GOV.UK. (2024). Pyridine: incident management. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(aminomethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 2-(aminomethyl)isonicotinate. As a compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 2-(aminomethyl)isonicotinate. As a compound utilized in sophisticated research and development, a thorough understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but the scientific reasoning behind each recommendation, fostering a culture of safety and deep operational understanding.

Hazard Analysis: Understanding the Risks

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Can cause skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[2][3]

It is crucial to handle this compound with the assumption that it possesses these hazards. A risk assessment should be conducted for any new procedure involving this chemical.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the identified risks. The minimum required PPE for handling Methyl 2-(aminomethyl)isonicotinate includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[6][7][8]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Chemical Splash Goggles: These are mandatory whenever handling the compound, even in small quantities.[6][8] They provide a seal around the eyes, protecting against splashes from all directions. Standard safety glasses with side shields do not offer sufficient protection against chemical splashes.[6][9]

  • Face Shield: A face shield should be worn in addition to chemical splash goggles when there is a higher risk of splashing, such as when transferring large volumes of a solution or when working with a reaction under pressure.[6][9][10]

Hand Protection: Choosing the Right Gloves

The proper selection of gloves is crucial, as no single glove material is impervious to all chemicals. For handling Methyl 2-(aminomethyl)isonicotinate, consider the following:

  • Nitrile Gloves: Disposable nitrile gloves are a suitable choice for incidental contact and provide good resistance to a range of chemicals.[6][10] It is recommended to double-glove to increase protection, especially during procedures with a higher risk of contamination.

  • Butyl or Viton® Gloves: For prolonged contact or when handling larger quantities, more robust gloves such as butyl rubber or Viton® should be considered due to their high permeation resistance to aromatic compounds.[10]

  • Glove Breakthrough Time: Always consult the glove manufacturer's compatibility charts for specific breakthrough times for aromatic amines and esters. A study on aromatic amine permeation through protective gloves highlighted that breakthrough times can vary significantly between different glove materials.[11]

Crucial Glove Practices:

  • Inspect gloves for any signs of degradation or punctures before use.

  • Remove and replace gloves immediately if they become contaminated.

  • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from minor spills and contamination.[6][7] For procedures with a higher risk of significant splashes, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Full-Body Protection: Ensure that legs are covered by wearing long pants, and that closed-toe shoes are worn at all times in the laboratory.[6][7]

Respiratory Protection: Preventing Inhalation

Engineering controls, primarily the use of a certified chemical fume hood, are the preferred method for preventing inhalation of hazardous vapors or dust.[7]

  • Chemical Fume Hood: All manipulations of Methyl 2-(aminomethyl)isonicotinate, including weighing, transferring, and reaction setup, should be performed inside a properly functioning chemical fume hood.[12]

  • Respirator: A respirator may be necessary in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill.[5] If a respirator is required, a formal respiratory protection program must be in place, including fit testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is recommended:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & Conduct Risk Assessment PPE_Don 2. Don Appropriate PPE Fume_Hood 3. Verify Fume Hood Functionality Weigh 4. Weigh Compound in Fume Hood Fume_Hood->Weigh Transfer 5. Transfer to Reaction Vessel in Fume Hood Reaction 6. Conduct Experiment in Fume Hood Decon 7. Decontaminate Work Area Reaction->Decon Waste 8. Segregate & Label Hazardous Waste PPE_Doff 9. Doff PPE Correctly Wash 10. Wash Hands Thoroughly

Caption: Recommended workflow for safely handling Methyl 2-(aminomethyl)isonicotinate.

Disposal Plan: Responsible Waste Management

Chemical waste from experiments involving Methyl 2-(aminomethyl)isonicotinate is classified as hazardous.[1] Proper disposal is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Dedicated Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. The label should include the chemical name and the appropriate hazard symbols.

  • Avoid Mixing Wastes: Do not mix this waste with other incompatible waste streams.

Disposal Procedure
  • Licensed Disposal Service: All chemical waste must be disposed of through a licensed professional waste disposal service.[13]

  • Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.[13]

The following decision tree can guide the disposal process:

Disposal_Plan Start Waste Generated Is_Contaminated Is the item contaminated with Methyl 2-(aminomethyl)isonicotinate? Start->Is_Contaminated Hazardous_Waste Dispose as Hazardous Waste Is_Contaminated->Hazardous_Waste Yes Non_Hazardous_Waste Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous_Waste No Segregate Segregate in a labeled, sealed container Hazardous_Waste->Segregate Contact_EHS Contact Environmental Health & Safety for pickup Segregate->Contact_EHS

Caption: Decision tree for the proper disposal of waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Conclusion: Fostering a Culture of Safety

Safe handling of Methyl 2-(aminomethyl)isonicotinate is not merely about following a set of rules, but about understanding the principles behind them. By integrating this knowledge into your laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • SAFETY D
  • Personal Protective Equipment | Safety | Physical Facilities - Miami University.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 6 - SAFETY D
  • Personal Protective Equipment (PPE) in Laboratories - UW Environmental Health & Safety.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Safety D
  • Methyl isonicotinate - Safety D
  • Safety D
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
  • Personal Protective Equipment - Auburn University Business and Administr
  • UAH Labor
  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • SAFETY D
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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